Xylopentaose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKZRBIPFMGGG-RMQOEOBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure Elucidation of Xylopentaose
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Xylopentaose, a xylooligosaccharide (XOS) composed of five xylose units, holds significant interest in the pharmaceutical and food industries for its prebiotic properties. The precise determination of its chemical structure is paramount for understanding its biological activity and for quality control in production processes. This technical guide provides an in-depth overview of the core analytical methodologies employed for the complete structural elucidation of this compound, which is established as a linear polymer of β-D-xylopyranose units linked by (1→4) glycosidic bonds.[1][2] We detail the experimental protocols for mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and enzymatic hydrolysis, presenting key quantitative data in structured tables and visualizing complex workflows using Graphviz diagrams.
Introduction
This compound is an oligosaccharide consisting of five D-xylose monomers.[2] It is a component of xylan, a major hemicellulose found in plant cell walls.[3] The elucidation of its structure involves determining the monosaccharide composition, the sequence of these units, the configuration of the glycosidic linkages (α or β), and the positions of these linkages. The primary structure of this compound is a linear chain of β-D-xylose units connected via 1,4-glycosidic bonds.[1][2] This guide focuses on the analytical techniques that confirm this structure.
Core Analytical Techniques
The structural determination of this compound relies on a combination of powerful analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, and enzymatic hydrolysis confirms the type of glycosidic linkages.
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry is a fundamental tool for determining the molecular weight of this compound and confirming its pentameric nature. Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharide analysis, often detecting the molecule as a sodiated adduct [M+Na]⁺.[4] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing sequence and linkage information.
Quantitative Data from Mass Spectrometry
The fragmentation of xylo-oligosaccharides in MS/MS typically yields B, C, and Y-type ions, which arise from cleavage of the glycosidic bonds. The mass difference between consecutive ions in a series corresponds to a single xylose residue (132 Da).
| Ion Type | This compound [M+Na]⁺ (m/z 701)[4] | Fragment Ion (m/z)[4] | Inferred Structure |
| Precursor | C₂₅H₄₂O₂₁ | 701 | Xyl₅-Na⁺ |
| C-type | C₅ | 701 | C₅ |
| C-type | C₄ | 569 | C₄ |
| C-type | C₃ | 437 | C₃ |
| C-type | C₂ | 305 | C₂ |
Table 1: Summary of key fragment ions observed in the ESI-MS/MS spectrum of sodiated this compound (Xyl₅). The observed fragments confirm the sequential loss of xylose residues from the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of oligosaccharides. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required to assign all proton and carbon signals and to establish through-bond connectivities.
-
¹H NMR: Identifies the anomeric protons (H-1), whose chemical shifts and coupling constants (³J(H1,H2)) are indicative of the glycosidic linkage's stereochemistry (α or β).
-
¹³C NMR: Distinguishes between carbons involved in glycosidic linkages (e.g., C-1 and C-4) and others. Variations in chemical shifts allow for the differentiation of terminal and internal xylose units.[5]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each xylose ring, allowing for the assignment of protons from H-1 through H-5.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[8] The key correlation for this compound is between the anomeric proton (H-1) of one residue and the linkage carbon (C-4) of the adjacent residue, definitively establishing the 1→4 linkage.
Quantitative Data from ¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are sensitive to the local electronic environment. This allows for the differentiation of monosaccharide units based on their position in the oligosaccharide chain.
| Carbon Atom | Non-reducing Terminal Unit (ppm) | Internal Units (ppm) | Reducing Terminal Unit (α-anomer, ppm) | Reducing Terminal Unit (β-anomer, ppm) |
| C-1 | ~103.4 | ~103.2 | ~94.9 | ~99.3 |
| C-2 | ~74.2 | ~74.2 | ~72.1 | ~76.7 |
| C-3 | ~75.5 | ~75.5 | ~74.2 | ~78.5 |
| C-4 | ~78.5 | ~78.5 | ~71.9 | ~72.1 |
| C-5 | ~63.7 | ~63.7 | ~63.6 | ~67.9 |
Table 2: Representative ¹³C NMR chemical shifts for this compound.[5][9] The distinct chemical shift for the C-1 of the non-reducing terminal unit versus the internal units is a key diagnostic feature.[5] Data for reducing terminal units are based on D-xylose anomers.[9]
Visualizing the Structure and Elucidation Workflow
Chemical Structure of this compound
Caption: Chemical structure of β-1,4-xylopentaose.
General Workflow for Structure Elucidation
References
- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xylooligosaccharides: A Bibliometric Analysis and Current Advances of This Bioactive Food Chemical as a Potential Product in Biorefineries’ Portfolios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. bmse000026 D-(+)-Xylose at BMRB [bmrb.io]
A Technical Guide to the Natural Sources of Xylopentaose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xylopentaose (XP) is a xylooligosaccharide (XOS) with a degree of polymerization of five, composed of five xylose units linked by β-1,4 glycosidic bonds. It is not typically found as a free molecule in nature. Instead, it is a product derived from the structural plant polysaccharide, xylan. Xylan is the most abundant hemicellulose and a primary component of the cell walls of terrestrial plants.[1][2] Consequently, the natural sources of this compound are, in fact, the vast and renewable resources of xylan-rich lignocellulosic biomass. The production of this compound involves the extraction of xylan from these raw materials and its subsequent hydrolysis, a process that can be achieved through chemical or enzymatic methods.[1][2] This guide provides a detailed overview of the primary natural sources, production methodologies, and quantitative yields of this compound, tailored for a scientific audience.
Primary Natural Sources for this compound Production
The generation of this compound is dependent on the availability and composition of xylan from various lignocellulosic feedstocks. These materials are abundant, renewable, and often agricultural or industrial byproducts.
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Hardwoods: Woods such as birchwood are a significant source of xylan.[3] Birchwood xylan is a well-characterized substrate used in many laboratory and pilot-scale studies for producing a range of xylooligosaccharides.[3][4]
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Agricultural Residues: This is the largest and most diverse category of raw materials for this compound production. These materials are the residues left after crop harvesting and processing.
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Cereal Straws: Wheat straw and rice straw are rich in hemicellulose and have been extensively studied as feedstocks.[2][5][6][7]
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Corn Cobs and Stover: Corn cobs are particularly rich in xylan and are a preferred raw material in many commercial XOS production processes.[2][8]
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Sugarcane Bagasse: The fibrous residue remaining after sugarcane crushing is a major source of lignocellulose in tropical regions and has been successfully used for producing XOS, including this compound.[2][9][10]
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Brewers' Spent Grain (BSG): A major byproduct of the brewing industry, BSG contains significant amounts of glucuronoarabinoxylan, which can be hydrolyzed to release xylose and xylooligosaccharides.[11]
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Other Residues: A wide array of other materials like oil palm empty fruit bunches, green coconut husks, and vegetable processing wastes are also viable sources.[12][13]
-
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Other Plant Matter: Seeds from fruits like dates are byproducts of the food industry and contain hemicellulose that can be processed to yield XOS.[14]
General Production Workflow
The conversion of raw lignocellulosic biomass into purified this compound is a multi-step process. It begins with a pretreatment phase to disrupt the complex plant cell wall structure and make the xylan accessible. This is followed by hydrolysis to break down the xylan polymer into smaller oligosaccharides. Finally, a purification step is required to isolate this compound from the resulting mixture of sugars.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of pre-extraction on xylose recovery from two lignocellulosic agro-wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Optimized Bioconversion of Xylose Derived from Pre-Treated Crop Residues into Xylitol by Using Candida boidinii | MDPI [mdpi.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xylopentose production from crop residue employing xylanase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Xylose Recovery in Oil Palm Empty Fruit Bunches for Xylitol Production [mdpi.com]
- 14. Enzymatic production of xylooligosaccharide from date (Phoenix dactylifera L.) seed - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of Xylopentaose's Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopentaose is a xylooligosaccharide (XOS) consisting of five xylose units linked by β-1,4 glycosidic bonds.[1][2][3] As a key component of xylan-derived oligosaccharides, it is gaining significant attention for its potential as a functional ingredient in the pharmaceutical and nutraceutical industries.[4][5] Preliminary research, often conducted on XOS mixtures rich in this compound, has highlighted several beneficial biological activities, including antioxidant, anti-inflammatory, and prebiotic effects.[4][6][7][8][9] These properties suggest its potential in mitigating conditions related to oxidative stress, chronic inflammation, and gut dysbiosis.
This technical guide provides a comprehensive overview of the methodologies used for the preliminary in vitro screening of this compound's primary biological activities. It offers structured data from existing literature, detailed experimental protocols, and visual workflows to assist researchers in evaluating its therapeutic potential.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous chronic diseases. The ability of this compound to scavenge free radicals is a critical indicator of its potential therapeutic value. In vitro assays are fundamental for quantifying this activity.[7]
Quantitative Data: Antioxidant Activity of Xylooligosaccharides
The antioxidant capacity of XOS is often concentration-dependent and can be influenced by the degree of polymerization and the presence of associated phenolic compounds.[7][10][11]
| Assay Type | Substrate/Source | Concentration | Result | Reference |
| DPPH Radical Scavenging | XOS from Lignocellulosic Materials | 0.2 - 1.0 mg/mL | 15% - 74.86% inhibition | [7] |
| DPPH Radical Scavenging | XOS from Lignocellulosic Materials | IC₅₀ = 0.6 mg/mL | 50% inhibition | [7] |
| DPPH Radical Scavenging | XOS from Wheat Bran (WB-XOS) | 2.0 mg/mL | 41.3% scavenging capacity | [12] |
| DPPH Radical Scavenging | XOS from Brewery's Spent Grains | 2.0 mg/mL | 36.8% scavenging capacity | [12] |
| Total Antioxidant Capacity | XOS from Sugarcane Straw | 0.053 - 0.8 g/L | Dose-dependent increase | [6][13] |
| Oxygen Radical Absorbance | Corn-derived XOS | Not Specified | Significant antioxidant activity | [6][14] |
Experimental Workflow: Antioxidant Screening
The following diagram outlines a typical workflow for assessing the antioxidant properties of a test compound like this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from methodologies used to assess the antioxidant activity of xylooligosaccharides.[7][10][11]
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in methanol or an appropriate solvent.
-
Create a series of dilutions from the this compound stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
Use ascorbic acid or Trolox as a positive control and prepare serial dilutions similarly.
-
-
Assay Procedure :
-
In a 96-well microplate, add 50 µL of each this compound dilution (or control) to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of the solvent (e.g., methanol) and 150 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis :
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the this compound or control.
-
-
Plot the scavenging percentage against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a key factor in many diseases. Xylooligosaccharides have demonstrated the ability to modulate immune responses, particularly by down-regulating pro-inflammatory mediators in stimulated immune cells like macrophages.[4][15] The Toll-like receptor 4 (TLR4) signaling pathway is suggested as a potential mechanism for this activity.[6][14]
Quantitative Data: Anti-inflammatory Effects of Xylooligosaccharides
| Assay Type | Cell Line | Stimulant | XOS Concentration | Result | Reference |
| Cytokine Production | RAW264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent suppression of TNF-α, IL-1β, IL-6 | [4][15] |
| Cytokine Production | RAW264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent induction of IL-10 | [4][15] |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent suppression of NO | [4][15] |
| Protein Denaturation | Egg Albumin | Heat | IC₅₀ = 238.4 µg/mL | 50% inhibition | [7] |
| Protein Denaturation | Bovine Serum Albumin | Heat | IC₅₀ = 213.36 µg/mL | 50% inhibition | [7] |
| Cytokine Production | U-937 | LPS | 200 µg/mL | Reduction in TNF-α and IL-6 | [6] |
Signaling Pathway: TLR4 Inhibition by this compound
This compound may exert its anti-inflammatory effects by interfering with the TLR4 signaling cascade, which is a primary pathway for initiating inflammatory responses to bacterial lipopolysaccharide (LPS).
Experimental Protocol: Macrophage-Based Inflammation Assay
This protocol describes how to measure the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 macrophages.[4][15]
-
Cell Culture and Seeding :
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment :
-
Remove the old medium.
-
Pre-treat the cells by adding fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 1-2 hours. Include a vehicle control (medium only).
-
After pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plate for 24 hours.
-
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) : Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6, IL-10) : Collect the supernatant and measure the concentration of specific cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability (Optional but Recommended) :
-
After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Prebiotic Activity
Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thereby conferring health benefits to the host.[8] Xylooligosaccharides are recognized as potent prebiotics, particularly for enhancing the populations of Bifidobacterium and Lactobacillus species.[8][16][17][18]
Quantitative Data: Prebiotic Effects of Xylooligosaccharides
| Study Type | Substrate | Duration | Key Findings | Reference |
| Human Trial | XOS-enriched rice porridge | 6 weeks | Significant increase in fecal Lactobacillus and Bifidobacterium counts | [8][16][19] |
| Human Trial | XOS-enriched rice porridge | 6 weeks | Significant decrease in fecal Clostridium perfringens | [8][16] |
| In vitro Fermentation | XOS from Birchwood Xylan | 24 hours | Increased production of acetic and lactic acid | [20] |
| In vitro Fermentation | XOS from Birchwood Xylan | 24 hours | Increase in Bifidobacterium population; decrease in pathogenic bacteria | [20] |
| Animal Study (Mice) | High-Fat Diet + XOS | 12 weeks | Increased abundance of beneficial intestinal flora | [21] |
Logical Relationship: Mechanism of Prebiotic Action
The prebiotic effect of this compound initiates a cascade of beneficial events within the gut ecosystem.
Experimental Protocol: In Vitro Fecal Fermentation
This protocol provides a method to assess the prebiotic potential of this compound by simulating its fermentation by human gut microbiota.[17][20]
-
Fecal Slurry Preparation :
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Immediately place samples in an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup :
-
Prepare a basal fermentation medium (e.g., yeast extract, casitone, fatty acids - YCFA) under anaerobic conditions.
-
Dispense the medium into sterile serum bottles or fermentation vials.
-
Add this compound to the treatment vials to a final concentration of 1% (w/v). Include a negative control (no added carbohydrate) and a positive control (e.g., inulin).
-
Inoculate each vial with the 10% fecal slurry (e.g., a 1:10 dilution).
-
Seal the vials and incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis :
-
Collect samples from the fermentation vials at different time points (e.g., 0, 12, 24, and 48 hours).
-
Microbial Population Analysis : Extract bacterial DNA from the samples. Quantify the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium) using quantitative PCR (qPCR) with group-specific primers.
-
Short-Chain Fatty Acid (SCFA) Analysis : Centrifuge the samples to pellet bacteria and debris. Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using Gas Chromatography (GC).
-
pH Measurement : Measure the pH of the fermentation broth at each time point. A significant drop in pH indicates acid production.
-
Conclusion
The preliminary screening of this compound reveals a molecule with significant potential as a multi-functional bioactive agent. Its demonstrated antioxidant, anti-inflammatory, and prebiotic properties provide a strong rationale for further investigation. The experimental frameworks provided in this guide offer a standardized approach for researchers to quantify these activities and elucidate the underlying mechanisms. This foundational data is crucial for advancing this compound into more complex preclinical and clinical studies, ultimately paving the way for its application in functional foods and therapeutics aimed at improving human health.
References
- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and nutritional properties of xylooligosaccharide from agricultural and forestry byproducts: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. scispace.com [scispace.com]
- 9. Xylo-Oligosaccharides, Preparation and Application to Human and Animal Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunomodulatory Effects of Xylooligosaccharides [jstage.jst.go.jp]
- 16. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of Xylo-Oligosaccharide on the Gut Microbiota of Patients With Ulcerative Colitis in Clinical Remission [frontiersin.org]
- 18. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cib.csic.es [cib.csic.es]
- 21. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Pure Xylopentaose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopentaose, a xylooligosaccharide (XOS) comprised of five β-1,4 linked D-xylose units, is a molecule of significant interest in the fields of functional foods, prebiotics, and pharmaceuticals. Its distinct physicochemical properties govern its biological activity, stability, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, detailed experimental methodologies for their determination, and an exploration of its interaction with cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Core Physicochemical Properties
Pure this compound is typically a white to off-white solid, appearing as a powder.[1] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H42O21 | [1][2][3][4][5] |
| Molecular Weight | 678.59 g/mol | [1][3][6] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 240-242 °C | [3] |
| Purity (HPLC) | >95% | [4] |
Table 2: Optical and Solubility Properties of this compound
| Property | Value | Conditions | Source |
| Specific Optical Rotation ([α]) | -62.4° | c=1% in H2O | [3] |
| Solubility in Water | 100 mg/mL | May require sonication | [1][5] |
| Solubility in Organic Solvents | Soluble | Methanol, Ethanol, DMSO | [3] |
Stability Profile
While specific quantitative data on the degradation kinetics of pure this compound under varying pH and temperature is not extensively available, the general stability of xylooligosaccharides (XOS) provides valuable insights. XOS are recognized for their notable stability, particularly in acidic to neutral conditions and at elevated temperatures.
Generally, the degradation of XOS, such as xylotriose, primarily occurs through acid-catalyzed hydrolysis of the glycosidic bonds, leading to the formation of smaller xylo-oligosaccharides and xylose.[7] This process is influenced by both temperature and pH, with extreme pH levels, especially in combination with high temperatures, accelerating hydrolysis.[7] Xylooligosaccharides are reported to be highly stable in the pH range of 2.5 to 8 and at temperatures exceeding 100°C.[7]
Storage Recommendations: For long-term stability, pure this compound should be stored at 4°C and protected from light.[1][6] When in solution, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, with protection from light.[1]
Biological Activity and Signaling Pathway Interaction
Xylooligosaccharides, including this compound, have demonstrated immunomodulatory and antitumor activities.[3] Research suggests that these effects may be mediated through interaction with and modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] Molecular docking studies have shown that this compound can bind to TLR4, potentially influencing the downstream signaling cascade that is typically activated by lipopolysaccharide (LPS).[3] This interaction may lead to a reduction in the production of pro-inflammatory cytokines.[3]
The proposed mechanism involves this compound binding to the TLR4/MD-2 complex, which may inhibit the subsequent recruitment of adaptor proteins like MyD88 and TRIF, thereby dampening the inflammatory response.
Caption: Proposed modulation of the TLR4 signaling pathway by this compound.
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
-
Materials and Equipment:
-
Pure this compound sample (dry and powdered)
-
Capillary tubes (one end sealed)
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
-
Mortar and pestle (if sample is not a fine powder)
-
-
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (240-242°C).
-
Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting range.
-
-
Caption: Experimental workflow for melting point determination.
Measurement of Specific Optical Rotation
The specific optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.
-
Materials and Equipment:
-
Pure this compound
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Solvent (e.g., deionized water)
-
-
Procedure:
-
Solution Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg for a 1% solution) and transfer it to a volumetric flask. Dissolve the sample in the solvent and fill to the mark to create a solution of known concentration (c, in g/mL).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Measure the optical rotation of the solvent and zero the instrument.
-
Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).
-
Calculation: Calculate the specific optical rotation [α] using the following formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Determination of Solubility
The solubility of this compound can be determined by preparing a saturated solution and quantifying the dissolved solute.
-
Materials and Equipment:
-
Pure this compound
-
Solvent of interest (e.g., water, ethanol)
-
Vials with screw caps
-
Thermostatic shaker
-
Syringe and syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a suitable column and detector (e.g., RI or ELSD)
-
-
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any solid particles.
-
Quantification (HPLC Method):
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
-
Caption: Experimental workflow for solubility determination.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using HPLC, often with a column designed for carbohydrate analysis.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Column: A column suitable for oligosaccharide separation, such as an amino-propyl or a specialized carbohydrate column (e.g., Waters SugarPak I).
-
-
Example Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water gradient or isocratic elution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index (RI) or ELSD.
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.
-
Conclusion
This compound possesses a unique set of physicochemical properties that are fundamental to its biological function and potential therapeutic applications. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their characterization. The interaction of this compound with the TLR4 signaling pathway highlights a potential mechanism for its observed immunomodulatory effects, warranting further investigation. The information presented herein serves as a valuable resource for researchers and professionals in the ongoing exploration and development of this compound-based products.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the effect of d-xylose on the sugar signaling pathways of Saccharomyces cerevisiae in strains engineered for xylose transport and assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
Xylopentaose (CAS: 49694-20-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of Xylopentaose (CAS number 49694-20-4), a xylooligosaccharide of significant interest for its prebiotic potential and applications in various fields of research and development. This document details its physicochemical characteristics, analytical methodologies, and known biological activities, presenting a valuable resource for professionals in glycobiology, gut microbiota research, and drug discovery.
Core Physicochemical Properties
This compound is a well-defined oligosaccharide composed of five D-xylose units linked by β-(1→4) glycosidic bonds.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and formulation.
| Property | Value | Source |
| CAS Number | 49694-20-4 | [2] |
| Molecular Formula | C25H42O21 | [2][3][4] |
| Molecular Weight | 678.59 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 240-242 °C | [2] |
| Boiling Point (Predicted) | 1030.7 ± 65.0 °C | [2] |
| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [2] |
| Specific Rotation (α) | -62.4° (c=1% in H2O) | [2] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO.[2][4] | |
| Purity | Commercially available with >95% purity.[5][6] | |
| Storage | Recommended storage at -20°C for long-term stability.[7] |
Experimental Protocols
Accurate characterization and quantification of this compound are crucial for research and development. The following sections detail established analytical methodologies.
High-Performance Liquid Chromatography (HPLC) for Xylooligosaccharide Analysis
HPLC is a primary technique for the separation and quantification of this compound and other xylooligosaccharides (XOS).
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This highly sensitive method allows for the direct quantification of XOS without the need for derivatization.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold electrode. An anion-exchange column (e.g., CarboPac™ PA200) is used.
-
Reagents:
-
Sodium Hydroxide (NaOH), 50% w/w solution
-
Sodium Acetate (NaOAc), anhydrous
-
High-purity water (18.2 MΩ·cm)
-
This compound and other XOS standards
-
-
Procedure:
-
Mobile Phase Preparation: Prepare eluents consisting of NaOH and a gradient of NaOAc in NaOH. A typical gradient could be:
-
0-10 min: 35% 120 mM NaOAc in 100 mM NaOH
-
10-14 min: 50% 120 mM NaOAc in 100 mM NaOH
-
14-15 min: 100% 120 mM NaOAc in 100 mM NaOH
-
-
Standard Preparation: Prepare stock solutions of XOS standards (e.g., 1 mg/mL) in high-purity water. Create a series of working standards by serial dilution to generate a calibration curve.
-
Sample Preparation: Dilute the sample containing this compound with high-purity water to fall within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system. The retention time for this compound is typically around 14-16 minutes under these conditions.[3][6]
-
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry, often coupled with chromatography, is a powerful tool for the structural elucidation and sensitive detection of this compound.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a tandem MS system). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separation.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
High-purity water
-
Formic acid (optional, for enhancing ionization)
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate solvent, typically a mixture of acetonitrile and water.
-
Chromatography: Separate the components using a gradient elution on a HILIC column.
-
Mass Spectrometry Analysis: Acquire data in negative ion mode using Electrospray Ionization (ESI). Monitor for the deprotonated molecule [M-H]⁻. For this compound (C25H42O21), the expected m/z would be approximately 677.2. Tandem MS (MS/MS) can be used to obtain fragment ions for structural confirmation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the detailed structural characterization of oligosaccharides like this compound.
Method: 13C-NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Dissolve a few milligrams of the sample in deuterium oxide (D₂O).
-
Data Acquisition: Record the 13C-NMR spectrum. The chemical shifts of the carbon atoms provide information about the glycosidic linkages and the structure of the individual xylose units. The spectra of higher oligosaccharides like this compound show characteristic signals for the terminal and internal xylose units.
Biological Activity and Signaling Pathways
The primary biological significance of this compound lies in its role as a prebiotic. It is not digested in the upper gastrointestinal tract and reaches the colon where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[1] This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are responsible for many of the health benefits associated with XOS consumption.
Prebiotic Action and SCFA Production
The general workflow of this compound's prebiotic action is outlined below.
Caption: Prebiotic workflow of this compound.
SCFA-Mediated Signaling
SCFAs act as signaling molecules by interacting with G-protein coupled receptors (GPCRs), such as GPR43 and GPR109a, on the surface of intestinal epithelial and immune cells. This interaction triggers downstream signaling cascades that influence various physiological processes, including immune modulation and gut barrier enhancement.
Caption: SCFA-mediated signaling cascade.
Potential Interaction with Toll-like Receptor 4 (TLR4)
Recent research suggests that this compound may also exert immunomodulatory effects through interaction with Toll-like receptor 4 (TLR4). Molecular docking studies have indicated a potential binding affinity between this compound and TLR4, which could influence downstream inflammatory signaling pathways.[2] This interaction may contribute to the anti-inflammatory properties of XOS.
Caption: Potential this compound-TLR4 interaction.
References
- 1. prebioticassociation.org [prebioticassociation.org]
- 2. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products | MDPI [mdpi.com]
- 8. Xylooligosaccharide attenuates lipopolysaccharide-induced intestinal injury in piglets via suppressing inflammation and modulating cecal microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Prebiotics and Their Effects on Gastro-Intestinal Disorders in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the molecular formula of Xylopentaose C25H42O21
For Immediate Release
This technical guide provides an in-depth overview of Xylopentaose, a xylooligosaccharide with significant potential in the pharmaceutical and biotechnology sectors. Addressed to researchers, scientists, and drug development professionals, this document outlines the core molecular properties, detailed experimental protocols for analysis, and insights into its biological significance.
Core Molecular Data
This compound is an oligosaccharide composed of five xylose units linked by β-1,4 glycosidic bonds. Its molecular formula is C25H42O21. The table below summarizes its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C25H42O21 | [1] |
| Molecular Weight | 678.6 g/mol | [1] |
| Exact Mass | 678.22185834 Da | [1] |
| Synonyms | 1,4-β-D-Xylopentaose | [1] |
Experimental Protocols for the Analysis of this compound
Accurate characterization and quantification of this compound are crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
A highly sensitive method for the direct quantification of this compound and other xylooligosaccharides (XOS) is High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). This method does not require prior derivatization of the oligosaccharides.
Instrumentation:
-
HPLC system with a quaternary pump
-
Autosampler
-
Pulsed Amperometric Detector (PAD) with a gold electrode
-
Anion-exchange column (e.g., CarboPac PA200)[2]
Reagents:
-
Sodium Hydroxide (NaOH), 50% w/w solution
-
Sodium Acetate (NaOAc), anhydrous
-
High-purity water (18.2 MΩ·cm)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: High-purity water
-
Eluent B: 200 mM NaOH
-
Eluent C: 1 M NaOAc in 200 mM NaOH
-
Degas all eluents before use.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in high-purity water.
-
Create a series of working standards through serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample containing this compound with high-purity water to ensure the concentration falls within the established calibration range.
-
-
Chromatographic Conditions:
-
A stepwise linear gradient is typically employed. For example:
Time (min) 100 mM NaOH (%) 120 mM NaOAc in 100mM NaOH (%) 0 100 0 10 65 35 14 50 50 15 0 100 18 0 100 | 25 | 100 | 0 |
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation of oligosaccharides like this compound. It is often coupled with a separation technique like HPLC (LC-MS). Tandem mass spectrometry (MS/MS) provides detailed information about the sequence and linkage of the monosaccharide units.
A general workflow for the analysis of oligosaccharides involves:
-
Sample Preparation: Enzymatic or mild acid hydrolysis of the polysaccharide source to generate oligosaccharides.
-
Chromatographic Separation: Separation of the oligosaccharide mixture using HPLC, often with a graphitized carbon column.[3]
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used methods.[4]
-
Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is used to determine the mass-to-charge ratio of the parent ions.[5][6]
-
Tandem MS (MS/MS): The parent ions are fragmented, and the resulting product ions are analyzed to deduce the structure.[4]
Visualizing Molecular Structure and Analytical Workflow
To aid in the understanding of this compound's structure and the processes for its analysis, the following diagrams are provided.
Caption: Linear structure of this compound showing five xylose units linked by β-1,4 glycosidic bonds.
References
- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
The Role of Xylopentaose in Plant Biomass Structure: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of xylopentaose, a significant xylooligosaccharide derived from xylan, the second most abundant polysaccharide in plant biomass. We delve into the fundamental role of its parent polymer, xylan, in maintaining the structural integrity of the plant cell wall. This guide details the chemical and physical properties of this compound, its enzymatic generation from various lignocellulosic feedstocks, and its emerging role as a signaling molecule in plant defense mechanisms. Detailed experimental protocols for the production and analysis of this compound and the isolation of cell wall material are provided, supplemented by quantitative data and workflow visualizations to support researchers in plant science, biorefinery, and drug development.
Introduction to Plant Biomass and Xylan
The plant cell wall is a complex and dynamic structure primarily composed of cellulose, hemicellulose, and lignin. Hemicelluloses are a heterogeneous group of polysaccharides that, along with pectin, form a cross-linked matrix embedding the cellulose microfibrils. The most abundant hemicellulose in the secondary cell walls of angiosperms and many grasses is xylan .
Xylan consists of a linear backbone of β-(1,4)-linked D-xylose residues, which can be substituted with various side chains, including arabinose and glucuronic acid. This polymer plays a crucial structural role by forming non-covalent bonds with cellulose microfibrils and covalent cross-links with lignin, creating a rigid and recalcitrant network that provides mechanical strength and protection to the plant cell. This compound is not a primary structural component itself but is a key oligosaccharide released during the enzymatic breakdown of the xylan backbone.
This compound: A Key Xylooligosaccharide
This compound (X5) is a xylooligosaccharide (XOS) consisting of five xylose units linked by β-1,4 glycosidic bonds. As a product of xylan degradation, its study is vital for understanding biomass deconstruction for biofuels and for exploring its bioactive properties.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.[1][2][3][4]
| Property | Value |
| Systematic Name | O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose |
| Molecular Formula | C25H42O21 |
| Molecular Weight | 678.59 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% for commercial standards |
| Solubility | Soluble in methanol |
| CAS Number | 49694-20-4 |
Generation of this compound from Plant Biomass
This compound and other XOS are primarily generated through the controlled hydrolysis of xylan-rich lignocellulosic biomass. Enzymatic hydrolysis is the preferred method due to its high specificity and mild reaction conditions, which minimize the formation of undesirable byproducts.[5]
The key enzymes responsible for breaking down the xylan backbone are endo-1,4-β-xylanases (EC 3.2.1.8). These enzymes randomly cleave the internal β-1,4-xylosidic linkages of the xylan polymer, releasing a mixture of xylooligosaccharides with varying degrees of polymerization (DP), including xylobiose (X2), xylotriose (X3), xylotetraose (X4), and this compound (X5).[6] The specific distribution of these products depends on the enzyme source, substrate properties, and reaction conditions.
The efficiency of XOS production varies significantly with the biomass source and the enzymatic cocktail used. The following table summarizes quantitative data from studies on the enzymatic hydrolysis of xylan from different agricultural residues.
| Biomass Source | Enzyme(s) | Key Conditions | XOS Yield / Concentration | Reference(s) |
| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | 50°C, 24 h | 93.1% yield; 19.6 g/L | [7][8] |
| Corn Cobs | Commercial Xylanase | pH 5.9, 41°C, 17 h | Xylobiose: 1.208 mg/mL, Xylotriose: 0.715 mg/mL | [9] |
| Cassava Peels | NaOH pretreatment + Enzymatic Hydrolysis | Not specified | 396.5 mg XOS / g xylan | [10] |
| Guava Bagasse | Sodium Hydroxide + Enzymatic Hydrolysis | 48 h hydrolysis | 59.86% XOS production | [11] |
| Banana Peel | Hydrogen Peroxide + Enzymatic Hydrolysis | 12 h hydrolysis | 54.14% XOS production | [11] |
This protocol outlines a general procedure for the laboratory-scale production of XOS from a purified xylan source, followed by quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Materials:
-
Xylan from birchwood or corncob (substrate)
-
Endo-1,4-β-xylanase (e.g., from Trichoderma viride)
-
Citrate or Acetate buffer (e.g., 0.1 M, pH 5.0)
-
Deionized water
-
Xylose and XOS standards (X2-X6) for HPAEC-PAD
-
Reagents for HPAEC-PAD (Sodium Hydroxide, Sodium Acetate)
Procedure:
-
Substrate Preparation: Prepare a 1-2% (w/v) suspension of xylan in the reaction buffer. Heat and stir until the xylan is fully dissolved or evenly suspended. Cool to the desired reaction temperature.
-
Enzymatic Reaction: Add the xylanase enzyme to the substrate suspension. A typical enzyme loading is 5-10 Units (U) per gram of xylan.[12] Incubate the reaction at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation for a set time (e.g., 2-24 hours).[13] Time course samples can be taken to monitor the progress of hydrolysis.
-
Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.[12]
-
Sample Preparation: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material. Collect the supernatant, which contains the soluble XOS.
-
HPAEC-PAD Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Use a high-pH anion-exchange column (e.g., CarboPac™ PA100 or PA200) for separation.[14][15]
-
Employ a gradient elution of sodium hydroxide and sodium acetate to separate the oligosaccharides based on their degree of polymerization.[14]
-
Quantify the peaks corresponding to xylobiose through this compound by comparing their peak areas to those of known standards.
-
The Role of this compound and Related Oligosaccharides
The direct structural role of this compound in the plant cell wall is minimal, as it is an oligosaccharide fragment. Its significance lies in being a constituent unit of the parent xylan polymer, which is fundamental to the structural architecture of the cell wall. The study of this compound and other XOS provides critical insights into the complex structure of xylan and the efficiency of biomass deconstruction processes.
There is growing evidence that oligosaccharides derived from the breakdown of the plant's own cell wall can act as signaling molecules. These molecules, known as Damage-Associated Molecular Patterns (DAMPs) , are recognized by the plant as indicators of cellular damage, whether from mechanical wounding or pathogen attack.[16][17]
Upon recognition, DAMPs can trigger a range of defense responses, collectively known as DAMP-triggered immunity.[16][18] Research on xylo-oligosaccharides, such as xylobiose, has shown they can act as DAMPs in plants like Arabidopsis.[19] Treatment with xylobiose has been observed to trigger the production of reactive oxygen species (ROS), induce callose deposition, and activate defense-related gene expression—all hallmarks of a plant immune response.[19] While direct evidence for this compound is still emerging, it is hypothesized to function similarly to other cell wall-derived oligosaccharides in activating these defense pathways.[20][21]
Methodologies for Studying Plant Biomass Structure
To study cell wall components, it is essential to first isolate them from other cellular materials like proteins, lipids, and nucleic acids. The preparation of Alcohol-Insoluble Residue (AIR) is a standard method for this purpose.[22]
Materials:
-
Fresh or freeze-dried plant tissue
-
70% (v/v) Ethanol
-
Chloroform:Methanol (1:1, v/v)
-
Acetone
-
Centrifuge and tubes
-
Grinding apparatus (e.g., ball mill)
Procedure:
-
Homogenization: Grind the plant tissue to a fine powder. For fresh tissue, immediate homogenization in 70% ethanol is recommended.
-
Initial Extraction: Add ~15 volumes of 70% ethanol to the ground tissue. Vortex thoroughly and incubate at 70°C for 1 hour to inactivate endogenous enzymes.[23]
-
Centrifugation: Pellet the insoluble material by centrifuging at 10,000 x g for 10 minutes. Discard the supernatant.
-
Solvent Washes: Sequentially wash the pellet to remove soluble components. After each addition of solvent, resuspend the pellet, centrifuge, and discard the supernatant.
-
Drying: After the final acetone wash and removal of the supernatant, air-dry the pellet or dry it in a vacuum oven at a low temperature (e.g., 37°C).
-
Storage: The resulting dry powder is the Alcohol-Insoluble Residue (AIR), which represents the cell wall material. Store it in a desiccator until further analysis.
Conclusion and Future Perspectives
This compound, as a constituent of xylan, is intrinsically linked to the structural framework of plant biomass. While its direct role is that of a breakdown product, its generation is a critical step in the industrial utilization of lignocellulosic materials for biofuels and value-added chemicals.[25] Furthermore, the emerging evidence for xylo-oligosaccharides acting as DAMPs opens a new frontier of research into plant signaling and immunity.[26][27][28] Understanding how plants perceive and respond to these cell wall fragments could lead to novel strategies for enhancing crop resilience and disease resistance. Future work should focus on identifying the specific receptors for XOS in plants and elucidating the downstream signaling pathways they activate. This knowledge will be invaluable for both fundamental plant science and its application in agriculture and biotechnology.
References
- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Enzymatic production of xylooligosaccharide from lignocellulosic and marine biomass: A review of current progress, challenges, and its applications in food sectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the enzymatic production and applications of xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xylooligosaccharide.com [xylooligosaccharide.com]
- 14. Simultaneous determination of cereal monosaccharides, xylo- and arabinoxylo-oligosaccharides and uronic acids using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]
- 17. scispace.com [scispace.com]
- 18. Plant immunity by damage-associated molecular patterns (DAMPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Xylobiose treatment triggers a defense-related response and alters cell wall composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Plant Cell Wall Damage-Associated Molecular Patterns Regulating Immune Responses | Springer Nature Experiments [experiments.springernature.com]
- 21. Characterization of Plant Cell Wall Damage-Associated Molecular Patterns Regulating Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analytical implications of different methods for preparing plant cell wall material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part I: Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciencedaily.com [sciencedaily.com]
- 27. researchgate.net [researchgate.net]
- 28. Oligosaccharide signals: from plant defense to parasite offense - PMC [pmc.ncbi.nlm.nih.gov]
Dawn of a New Oligosaccharide: The Pioneering Discovery and Isolation of Xylopentaose
A deep dive into the foundational mid-20th century research that first identified and purified xylopentaose, laying the groundwork for future advancements in carbohydrate chemistry and biotechnology.
This technical guide illuminates the seminal early research that led to the discovery and isolation of this compound, a five-unit xylose oligosaccharide. Primarily drawing from the groundbreaking work of Roy L. Whistler and his collaborators in the 1950s, this document details the nascent methodologies that first brought this specific xylo-oligosaccharide (XOS) to light. The techniques of partial acid hydrolysis of xylan, followed by meticulous separation using charcoal-Celite column chromatography and analysis by paper chromatography, are presented in detail, offering a window into the innovative laboratory practices of the era.
From Polymer to Oligomer: The Initial Hydrolysis of Xylan
The journey to isolating this compound began with the controlled breakdown of xylan, a major hemicellulose component of plant cell walls. Early researchers, notably Whistler and his team, employed partial acid hydrolysis to cleave the long xylan chains into a mixture of smaller oligosaccharides of varying lengths.
Experimental Protocol: Partial Acid Hydrolysis of Corncob Xylan
The initial step in obtaining a mixture of xylo-oligosaccharides involved the careful acid-catalyzed hydrolysis of xylan, typically sourced from corncobs. The following protocol is based on the methods described by Whistler and Tu in their 1952 publication on the isolation of xylobiose, a methodology that would be adapted for the separation of higher oligosaccharides.
Materials:
-
Corncob xylan
-
Fuming hydrochloric acid (specific gravity 1.21)
-
Ice-water bath
Procedure:
-
One gram of corncob xylan was dissolved in 100 ml of fuming hydrochloric acid, maintained at a temperature of -15°C.
-
The reaction mixture was then transferred to an ice-water bath to proceed with the hydrolysis.
-
The reaction was carefully monitored, and upon completion, the mixture contained a variety of xylo-oligosaccharides, including this compound.
The Art of Separation: Charcoal-Celite Column Chromatography
The key to isolating individual oligosaccharides from the complex hydrolysate mixture was the innovative use of column chromatography. Whistler and his contemporaries pioneered the use of a packed column of activated charcoal and Celite (diatomaceous earth) to separate sugars based on their degree of polymerization.
Experimental Protocol: Isolation of Xylo-oligosaccharides
Following hydrolysis, the resulting sugar mixture was neutralized and subjected to column chromatography. This multi-step process allowed for the separation of the oligosaccharide series.
Column Preparation and Sample Loading:
-
A chromatographic column (52 x 260 mm) was prepared with a mixture of equal parts by weight of activated charcoal (Darco G-60) and Celite 535.
-
The neutralized xylan hydrolysate was applied to the top of the prepared column.
Elution and Fraction Collection:
-
The column was first washed with distilled water to remove salts and any remaining monosaccharides.
-
A stepwise gradient of aqueous ethanol was then used to elute the oligosaccharides. Shorter-chain oligosaccharides would elute with lower concentrations of ethanol, while longer-chain oligosaccharides, such as this compound, required higher ethanol concentrations for elution.
-
Fractions were collected and the optical rotation of the eluate was monitored to detect the presence of sugars. Fractions exhibiting a negative rotation were pooled for further analysis.
The following table summarizes the typical elution profile for the separation of xylo-oligosaccharides using this method.
| Eluent (Aqueous Ethanol) | Oligosaccharide Eluted |
| 5% | Xylobiose |
| 10-15% | Xylotriose and Xylotetraose |
| >15% | This compound and higher oligosaccharides |
Visualization and Confirmation: The Role of Paper Chromatography
To analyze the composition of the fractions collected from the column and to confirm the purity of the isolated this compound, paper chromatography was the analytical method of choice in the 1950s. This technique separated the oligosaccharides based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent).
Experimental Protocol: Paper Chromatography of Xylo-oligosaccharides
Procedure:
-
Samples of the collected fractions were spotted onto a strip of filter paper.
-
The paper was then developed in a chromatography tank containing a solvent system, such as n-butanol-ethanol-water.
-
After development, the paper was dried, and the sugar spots were visualized by spraying with a reagent like aniline hydrogen phthalate, followed by heating. The position of the spots (Rf value) was indicative of the degree of polymerization.
Characterization of a Novel Oligosaccharide
Once isolated, the crystalline this compound was subjected to further chemical analysis to confirm its structure and properties. This included determination of its melting point, specific rotation, and molecular weight through various derivatization and degradation studies.
| Property | Value for Crystalline this compound |
| Melting Point | ~210-212 °C |
| Specific Rotation ([α]D) | Approximately -65° |
Workflow for the Discovery and Isolation of this compound
The following diagram illustrates the logical workflow employed in the early research to discover and isolate this compound.
Caption: Workflow for the early discovery and isolation of this compound.
The pioneering work of Whistler and his contemporaries in the mid-20th century laid the essential groundwork for our modern understanding and utilization of xylo-oligosaccharides. Their development of partial acid hydrolysis coupled with charcoal-celite column chromatography represents a landmark achievement in carbohydrate chemistry, enabling the first-ever isolation and characterization of this compound and opening the door to a new field of oligosaccharide research.
Initial Investigation into the Antitumor Properties of Xylopentaose: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopentaose, a xylooligosaccharide (XOS) composed of five xylose units, is emerging as a compound of interest in oncology research due to its potential antitumor properties. As part of the broader family of XOS, which are naturally occurring prebiotics, this compound is being investigated for its ability to modulate cellular pathways involved in cancer progression. This technical guide synthesizes the current understanding of the antitumor effects of this compound and related xylooligosaccharides, providing a detailed look at the experimental data, methodologies, and implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on the antitumor activities of xylooligosaccharides, including this compound.
Table 1: Cytotoxicity of Xylooligosaccharides (XOS) in Tumor Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | % Cell Inhibition | Citation |
| Tumor Cell Lines | NR Assay | Not Specified | Not Specified | Higher than MTT assay | [1] |
| Tumor Cell Lines | MTT Assay | Not Specified | Not Specified | Time- and concentration-dependent | [1] |
| HCT-116 | Not Specified | Not Specified | Not Specified | Potent cytotoxic effect | [2] |
| MCF-7 | Not Specified | Not Specified | Not Specified | Potential cytotoxic effect | [2] |
Table 2: Molecular Docking of Xylooligosaccharides with TLR4
| Xylooligosaccharide | Binding Affinity Energy (kcal/mol) | Citation |
| This compound | -8.1 | [1] |
| Xylohexaose | -8.3 | [1] |
| Xylotetraose | -7.7 | [1] |
| Xyloheptaose | -7.6 | [1] |
| Xylotriose | -6.7 | [1] |
| Xylobiose | -6.4 | [1] |
Key Experimental Protocols
This section details the methodologies employed in the initial investigations of the antitumor properties of xylooligosaccharides.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of xylooligosaccharides on tumor cells.
-
Methodology:
-
Cell Culture: Human tumor cell lines and normal fibroblast cell lines (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of XOS dissolved in a sterile buffer (e.g., DPBS) for different time intervals (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Neutral Red (NR) Assay:
-
Following treatment, the medium is replaced with a medium containing Neutral Red dye.
-
After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The results are often presented as time- and concentration-dependent inhibition curves.[1]
-
Molecular Docking Studies
-
Objective: To predict the binding affinity and interaction between xylooligosaccharides and target proteins, such as Toll-like receptor 4 (TLR4).[1]
-
Methodology:
-
Ligand and Receptor Preparation: The 3D structures of xylooligosaccharides (e.g., this compound) and the target receptor (e.g., TLR4/MD-2 complex) are obtained from databases or modeled.
-
Docking Simulation: Molecular docking software (e.g., AutoDock) is used to predict the binding poses of the ligands within the active site of the receptor.
-
Binding Affinity Calculation: The binding affinity energy (e.g., in kcal/mol) is calculated for the best-docked complexes. A lower binding energy indicates a more stable interaction.[1]
-
Visualization: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized using molecular graphics software (e.g., Discovery Studio).[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for XOS-Mediated Antitumor Activity
The following diagram illustrates the proposed signaling pathway involving the interaction of this compound with Toll-like receptor 4 (TLR4), leading to downstream effects that contribute to its antitumor activity.
Caption: Proposed TLR4-mediated signaling pathway for the antitumor activity of this compound.
General Experimental Workflow for Investigating Antitumor Properties
The diagram below outlines a typical experimental workflow for the initial investigation of the antitumor properties of a compound like this compound.
Caption: A general workflow for the preclinical evaluation of antitumor compounds.
Discussion and Future Directions
The preliminary evidence suggests that xylooligosaccharides, including this compound, possess antitumor potential.[1] The cytotoxic effects on various cancer cell lines and the high binding affinity of this compound to TLR4 point towards a mechanism that involves the modulation of the immune system and the cellular antioxidant state.[1][3] The observed influence on the glutathione antioxidant system further supports the role of oxidative stress modulation in the antitumor activity of XOS.[1][3]
Future research should focus on several key areas to build upon these initial findings:
-
Isolation and Testing of Pure this compound: It is crucial to conduct studies using highly purified this compound to delineate its specific antitumor effects from those of other xylooligosaccharides present in commercial XOS mixtures.
-
Elucidation of Downstream Signaling: Further investigation is needed to fully map the downstream signaling pathways activated by the this compound-TLR4 interaction and to identify the specific molecular targets responsible for the observed cytotoxicity.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies using animal models are essential to evaluate the antitumor efficacy, optimal dosage, and potential toxicity of this compound.[4][5][6]
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents could open new avenues for combination cancer therapies.
References
- 1. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor growth in vivo by hyaluronan oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Basic Research on the Immunomodulatory Effects of Xylopentaose: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the basic research concerning the immunomodulatory properties of Xylopentaose (XP), a five-saccharide xylooligosaccharide (XOS). The document details the current understanding of XP's mechanism of action, its effects on immune cells, and the signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays and summarizes quantitative data from relevant studies.
Introduction to this compound and its Immunomodulatory Potential
This compound is an oligosaccharide composed of five xylose units linked by β-1,4 glycosidic bonds. As a component of xylooligosaccharides, it is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria. Emerging research has highlighted its potential as an immunomodulatory agent, capable of influencing the host's immune response. This guide focuses on the direct immunomodulatory effects of this compound, particularly its interaction with key immune cells and signaling pathways.
Mechanism of Action
The immunomodulatory effects of this compound are believed to be mediated through two primary mechanisms: direct interaction with immune cell receptors and indirect modulation via the gut microbiota.
2.1. Direct Interaction with Toll-Like Receptor 4 (TLR4)
This compound has been shown to interact with Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Molecular docking studies have indicated a high binding affinity of this compound to the TLR4-MD2 complex, suggesting it may act as a modulator of TLR4 signaling.[1] This interaction is thought to interfere with the binding of lipopolysaccharide (LPS), a potent inflammatory stimulus, thereby attenuating the downstream inflammatory cascade.
2.2. Indirect Modulation via Gut Microbiota
As a prebiotic, this compound can be fermented by gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs have well-documented anti-inflammatory and immunomodulatory properties, contributing to the overall systemic effects of this compound.
Effects on Immune Cells
This compound primarily exerts its immunomodulatory effects on macrophages and dendritic cells, key players in the innate immune response.
3.1. Macrophages
In vitro studies using macrophage cell lines such as RAW264.7 and U-937 have demonstrated that this compound can significantly modulate their inflammatory response. Specifically, this compound has been shown to:
-
Reduce the production of pro-inflammatory cytokines: In LPS-stimulated macrophages, this compound has been observed to decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]
-
Increase the production of anti-inflammatory cytokines: this compound has been found to promote the production of Interleukin-10 (IL-10), a key anti-inflammatory cytokine that plays a crucial role in resolving inflammation.
-
Inhibit the production of nitric oxide (NO): Overproduction of NO by activated macrophages contributes to inflammation and tissue damage. This compound has been shown to suppress NO production in stimulated macrophages.
3.2. Dendritic Cells
While research is ongoing, initial evidence suggests that this compound may also influence the function of dendritic cells (DCs). By modulating TLR4 signaling, this compound could potentially affect DC maturation, antigen presentation, and their ability to prime T cell responses.
Signaling Pathways Modulated by this compound
The interaction of this compound with TLR4 initiates a signaling cascade that ultimately regulates the expression of inflammatory genes. The primary pathways involved are the MyD88-dependent and TRIF-dependent pathways.
4.1. MyD88-Dependent Pathway
This pathway is crucial for the rapid induction of pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited, leading to the activation of downstream kinases and the transcription factor NF-κB. This compound is thought to dampen this pathway, resulting in reduced NF-κB activation and decreased pro-inflammatory cytokine production.
4.2. TRIF-Dependent Pathway
The TRIF-dependent pathway is involved in the induction of type I interferons and other inflammatory mediators. While the direct effect of this compound on this pathway is less clear, its modulation of TLR4 suggests a potential influence on TRIF-mediated signaling as well.
Quantitative Data Summary
The following tables summarize the quantitative data on the immunomodulatory effects of xylooligosaccharides (XOS), including this compound.
Table 1: In Vitro Effects of XOS on Macrophage Cytokine Production
| Cell Line | Stimulant | XOS Concentration | Target Cytokine | Effect | Reference |
| RAW264.7 | LPS | 100 µg/mL | TNF-α | ↓ | [1] |
| RAW264.7 | LPS | 100 µg/mL | IL-6 | ↓ | [1] |
| RAW264.7 | LPS | 100 µg/mL | IL-1β | ↓ | [1] |
| RAW264.7 | LPS | 100 µg/mL | IL-10 | ↑ | [1] |
| U-937 | LPS | 200 µg/mL | TNF-α | ↓ | [1] |
| U-937 | LPS | 200 µg/mL | IL-6 | ↓ | [1] |
Table 2: In Vitro Effects of XOS on Nitric Oxide Production
| Cell Line | Stimulant | XOS Concentration | Effect on NO Production | Reference |
| RAW264.7 | LPS | 100 µg/mL | ↓ | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunomodulatory effects of this compound.
6.1. Cell Culture
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
6.2. Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the non-toxic concentration range of this compound.
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
6.3. Measurement of Cytokine Production (ELISA)
This protocol is for the quantification of TNF-α, IL-6, and IL-10 in cell culture supernatants.
-
Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
6.4. Measurement of Nitric Oxide Production (Griess Assay)
-
Follow steps 1-3 of the cytokine measurement protocol.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Conclusion
This compound demonstrates significant potential as an immunomodulatory agent. Its ability to interact with TLR4 and modulate downstream signaling pathways, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines, makes it a promising candidate for further investigation in the context of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this novel compound. Further in vivo studies are warranted to fully elucidate its systemic effects and clinical relevance.
References
A Technical Guide to the Solubility of Xylopentaose in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of xylopentaose, a xylooligosaccharide (XOS) with significant potential in the pharmaceutical and nutraceutical industries. A thorough understanding of its solubility in various organic solvents is critical for its purification, formulation, and application in drug delivery systems. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on closely related oligosaccharides and outlines robust experimental protocols for determining precise solubility parameters.
Core Concepts in this compound Solubility
This compound, a polymer of five xylose units, is a polar molecule due to its numerous hydroxyl groups. This inherent polarity governs its solubility characteristics. Generally, oligosaccharides like this compound are readily soluble in aqueous solutions but exhibit limited solubility in most organic solvents. This property is frequently exploited in downstream processing, where organic solvents, particularly ethanol, are used to precipitate and purify XOS from crude hydrolysates.
The principle of "like dissolves like" is central to understanding the solubility of this compound. Polar solvents are more likely to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. The solubility of this compound in a given organic solvent is therefore dependent on the solvent's polarity, its capacity for hydrogen bonding, and the specific experimental conditions such as temperature.
Quantitative Solubility Data
Table 1: Quantitative Solubility of Xylotriose in Various Solvents
| Solvent | Temperature (°C) | Solubility | Method |
| Water (H₂O) | Not Specified | 125 mg/mL | With ultrasonic assistance |
| Water (H₂O) | Not Specified | Expected to be at least 50 mg/mL | General observation |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 10 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | With ultrasonic assistance |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | Not Specified |
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Xylopentaose from Xylan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xylopentaose (X5), a xylo-oligosaccharide (XOS) composed of five D-xylose units linked by β-1,4 glycosidic bonds, is a molecule of significant interest in the pharmaceutical and nutraceutical sectors. Its prebiotic properties, which involve the selective stimulation of beneficial gut microbiota, make it a valuable compound for applications in functional foods and as a potential therapeutic agent. Enzymatic synthesis provides a highly specific and environmentally sustainable method for producing this compound from xylan, an abundant hemicellulose in plant biomass. This document offers detailed protocols for the enzymatic production, purification, and analysis of this compound.
Principle of Enzymatic Synthesis
The enzymatic synthesis of this compound from xylan is primarily achieved through the controlled hydrolysis of the xylan backbone by endo-β-1,4-xylanases (EC 3.2.1.8). These enzymes randomly cleave the internal β-1,4-glycosidic bonds within the xylan polymer, releasing a mixture of xylo-oligosaccharides with varying degrees of polymerization (DP), including xylobiose (X2), xylotriose (X3), xylotetraose (X4), and this compound (X5). By carefully selecting the enzyme source, xylan substrate, and optimizing reaction conditions such as pH, temperature, enzyme concentration, and reaction time, the production of this compound can be maximized. Endo-xylanases from fungal sources, particularly those belonging to Glycoside Hydrolase (GH) families 10 and 11, are commonly employed for this purpose.
Data Presentation
Table 1: Comparison of Endo-Xylanases for Xylo-oligosaccharide (XOS) Production
| Enzyme Source | GH Family | Substrate | Optimal pH | Optimal Temp. (°C) | Major Products | Reference |
| Aspergillus niger | 10 | Wheat Straw Xylan | 6.0 | 50 | Xylo-oligosaccharides | [1] |
| Aspergillus niger | - | Soluble Wheat Xylan | 4.9 | 45 | Xylobiose to Xylohexaose | [2] |
| Trichoderma reesei | 30 | Birchwood Xylan | 6.0 | 60 | Xylobiose, Xylotriose | [3][4] |
| Streptomyces sp. T7 | 10 | Corncob Xylan | 6.0 | 60 | Xylobiose, Xylotriose | |
| Streptomyces thermocarboxydus | - | Birchwood Xylan | 6.0 | 60 | Xylobiose, Xylotriose | [5][6] |
Table 2: Quantitative Yield of this compound (X5) from Various Xylan Sources
| Xylan Source | Enzyme | Hydrolysis Conditions | X5 Yield (mg/g of xylan) | Reference |
| Beechwood Xylan | Commercial Endo-xylanase | pH, temp., enzyme dosage, and time optimized via modeling | 5.3 ± 0.2 | [7] |
| Corncob Xylan | Commercial Xylanase | Steamed corncob, enzymatic hydrolysis | Not specified, but X5 was a major product | [8] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Xylan for this compound Production
This protocol provides a general method for the enzymatic hydrolysis of xylan to produce a mixture of xylo-oligosaccharides, including this compound. Optimization of enzyme and substrate concentrations, as well as reaction time, is recommended to maximize the yield of the desired product.
Materials:
-
Xylan source (e.g., Birchwood xylan, Corncob xylan)
-
Endo-β-1,4-xylanase (e.g., from Aspergillus niger or Trichoderma reesei)
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 6.0)[6]
-
Shaking water bath or incubator
-
Centrifuge
-
pH meter
Procedure:
-
Substrate Preparation:
-
Prepare a 1-2% (w/v) xylan suspension in the reaction buffer.[9]
-
Ensure the xylan is well-dispersed by stirring vigorously.
-
-
Enzymatic Reaction:
-
Pre-heat the xylan suspension to the optimal temperature for the chosen xylanase (typically 50-60°C).[1]
-
Add the endo-xylanase to the substrate solution at a predetermined concentration (e.g., 10-50 U/g of xylan).[1]
-
Incubate the reaction mixture in a shaking water bath for a specified duration (e.g., 4-12 hours). It is advisable to perform a time-course experiment to determine the optimal time for maximizing this compound production.
-
-
Enzyme Inactivation:
-
Terminate the reaction by heating the mixture in a boiling water bath for 10-15 minutes to denature the enzyme.[1]
-
-
Clarification:
-
Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any insoluble substrate and denatured enzyme.
-
Carefully collect the supernatant, which contains the soluble xylo-oligosaccharides.
-
Protocol 2: Purification of this compound by Size-Exclusion Chromatography (SEC)
This protocol describes a common method for separating this compound from the crude hydrolysate based on the molecular size of the oligosaccharides.
Materials:
-
Crude xylo-oligosaccharide supernatant (from Protocol 1)
-
Size-Exclusion Chromatography (SEC) system
-
SEC column suitable for oligosaccharide separation (e.g., Bio-Gel P-2)[1]
-
Deionized water (as mobile phase)
-
Fraction collector
-
HPLC system for fraction analysis
Procedure:
-
Sample Preparation:
-
Concentrate the crude xylo-oligosaccharide supernatant if necessary using a rotary evaporator.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the SEC column with deionized water at a constant flow rate.
-
Carefully load the prepared sample onto the top of the column.
-
Elute the oligosaccharides with deionized water at a constant flow rate.[1]
-
-
Fraction Collection:
-
Collect fractions of the eluate using a fraction collector. The size of the fractions will depend on the column volume and the desired resolution.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of this compound using an analytical HPLC system (as described in Protocol 3).
-
-
Pooling and Lyophilization:
-
Pool the fractions containing pure this compound.
-
Lyophilize (freeze-dry) the pooled fractions to obtain a dry powder of purified this compound.
-
Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical procedure for the identification and quantification of this compound in the crude hydrolysate and purified fractions.
Materials:
-
HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD).
-
A suitable chromatography column for oligosaccharide analysis (e.g., a carbohydrate analysis column or an anion-exchange column like CarboPac™ PA200).
-
Xylo-oligosaccharide standards (Xylobiose, Xylotriose, Xylotetraose, this compound, Xylohexaose).
-
High-purity water for the mobile phase (for RI detection).
-
Sodium hydroxide and sodium acetate solutions for the mobile phase (for PAD).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations for this compound and other relevant xylo-oligosaccharides.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
Dilute the crude hydrolysate or purified fractions with high-purity water to a concentration that falls within the linear range of the standard curve.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase conditions for separating xylo-oligosaccharides.
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the this compound standard.
-
Quantify the concentration of this compound in the sample by using the calibration curve.
-
Visualization of Experimental Workflow
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Caption: Enzymatic conversion of xylan to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization Production of an Endo-β-1,4-Xylanase from Streptomyces thermocarboxydus Using Wheat Bran as Sole Carbon Source [mdpi.com]
- 7. tore.tuhh.de [tore.tuhh.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes: Production of Xylopentaose from Agricultural Waste
Introduction
Xylopentaose, a xylooligosaccharide (XOS) with a degree of polymerization of five (DP5), is a valuable prebiotic compound with significant potential in the pharmaceutical, nutraceutical, and food industries. Its ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, makes it a sought-after ingredient for functional foods and drug development. Agricultural waste, rich in hemicellulose, presents an abundant and sustainable feedstock for this compound production. This document provides detailed methods and protocols for the production of this compound from various agricultural residues.
Principle
The production of this compound from agricultural waste involves a multi-step process. Initially, the raw agricultural biomass undergoes a pretreatment step to remove lignin and expose the hemicellulose fraction, primarily xylan. Subsequently, the extracted xylan is subjected to controlled enzymatic hydrolysis using specific endo-β-1,4-xylanases. These enzymes cleave the β-1,4-glycosidic bonds within the xylan backbone, releasing a mixture of xylooligosaccharides of varying lengths. By carefully selecting the enzyme and optimizing reaction conditions, the production of this compound can be maximized. Finally, the resulting hydrolysate is purified to isolate this compound from other oligosaccharides and monosaccharides.
Applications
-
Drug Development: this compound can be investigated for its potential in modulating the gut microbiome to prevent or treat various diseases, including inflammatory bowel disease, metabolic disorders, and certain types of cancer.
-
Functional Foods and Nutraceuticals: As a prebiotic, this compound can be incorporated into various food products, such as yogurts, beverages, and baked goods, to enhance their nutritional value and promote gut health.
-
Research: High-purity this compound serves as a standard for analytical method development and as a substrate for studying the activity and specificity of xylanolytic enzymes.
Data Presentation
Table 1: this compound Yield from Various Agricultural Wastes
| Agricultural Waste | Pretreatment Method | Enzyme Source/Type | This compound Yield (%) | Other XOS Production (%) | Reference |
| Green Coconut | Sodium hypochlorite-sodium hydroxide (SH-SH) | Xylanase | 96.44 | < 2 | [1][2] |
| Vegetable Cocktail | Sodium hypochlorite-sodium hydroxide (SH-SH) | Xylanase | 93.09 | < 2 | [1][2] |
| Birchwood Xylan | Hot water hydrolysis (autohydrolysis) | Not specified | 1.5 (of total xylan) | Xylobiose (2.1%), Xylotriose (1.0%), Xylotetraose (1.4%) | [3] |
| Birchwood Xylan | 0.98% aqueous sulfuric acid | Not specified | 0.33 (of total xylan) | Xylose (2.53%), Xylobiose (1.07%), Xylotriose (0.42%), Xylotetraose (0.50%) | [4][5] |
| Walnut Shells | Not specified | Free Xylanase | - (Qualitative) | Xylotetrose also produced | [6] |
Note: Yield data can vary significantly based on the specific conditions of pretreatment, enzymatic hydrolysis, and analytical methods used.
Table 2: Purity of this compound after Purification
| Purification Method | Starting Material | Purity of this compound (%) | Reference |
| Centrifugal Partition Chromatography (CPC) | Birchwood xylan hydrolysate | 30.43 | [4][5] |
| Centrifugal Partition Chromatography (CPC) | Birchwood xylan hydrolysate | 68 | [3] |
Experimental Protocols
Protocol 1: Pretreatment of Agricultural Waste for Xylan Extraction (SH-SH Method)
This protocol is adapted from a method that yielded a high percentage of this compound from green coconut and vegetable cocktail.[1][2]
Materials:
-
Agricultural waste (e.g., green coconut husk, vegetable waste)
-
Sodium hypochlorite (NaClO) solution (commercial grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Blender or grinder
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
pH meter
Procedure:
-
Size Reduction: Wash the agricultural waste thoroughly with tap water to remove dirt and debris. Cut the material into smaller pieces and grind it into a fine powder using a blender or grinder.
-
Delignification (NaClO Treatment): a. Prepare a 4.0% (w/v) sodium hypochlorite solution. b. In a reaction vessel, mix the ground biomass with the NaClO solution at a solid-to-liquid ratio of 1:10 (w/v). c. Heat the mixture to 80°C and maintain this temperature for 2 hours with constant stirring. d. After 2 hours, filter the mixture to separate the solid residue. Wash the residue with deionized water until the pH of the filtrate is neutral.
-
Hemicellulose Extraction (NaOH Treatment): a. Prepare a 0.08% (w/v) sodium hydroxide solution. b. Transfer the washed solid residue to the NaOH solution at a solid-to-liquid ratio of 1:10 (w/v). c. Heat the mixture to 55°C and maintain this temperature for 1 hour with constant stirring. d. After 1 hour, filter the mixture. The liquid filtrate contains the solubilized xylan. e. The xylan-rich filtrate can be used directly for enzymatic hydrolysis or the xylan can be precipitated by adding ethanol (3 volumes of ethanol to 1 volume of filtrate) and collected by centrifugation.
Protocol 2: Enzymatic Production of this compound
This is a general protocol that can be optimized based on the specific xylanase used and the desired product profile.
Materials:
-
Xylan-rich extract or precipitated xylan from Protocol 1
-
Endo-β-1,4-xylanase (select an enzyme known or screened to favor the production of longer-chain XOS. Glycoside Hydrolase families GH10 and GH11 are common sources of endo-xylanases).[7][8]
-
Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Shaking incubator or water bath with stirring
-
Enzyme deactivation agent (e.g., heat block or boiling water bath)
Procedure:
-
Substrate Preparation: Prepare a xylan solution (e.g., 2% w/v) in the appropriate buffer. If using precipitated xylan, dissolve it in the buffer. Adjust the pH to the optimal pH for the chosen xylanase.
-
Enzymatic Reaction: a. Pre-heat the xylan solution to the optimal temperature of the xylanase (e.g., 50°C). b. Add the endo-xylanase to the pre-heated xylan solution. The optimal enzyme dosage needs to be determined empirically but a starting point could be 10-50 U per gram of xylan. c. Incubate the reaction mixture in a shaking incubator or a stirred water bath for a predetermined time (e.g., 1-24 hours). The reaction time is a critical parameter to control the degree of polymerization of the resulting XOS. Shorter reaction times generally favor the production of longer-chain oligosaccharides like this compound.
-
Enzyme Deactivation: Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.
-
Clarification: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g for 15 minutes) to remove any insoluble material. The supernatant contains the mixture of xylooligosaccharides.
Protocol 3: Purification of this compound
Option A: Activated Carbon Chromatography [9][10]
This method is effective for removing colored impurities and for the initial fractionation of XOS.
Materials:
-
Crude xylooligosaccharide hydrolysate
-
Activated carbon powder
-
Ethanol
-
Deionized water
-
Chromatography column
-
Fraction collector
Procedure:
-
Adsorption: a. Mix the crude XOS hydrolysate with activated carbon powder (e.g., 5% w/v). b. Stir the mixture at room temperature for 1-2 hours. c. Filter the mixture to remove the activated carbon. The filtrate will be decolorized and partially purified.
-
Column Chromatography: a. Pack a chromatography column with activated carbon slurry. b. Equilibrate the column with deionized water. c. Load the partially purified XOS solution onto the column. d. Elute the column with a stepwise gradient of ethanol in water (e.g., 5%, 10%, 15%, 20%, 30% ethanol). e. Collect fractions and analyze them for the presence of this compound using techniques like HPLC or TLC. Fractions containing this compound are typically eluted at lower ethanol concentrations. f. Pool the fractions containing pure this compound and remove the solvent by rotary evaporation.
Option B: Centrifugal Partition Chromatography (CPC) [3][4][5]
CPC is a liquid-liquid chromatography technique that can provide high-resolution separation of oligosaccharides.
Materials:
-
Crude xylooligosaccharide hydrolysate
-
CPC instrument
-
Solvents for the biphasic system (e.g., n-butanol, methanol, water in a 5:1:4 volumetric ratio, or dimethyl sulfoxide, tetrahydrofuran, and water in a 1:6:3 volumetric ratio).[5][11]
Procedure:
-
Solvent System Preparation: Prepare the biphasic solvent system and degas it thoroughly.
-
CPC Instrument Setup: a. Fill the CPC rotor with the stationary phase (typically the denser phase). b. Rotate the rotor at the desired speed (e.g., 1000-2000 rpm). c. Pump the mobile phase (the lighter phase) through the system until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the crude XOS mixture in a small volume of the stationary phase and inject it into the CPC system.
-
Elution and Fractionation: Elute the sample with the mobile phase at a constant flow rate. Collect fractions using a fraction collector.
-
Analysis: Analyze the collected fractions for this compound content and purity using HPLC.
-
Post-purification: Pool the fractions containing high-purity this compound and remove the solvents by rotary evaporation.
Mandatory Visualization
Caption: Workflow for this compound production from agricultural waste.
Caption: Logical relationship in enzymatic production of this compound.
References
- 1. Xylopentose production from crop residue employing xylanase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and purification of xylose oligomers using centrifugal partition chromatography [ouci.dntb.gov.ua]
- 4. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel glycoside hydrolase 43-like enzyme from Clostridium boliviensis is an endo-xylanase and a candidate for xylooligosaccharide production from different xylan substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
Application Note: Quantification of Xylopentaose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopentaose, a xylooligosaccharide (XOS) consisting of five xylose units, is of significant interest in the pharmaceutical and food industries for its prebiotic properties. Accurate quantification of this compound in various matrices, such as biomass hydrolysates and fermentation broths, is crucial for quality control, process optimization, and formulation development. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct quantification of underivatized carbohydrates like this compound.[1][2] This technique utilizes a high-pH mobile phase to ionize the hydroxyl groups of carbohydrates, allowing for their separation on a strong anion-exchange column.[3][4] Pulsed amperometric detection provides direct and sensitive detection without the need for derivatization.[5][6]
This application note provides a detailed protocol for the quantification of this compound using HPAEC-PAD.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPAEC-PAD method for the analysis of this compound and other xylooligosaccharides.
| Analyte | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) | Reference |
| Xylobiose | 0.804 - 8.607 | 0.064 - 0.111 | 0.214 - 0.371 | 84.29 - 118.19 | [7][8] |
| Xylotriose | 0.804 - 8.607 | 0.064 - 0.111 | 0.214 - 0.371 | 84.29 - 118.19 | [7][8] |
| Xylotetraose | 0.804 - 8.607 | 0.064 - 0.111 | 0.214 - 0.371 | 84.29 - 118.19 | [7][8] |
| This compound | 0.804 - 8.607 | 0.064 - 0.111 | 0.214 - 0.371 | 84.29 - 118.19 | [7][8] |
| Xylohexaose | 0.804 - 8.607 | 0.064 - 0.111 | 0.214 - 0.371 | 84.29 - 118.19 | [7][8] |
Experimental Workflow
Caption: Workflow for this compound quantification by HPAEC-PAD.
Experimental Protocol
This protocol outlines the steps for the quantification of this compound using a High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection.
Materials and Reagents
-
This compound standard (and other xylooligosaccharide standards as needed)
-
Deionized water (18.2 MΩ·cm)
-
50% (w/w) Sodium hydroxide (NaOH) solution, carbonate-free
-
Sodium acetate (NaOAc), anhydrous
-
0.2 µm syringe filters
Instrumentation
-
High-Performance Anion-Exchange Chromatography (HPAEC) system
-
Pulsed Amperometric Detector (PAD) with a gold working electrode and a pH-Ag/AgCl reference electrode
-
Anion-exchange column (e.g., CarboPac™ PA200, 3 x 250 mm)
-
Guard column (e.g., CarboPac™ PA200 Guard, 3 x 50 mm)
-
Data acquisition and analysis software
Preparation of Mobile Phase
-
Eluent A (200 mM NaOH): Carefully add 10.4 mL of 50% (w/w) NaOH to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix thoroughly and make up to the mark with deionized water. Sparge with helium for at least 30 minutes to remove dissolved carbonate and prevent its re-entry.
-
Eluent B (1 M Sodium Acetate in 200 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in approximately 500 mL of Eluent A in a 1 L volumetric flask. Mix until fully dissolved and make up to the mark with Eluent A. Filter and sparge with helium.
Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 mg/L).
Sample Preparation
-
Samples should be diluted with deionized water to fall within the linear range of the calibration curve.
-
Filter the diluted samples through a 0.2 µm syringe filter before injection to remove any particulate matter.
HPAEC-PAD Conditions
-
Column: CarboPac™ PA200 (3 x 250 mm)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Elution Program:
| Time (min) | % Eluent A (200 mM NaOH) | % Eluent B (1 M NaOAc in 200 mM NaOH) |
| 0.0 | 95 | 5 |
| 10.0 | 80 | 20 |
| 20.0 | 50 | 50 |
| 20.1 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
PAD Settings (Waveform):
| Time (s) | Potential (V) | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Begin |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
Data Analysis
-
Integrate the peak area of the this compound peak in the chromatograms of the standards and samples.
-
Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Account for the dilution factor used during sample preparation to calculate the final concentration in the original sample.
Conclusion
HPAEC-PAD is a robust and reliable method for the quantitative analysis of this compound.[7] Its high sensitivity and selectivity make it an invaluable tool for researchers, scientists, and drug development professionals working with xylooligosaccharides. The detailed protocol provided in this application note offers a comprehensive guide for accurate and reproducible quantification of this compound in various sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Xylopentaose in Prebiotic Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of xylopentaose, a xylooligosaccharide (XOS) of significant interest for its prebiotic properties. Accurate quantification is crucial for quality control, formulation development, and efficacy studies in the food, pharmaceutical, and biotechnology sectors. The following sections detail various analytical techniques, present quantitative data in a comparative format, and provide step-by-step experimental protocols.
Introduction to this compound and its Quantification
This compound is a sugar oligomer composed of five xylose units linked by β-1,4 glycosidic bonds.[1] As a key component of xylooligosaccharide mixtures, its concentration is a critical parameter for defining the prebiotic potential and quality of a product. Several analytical methods are employed for the quantification of this compound, each with distinct advantages in terms of sensitivity, specificity, and throughput. The most prominent techniques include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with various detectors, and enzymatic assays.[2][3]
Comparative Quantitative Data
The selection of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key quantitative parameters for common analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPAEC-PAD | <70 nM | Varies, typically low µg/mL | 0.5 - 50 µg/mL | High sensitivity and selectivity, no derivatization needed.[2][4][5] | Requires a dedicated ion chromatography system.[3] |
| HPLC-UV (with PMP derivatization) | Varies depending on derivatization efficiency | Varies | Typically in the µg/mL range | High sensitivity and resolution.[6] | Requires pre-column derivatization.[6] |
| HPLC-RI | ~0.8 ppm (for xylose) | ~2.5 ppm (for xylose) | 11-100 µ g/100 µL (for xylose) | Simple, robust, and does not require derivatization.[7] | Lower sensitivity, sensitive to temperature and pressure changes.[3] |
| Enzymatic Assay (Xylose Dehydrogenase) | 0.054% (w/w) (for D-xylose) | 0.179% (w/w) (for D-xylose) | 0.25 to 15 mg/dL (for xylose) | High specificity, suitable for automation.[8][9] | Indirectly quantifies this compound after hydrolysis to xylose. |
Experimental Protocols
This section provides detailed protocols for the most common and robust methods for the quantitative analysis of this compound in prebiotic mixtures.
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and allows for the direct quantification of this compound without derivatization.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold electrode.
Reagents:
-
Sodium Hydroxide (NaOH), 50% w/w solution
-
Sodium Acetate (NaOAc), anhydrous
-
High-purity water (18.2 MΩ·cm)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: High-purity water.
-
Eluent B: 200 mM NaOH.
-
Eluent C: 1 M NaOAc in 200 mM NaOH.
-
Degas all eluents thoroughly before use.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in high-purity water.
-
Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[4]
-
-
Sample Preparation:
-
Dissolve the prebiotic mixture in high-purity water.
-
Dilute the sample to fall within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Injection Volume: 25 µL.[10]
-
Gradient Elution: A two-stage binary gradient of NaOAc-NaOH solution can be optimized to separate xylooligosaccharides.[5] A typical gradient might involve a linear increase in sodium acetate concentration to elute oligosaccharides based on their degree of polymerization.
-
-
Detection:
-
Use a standard quadruple waveform for pulsed amperometric detection.[3]
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.[2]
-
Protocol 2: HPLC with Pre-column Derivatization and UV Detection
This method involves labeling this compound with a UV-active compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), allowing for sensitive UV detection.[6]
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., Kromasil C18).[6]
Reagents:
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Ammonium acetate buffer
-
Acetonitrile
-
This compound standard
Procedure:
-
Derivatization of Standards and Samples:
-
Dissolve this compound standard or prebiotic sample in water.
-
Add PMP solution (dissolved in methanol) and sodium hydroxide.
-
Incubate the mixture at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 30-60 minutes).
-
Neutralize the reaction with an acid (e.g., acetic acid).
-
Extract the PMP-labeled oligosaccharides with an organic solvent (e.g., chloroform) and evaporate the aqueous layer to dryness.
-
Redissolve the dried residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using PMP-derivatized this compound standards.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Protocol 3: Enzymatic Assay
This protocol describes an indirect method where this compound is first hydrolyzed to D-xylose, which is then quantified using a specific enzyme.
Instrumentation:
-
Spectrophotometer or microplate reader.
-
Automated analyzer (optional).[8]
Reagents:
-
Enzyme for hydrolysis (e.g., a mixture of xylanase and β-xylosidase).
-
D-Xylose Assay Kit (containing xylose dehydrogenase).[9]
-
Buffer solutions.
-
This compound and D-xylose standards.
Procedure:
-
Enzymatic Hydrolysis of this compound:
-
Prepare a solution of the prebiotic sample and a this compound standard.
-
Add a suitable buffer and the hydrolyzing enzyme mixture.
-
Incubate at the optimal temperature and time for the enzymes to completely hydrolyze this compound to D-xylose.
-
Terminate the reaction by heat inactivation.
-
-
Quantification of D-Xylose:
-
Follow the protocol of the commercial D-xylose assay kit.[9] This typically involves:
-
Adding the sample (containing the hydrolyzed xylose) to a reaction mixture containing xylose dehydrogenase and a coenzyme (e.g., NAD+).
-
Incubating for a specific time (e.g., ~6 minutes).[9]
-
Measuring the absorbance at a specific wavelength (e.g., 340 nm) which corresponds to the formation of NADH.
-
-
-
Calculation:
-
Create a standard curve using D-xylose standards.
-
Determine the concentration of D-xylose in the hydrolyzed sample.
-
Calculate the original concentration of this compound based on the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 5 moles of D-xylose).
-
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound Quantification by HPAEC-PAD.
Caption: Workflow for this compound Quantification by HPLC-UV with PMP Derivatization.
Caption: Workflow for this compound Quantification by Enzymatic Assay.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 10. cib.csic.es [cib.csic.es]
Using Xylopentaose as a substrate for endo-1,4-β-xylanase assays
Application Notes & Protocols
Topic: Using Xylopentaose as a Substrate for Endo-1,4-β-xylanase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endo-1,4-β-xylanases (EC 3.2.1.8) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of the β-1,4-glycosidic bonds in xylan, a major component of hemicellulose. The activity of these enzymes is of significant interest in various industrial applications, including biofuel production, food and feed processing, and the paper and pulp industry. Accurate and reproducible measurement of endo-1,4-β-xylanase activity is crucial for enzyme characterization, process optimization, and the development of novel enzymatic solutions.
Traditionally, complex polymeric substrates such as birchwood xylan or oat spelt xylan have been used for xylanase assays. While these substrates mimic the natural environment of the enzyme, they suffer from several drawbacks, including heterogeneity, variable solubility, and the generation of a complex mixture of hydrolysis products, which can complicate kinetic analysis.
The use of well-defined, shorter-chain xylooligosaccharides (XOS) like this compound as substrates offers a more precise and reproducible alternative for characterizing endo-1,4-β-xylanase activity. This compound, a linear oligosaccharide consisting of five β-1,4-linked xylose units, allows for detailed kinetic studies and a clearer understanding of the enzyme's mode of action. This application note provides a comprehensive overview and detailed protocols for the use of this compound in endo-1,4-β-xylanase assays.
Advantages of Using this compound
Employing this compound as a substrate for endo-1,4-β-xylanase assays offers several key advantages over traditional polymeric substrates:
-
Substrate Homogeneity and Purity: this compound is a chemically defined molecule with a specific chain length and no branching, ensuring high purity and batch-to-batch consistency.[1] This contrasts with polymeric xylans, which are often heterogeneous in terms of chain length, degree of substitution, and purity.
-
Improved Solubility: this compound exhibits excellent solubility in aqueous buffers, leading to homogenous reaction mixtures and more reliable kinetic measurements. Polymeric xylans can have limited solubility, which can introduce artifacts into the assay.
-
Defined Hydrolysis Products: The enzymatic cleavage of this compound by an endo-xylanase yields a limited and predictable range of smaller xylooligosaccharides (e.g., xylobiose, xylotriose). This simplifies the analysis of the reaction products and allows for a more precise determination of the enzyme's cleavage pattern and specific activity.
-
Enhanced Kinetic Analysis: The use of a defined substrate like this compound facilitates more accurate determination of fundamental kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic rate constant (kcat).[2]
-
Suitability for High-Throughput Screening: The defined nature of the substrate and its products makes the assay amenable to automation and high-throughput screening platforms for the discovery and characterization of novel xylanases.
Data Presentation: Comparative Enzyme Kinetics
The choice of substrate significantly influences the apparent kinetic parameters of an endo-1,4-β-xylanase. The following tables summarize kinetic data for endo-1,4-β-xylanases from various sources, highlighting the differences observed with polymeric xylans and shorter-chain xylooligosaccharides.
Disclaimer: The data presented below are compiled from different studies, and the experimental conditions (e.g., pH, temperature, enzyme source) may vary. Direct comparison of absolute values across different studies should be done with caution. The primary purpose of these tables is to illustrate the general trends in kinetic parameters with different substrates.
Table 1: Kinetic Parameters of Endo-1,4-β-xylanases on Polymeric Xylan Substrates
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (mL mg⁻¹ s⁻¹) | Reference |
| Streptomyces sp. T7 | Birchwood Xylan | 2.78 | 596.54 | - | 42.91 | [3] |
| Streptomyces sp. T7 | Oat Spelt Xylan | 3.12 | 545.33 | - | - | [4] |
| Streptomyces sp. T7 | Beechwood Xylan | 3.54 | 495.23 | - | - | [4] |
| Thermophilic actinomycete | Birchwood Xylan | 0.628 | - | 75.075 | 119.617 | [2] |
| Aspergillus niger | Beechwood Xylan | 12.9 | - | 34,015.3 | 2658.7 | [5] |
Table 2: Kinetic Parameters of an Endo-1,4-β-xylanase on Xylooligosaccharides
Note: Data for a comprehensive comparative study of a single enzyme on a range of xylooligosaccharides including this compound is limited in the reviewed literature. The following represents a general trend and may be supplemented as more data becomes available.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹ s⁻¹) | Reference |
| Aspergillus fumigatus | Xylotriose | - | - | - | - | Can hydrolyze |
| Aspergillus fumigatus | Xylotetraose | - | - | - | - | Can hydrolyze |
| Aspergillus fumigatus | This compound | - | - | - | - | Can hydrolyze |
| Aspergillus fumigatus | Xylohexaose | - | - | - | - | Can hydrolyze |
Aspergillus fumigatus endo-1,4-β-xylanase was shown to hydrolyze xylooligosaccharides larger than xylobiose.[6]
Experimental Protocols
This section provides a detailed protocol for determining the activity of endo-1,4-β-xylanase using this compound as the substrate, followed by product analysis using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Protocol 1: Endo-1,4-β-xylanase Assay with this compound
1. Materials and Reagents
-
This compound (high purity, >95%)
-
Endo-1,4-β-xylanase enzyme solution (of known protein concentration)
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.0 (or optimal pH for the enzyme)
-
Stop Solution: 100 mM Sodium Carbonate (Na₂CO₃)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or water bath
-
Pipettes and tips
2. Enzyme and Substrate Preparation
-
Enzyme Dilution: Prepare a series of dilutions of the endo-1,4-β-xylanase in the assay buffer to ensure the reaction rate is within the linear range of the assay.
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
3. Assay Procedure
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add 50 µL of the this compound stock solution.
-
Pre-incubation: Pre-incubate the substrate solution at the desired assay temperature (e.g., 50°C) for 5 minutes.
-
Reaction Initiation: Add 50 µL of the diluted enzyme solution to the pre-incubated substrate and mix gently. Start a timer immediately.
-
Incubation: Incubate the reaction mixture at the assay temperature for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution (100 mM Na₂CO₃). This will raise the pH and inactivate the enzyme.
-
Sample Preparation for Analysis: The terminated reaction mixture is now ready for analysis of the hydrolysis products by HPAEC-PAD. If necessary, samples can be stored at -20°C.
4. Controls
-
Enzyme Blank: Add the stop solution to the substrate before adding the enzyme. This control accounts for any background signal from the enzyme preparation.
-
Substrate Blank: Incubate the substrate with the assay buffer instead of the enzyme solution. This control confirms the stability of the substrate under the assay conditions.
Protocol 2: Analysis of Hydrolysis Products by HPAEC-PAD
1. Instrumentation and Columns
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Pulsed Amperometric Detector (PAD).
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA100 or similar).
2. Mobile Phases
-
Eluent A: Ultrapure water
-
Eluent B: 100 mM Sodium Hydroxide (NaOH)
-
Eluent C: 100 mM Sodium Hydroxide (NaOH) with 1 M Sodium Acetate (NaOAc)
3. Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-20 min: 100% Eluent B
-
20-35 min: Linear gradient to 100% Eluent C
-
35-45 min: 100% Eluent C (column wash)
-
45-55 min: 100% Eluent B (column re-equilibration)
-
-
PAD Settings: Standard quadruple-potential waveform for carbohydrate detection.
4. Data Analysis
-
Standard Curve: Prepare a series of standard solutions of xylose, xylobiose, xylotriose, xylotetraose, and this compound of known concentrations. Inject these standards into the HPAEC-PAD system to generate a standard curve for each compound.
-
Quantification: Integrate the peak areas of the hydrolysis products in the chromatograms of the assay samples.
-
Calculation of Specific Activity: Determine the amount of each product formed (in µmol) using the standard curves. The specific activity of the endo-1,4-β-xylanase is then calculated as the µmol of product released per minute per mg of enzyme.
Visualizations
Enzymatic Reaction and Analysis Workflow
Caption: Workflow for endo-1,4-β-xylanase assay using this compound.
Logical Relationship of Substrate Choice and Assay Outcome
Caption: Impact of substrate choice on assay properties and outcomes.
References
- 1. The Predominant Molecular State of Bound Enzyme Determines the Strength and Type of Product Inhibition in the Hydrolysis of Recalcitrant Polysaccharides by Processive Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and structural analysis of the endo-1,4-β-xylanase GH11 from the hemicellulose-degrading Thermoanaerobacterium saccharolyticum useful for lignocellulose saccharification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and identification of the xylanolytic enzymes from Aspergillus fumigatus Z5 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Xylopentaose in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopentaose, a xylooligosaccharide (XOS) comprised of five xylose units, is a promising prebiotic for functional food development. Its selective fermentation by beneficial gut microbiota, particularly Bifidobacterium and Lactobacillus species, leads to the production of short-chain fatty acids (SCFAs) and confers various health benefits. These include modulation of the gut microbiome, improvement of intestinal barrier function, reduction of inflammation, and regulation of host metabolism. This document provides detailed application notes on the functional properties of this compound and protocols for key experiments to evaluate its efficacy.
Application Notes
Prebiotic Effects and Gut Microbiota Modulation
This compound selectively stimulates the growth of beneficial gut bacteria.[1][2][3] As a non-digestible carbohydrate, it passes through the upper gastrointestinal tract and is fermented by specific microbes in the colon.
-
Selective Fermentation: Primarily utilized by Bifidobacterium and Lactobacillus species.[4][5]
-
Modulation of Microbial Composition: Increases the abundance of beneficial bacteria while potentially reducing the populations of pathogenic bacteria.[6]
-
Improvement of Functional Constipation: Clinical studies have shown that supplementation with xylooligosaccharides can improve symptoms of functional constipation by enriching Bifidobacterium populations.[6][7]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria results in the production of SCFAs, mainly acetate, propionate, and butyrate.[4] These metabolites play a crucial role in gut health and systemic metabolism.[4]
-
Energy Source for Colonocytes: Butyrate is the preferred energy source for cells lining the colon, promoting their health and integrity.
-
Anti-inflammatory Properties: Butyrate has been shown to exert anti-inflammatory effects by inhibiting histone deacetylases (HDACs) and suppressing pro-inflammatory signaling pathways such as NF-κB.[8][9][10]
-
Metabolic Regulation: SCFAs can influence host metabolism, including glucose and lipid homeostasis.
Anti-inflammatory and Immunomodulatory Effects
This compound and its fermentation products can modulate the immune system and reduce inflammation.
-
Cytokine Regulation: Studies have indicated that XOS and their metabolites can reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12][13]
-
Gut Barrier Enhancement: By promoting the health of the intestinal lining, this compound helps to prevent the translocation of inflammatory molecules like lipopolysaccharide (LPS) into the bloodstream.
Metabolic Health
The consumption of this compound as part of a functional food can contribute to improved metabolic health.
-
AMPK Pathway Activation: SCFAs can influence the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy metabolism.[14][15][16] Activation of AMPK can lead to improved glucose uptake and fatty acid oxidation.
-
Lipid Metabolism: Some studies suggest that XOS can improve lipid profiles by influencing the expression of genes involved in lipid metabolism.
Quantitative Data Summary
The following tables summarize quantitative data from studies on xylooligosaccharides (XOS), which include this compound as a key component.
Table 1: Effect of XOS on Cecal Short-Chain Fatty Acid Concentrations in Mice [4]
| Treatment Group | Acetic Acid (μmol/g) | Propionic Acid (μmol/g) | Butyric Acid (μmol/g) | Total SCFAs (μmol/g) |
| High-Fat Diet (HFD) Control | 32 ± 3 | 5 ± 1 | 4 ± 1 | 41 ± 5 |
| HFD + XOS | 54 ± 4 | 10 ± 1 | 12 ± 2 | 76 ± 7 |
| Data represents mean ± SEM. |
Table 2: Effect of XOS Supplementation on Fecal Microbiota in a Human Clinical Trial for Functional Constipation [6]
| Treatment Group | Change in Bifidobacterium (log10 cells/g feces) | Improvement in Bristol Stool Form Scale | Improvement in Cleveland Clinic Constipation Score |
| Placebo (5 g/day ) | - | - | - |
| XOS (3 g/day ) | Significant increase | Significant improvement | Significant improvement |
| XOS (5 g/day ) | Significant increase | Significant improvement | Significant improvement |
| XOS (10 g/day ) | Significant increase | Significant improvement | Significant improvement |
Experimental Protocols
In Vitro Fermentation of this compound Using Human Fecal Slurry
This protocol simulates the fermentation of this compound in the human colon to assess its impact on gut microbiota and SCFA production.
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors (screened for antibiotic use)
-
Anaerobic basal medium (e.g., YCFA medium)
-
Phosphate-buffered saline (PBS), anaerobic
-
Anaerobic chamber
-
Sterile, anaerobic culture tubes or bioreactor vessels
-
Centrifuge
-
pH meter
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in anaerobic PBS. Centrifuge at low speed (e.g., 500 x g for 5 minutes) to remove large particulate matter. The supernatant is the fecal inoculum.
-
Medium Preparation: Prepare the anaerobic basal medium and dispense into sterile culture tubes or bioreactor vessels inside the anaerobic chamber.
-
Substrate Addition: Add this compound to the experimental tubes to a final concentration of, for example, 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).
-
Inoculation: Inoculate each tube with the fecal slurry (e.g., 5% v/v).
-
Incubation: Seal the tubes and incubate at 37°C for 24-48 hours.
-
Sampling: At designated time points (e.g., 0, 12, 24, 48 hours), collect samples for pH measurement, SCFA analysis, and microbial community analysis.
Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
This protocol details the quantification of acetate, propionate, and butyrate from fermentation samples.
Materials:
-
Fermentation supernatant
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
SCFA standards (acetate, propionate, butyrate)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., fused-silica capillary column)
Procedure:
-
Sample Preparation:
-
To 1 mL of fermentation supernatant, add a known concentration of the internal standard.
-
Acidify the sample to pH 2-3 with HCl to protonate the SCFAs.
-
Extract the SCFAs by adding 1 mL of diethyl ether and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Transfer the ether layer to a new tube containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried ether extract to a GC vial.
-
-
GC Analysis:
-
Inject 1 µL of the sample into the GC-FID.
-
Use an appropriate temperature program to separate the SCFAs.
-
Typical injector temperature: 250°C; Detector temperature: 300°C.
-
-
Quantification:
-
Prepare a standard curve using the SCFA standards.
-
Quantify the concentration of each SCFA in the samples by comparing the peak areas relative to the internal standard against the standard curve.
-
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol outlines the steps for characterizing the microbial community composition from fecal or fermentation samples.
Materials:
-
Fecal or fermentation sample pellet
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from the samples using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Amplify the target region of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
Verify the amplification product size by agarose gel electrophoresis.
-
-
Library Preparation:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons.
-
Quantify the purified DNA.
-
Pool all samples in equimolar concentrations to create the sequencing library.
-
-
Sequencing: Sequence the library on a next-generation sequencing platform.
-
Data Analysis:
-
Process the raw sequencing reads (quality filtering, demultiplexing, chimera removal).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Perform downstream statistical analyses (alpha diversity, beta diversity, differential abundance testing).
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating the prebiotic effects of this compound.
Butyrate-Mediated Anti-inflammatory Signaling Pathway
Caption: Butyrate inhibits inflammation by suppressing the NF-κB pathway.
AMPK Signaling Pathway in Metabolic Regulation
Caption: AMPK pathway as a central regulator of cellular energy metabolism.
References
- 1. Xylooligosaccharide increases bifidobacteria but not lactobacilli in human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xylo-oligosaccharides enhance the growth of bifidobacteria and Bifidobacterium lactis in a simulated colon model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylo-oligosaccharides and lactitol promote the growth of Bifidobacterium lactis and Lactobacillus species in pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Xylo-oligosaccharides improve functional constipation by targeted enrichment of Bifidobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xylo‐oligosaccharides improve functional constipation by targeted enrichment of Bifidobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]
- 11. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-α versus IL-6 Genes Expression levels in Active Rheumatoid Arthritis: Clinical and Laboratory Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Assessment of Xylopentaose Prebiotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopentaose (XP), a xylooligosaccharide (XOS) with a degree of polymerization of five, is a promising prebiotic candidate. Prebiotics are selectively utilized by host microorganisms, conferring a health benefit. The in vitro assessment of XP's prebiotic activity is a crucial step in its evaluation for functional food and pharmaceutical applications. This document provides detailed protocols for assessing the prebiotic activity of this compound through in vitro fermentation with human fecal microbiota and subsequent analysis of its effects on intestinal epithelial cells.
The primary mechanisms of prebiotic action include the selective stimulation of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs play a vital role in maintaining gut homeostasis, serving as an energy source for colonocytes, and modulating host immune and metabolic functions.
Data Presentation
The following tables summarize representative quantitative data from in vitro fermentation of xylooligosaccharides (XOS). While specific data for pure this compound is limited, these values for XOS mixtures provide a strong indication of the expected outcomes.
Table 1: Short-Chain Fatty Acid (SCFA) Production from XOS Fermentation (24 hours) [1][2][3][4][5][6][7]
| Treatment Group | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| Negative Control (No Substrate) | 5 - 15 | 2 - 8 | 2 - 8 | 9 - 31 |
| This compound (XP) / XOS (1% w/v) | 40 - 70 | 10 - 25 | 10 - 25 | 60 - 120 |
| Positive Control (Inulin 1% w/v) | 35 - 60 | 15 - 30 | 15 - 35 | 65 - 125 |
Table 2: Changes in Bacterial Populations after 24-hour Fermentation with XOS [8][9][10][11][12][13][14]
| Treatment Group | Change in Bifidobacterium (log10 cells/mL) | Change in Lactobacillus (log10 cells/mL) |
| Negative Control (No Substrate) | -0.5 to 0.1 | -0.4 to 0.1 |
| This compound (XP) / XOS (1% w/v) | +1.0 to +2.5 | +0.5 to +1.5 |
| Positive Control (Inulin 1% w/v) | +1.2 to +2.8 | +0.6 to +1.8 |
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound
This protocol outlines a batch fermentation model to evaluate the impact of this compound on the composition and metabolic output of human gut microbiota.
Materials:
-
Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
Sterile, anaerobic fermentation vessels or tubes
-
Fresh human fecal samples from healthy donors (no antibiotic use for at least 3 months)
-
Anaerobic phosphate-buffered saline (PBS)
-
Basal fermentation medium (e.g., YCFA medium), pre-reduced
-
This compound (high purity)
-
Positive control (e.g., Inulin)
-
Negative control (no substrate)
-
Centrifuge
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
DNA extraction kit
-
qPCR primers and probes for Bifidobacterium and Lactobacillus
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic PBS.
-
Fermentation Setup:
-
Dispense 9 mL of pre-reduced basal fermentation medium into sterile fermentation vessels.
-
Add this compound to the respective vessels to a final concentration of 1% (w/v).
-
Prepare positive control vessels with 1% (w/v) inulin and negative control vessels with no additional carbon source.
-
-
Inoculation: Inoculate each vessel with 1 mL of the 10% fecal slurry.
-
Incubation: Tightly seal the vessels and incubate at 37°C for 0, 24, and 48 hours.
-
Sampling and Analysis:
-
At each time point, collect samples from each fermentation vessel.
-
pH Measurement: Measure the pH of the fermentation broth.
-
SCFA Analysis: Centrifuge a sample at 10,000 x g for 10 minutes. Store the supernatant at -80°C for GC analysis.
-
Microbial Community Analysis: Pellet the bacteria from a sample and store at -80°C for DNA extraction and subsequent qPCR analysis.
-
Protocol 2: Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
Procedure:
-
Sample Preparation: Thaw the fermentation supernatant samples.
-
Extraction:
-
To 1 mL of supernatant, add an internal standard (e.g., 2-ethylbutyric acid).
-
Acidify the sample with a strong acid (e.g., HCl).
-
Extract the SCFAs with an organic solvent (e.g., diethyl ether).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
GC Analysis:
-
Inject the extracted sample into a GC equipped with a flame ionization detector (FID) and a suitable column (e.g., a fused-silica capillary column).
-
Use a temperature gradient program to separate the SCFAs.
-
-
Quantification: Generate a standard curve for each SCFA (acetate, propionate, butyrate) using standards of known concentrations. Calculate the concentration of each SCFA in the samples based on the peak areas relative to the internal standard.
Protocol 3: Quantification of Bacterial Populations by qPCR
Procedure:
-
DNA Extraction: Extract total bacterial DNA from the collected cell pellets using a commercial DNA extraction kit.
-
qPCR:
-
Perform qPCR using specific primers and probes for the 16S rRNA gene of Bifidobacterium and Lactobacillus.
-
Use universal bacterial primers to determine the total bacterial count.
-
Generate a standard curve for each primer set using a serial dilution of a known quantity of bacterial DNA.
-
-
Data Analysis: Quantify the absolute or relative abundance of the target bacterial groups in each sample based on the standard curves.
Protocol 4: Assessment of Intestinal Epithelial Barrier Function using Caco-2 Cells
This protocol uses the human colon adenocarcinoma cell line Caco-2 as a model of the intestinal epithelium to assess the effect of this compound fermentation products on barrier integrity.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Fermentation supernatant from Protocol 1 (filter-sterilized)
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)
-
Fluorometer
-
Reagents for Western blotting (antibodies against occludin, claudin-1, ZO-1)
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a high density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER. A stable TEER reading of >300 Ω·cm² indicates a well-formed barrier.
-
-
Treatment with Fermentation Supernatant:
-
Assessment of Barrier Function:
-
TEER Measurement: Measure the TEER at the end of the treatment period. A decrease in TEER suggests a disruption of the barrier, while an increase suggests enhancement.
-
Paracellular Permeability Assay: Add FITC-dextran to the apical chamber and incubate for 2-4 hours. Measure the fluorescence in the basolateral chamber using a fluorometer. An increase in FITC-dextran flux indicates increased paracellular permeability.
-
-
Analysis of Tight Junction Protein Expression (Western Blot):
-
Lyse the Caco-2 cells and extract the total protein.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against occludin, claudin-1, and ZO-1, followed by a secondary antibody.
-
Visualize and quantify the protein bands to determine changes in expression levels.
-
Visualization of Pathways and Workflows
References
- 1. In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fecal microbiota composition affects in vitro fermentation of rye, oat, and wheat bread - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the source of fermentable carbohydrate on SCFA production by human gut microbiota in vitro - a systematic scoping review and secondary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined Transcriptome and Proteome Analysis of Bifidobacterium animalis subsp. lactis BB-12 Grown on Xylo-Oligosaccharides and a Model of Their Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xylo-oligosaccharides enhance the growth of bifidobacteria and Bifidobacterium lactis in a simulated colon model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xylooligosaccharides Increase Bifidobacteria and Lachnospiraceae in Mice on a High-Fat Diet, with a Concomitant Increase in Short-Chain Fatty Acids, Especially Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Assessment of the bifidogenic and antibacterial activities of xylooligosaccharide [frontiersin.org]
- 13. Role of Bifidobacteria in Long-Term Health - Life Extension [lifeextension.com]
- 14. publications.tno.nl [publications.tno.nl]
- 15. Selection of Fermentation Supernatant from Probiotic Strains Exhibiting Intestinal Epithelial Barrier Protective Ability and Evaluation of Their Effects on Colitis Mouse and Weaned Piglet Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lactobacillus GG-fermented milk prevents DSS-induced colitis and regulates intestinal epithelial homeostasis through activation of epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Fermentation Supernatants of Pleurotus eryngii Mushroom Ameliorate Intestinal Epithelial Barrier Dysfunction in Lipopolysaccharide-Induced Caco-2 Cells via Upregulation of Tight Junctions [mdpi.com]
Application of Xylopentaose in Biofuel Production Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of xylopentaose, a key xylo-oligosaccharide derived from hemicellulose, in the research and development of biofuels. This compound serves as a significant intermediate in the bioconversion of lignocellulosic biomass to valuable products such as ethanol and butanol.
Application Notes
This compound, a polymer of five xylose units, is a primary product of the enzymatic hydrolysis of xylan, the major component of hemicellulose.[1] Its application in biofuel production is primarily centered on its conversion to fermentable monosaccharides, predominantly xylose. The efficient utilization of this compound is a critical factor in the economic viability of second-generation biofuels derived from non-food biomass.[2][3]
Two primary strategies are employed for the conversion of this compound to biofuels:
-
Separate Hydrolysis and Fermentation (SHF): In this approach, xylan is first enzymatically hydrolyzed to release xylo-oligosaccharides, including this compound. A subsequent enzymatic step using β-xylosidases breaks down these oligosaccharides into xylose. The purified xylose is then fermented by microorganisms to produce biofuels. This method allows for the optimization of both the hydrolysis and fermentation steps independently.
-
Simultaneous Saccharification and Fermentation (SSF) and Consolidated Bioprocessing (CBP): SSF combines the enzymatic hydrolysis of xylans and xylo-oligosaccharides with fermentation in a single vessel. This reduces processing time and costs. CBP represents a more advanced approach where a single microorganism or a microbial consortium produces the necessary hydrolytic enzymes and ferments the resulting sugars.[4][5][6][7] In this context, this compound is an intermediate that is rapidly consumed as it is produced.
Microorganisms central to the fermentation of this compound-derived xylose are typically engineered strains of Saccharomyces cerevisiae[2][8][9] and various bacteria, including Escherichia coli[10][11][12] and Clostridium species.[13][14][15] These organisms are genetically modified to efficiently metabolize xylose, a sugar that wild-type fermentative yeasts like S. cerevisiae cannot naturally utilize.[16][17]
Data Presentation
The following tables summarize quantitative data relevant to the conversion of xylan and xylose to biofuels. As direct fermentation data for this compound is limited, the data presented for biofuel production is based on the fermentation of xylose, the constituent monosaccharide of this compound.
Table 1: Enzymatic Hydrolysis of Xylan to Xylo-oligosaccharides (XOS) and Xylose
| Feedstock | Enzyme(s) | Major Products | XOS Yield (%) | Xylose Yield (%) | Reference |
| Sugarcane Bagasse Xylan | Xylanase, β-xylosidase, accessory enzymes | Xylo-oligosaccharides, Xylose | 93.1 | 9.0 | [18] |
| Beechwood Xylan | Penicillium rubens xylanase | Xylo-oligosaccharides | High | - | [19] |
Table 2: Ethanol Production from Xylose Fermentation by Engineered Saccharomyces cerevisiae
| Strain | Substrate | Initial Sugar (g/L) | Ethanol Titer (g/L) | Ethanol Yield (g/g) | Fermentation Time (h) | Reference |
| Engineered S. cerevisiae | Xylose | - | 6.8 | - | 72 | [9] |
| Recombinant S. cerevisiae | Xylose | - | 8.7 | 0.13 | - | [20] |
| S. cerevisiae CAT-1 recombinant | D-xylose | 20 | 2.6 | 0.43 | - | [21] |
Table 3: Butanol Production from Xylose Fermentation by Clostridium Species
| Strain | Substrate | Initial Sugar (g/L) | Butanol Titer (g/L) | Butanol Yield (g/g) | Reference |
| Clostridium sp. BOH3 | Xylose | 30 | 7.4 | - | [13] |
| C. acetobutylicum (immobilized) | Xylose | 60 | 10.02 | 0.20 | [15] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Xylan to this compound and other Xylo-oligosaccharides
This protocol describes the laboratory-scale enzymatic hydrolysis of xylan to produce a mixture of xylo-oligosaccharides, including this compound.
Materials:
-
Xylan from beechwood or sugarcane bagasse
-
Endo-1,4-β-xylanase (e.g., from Aspergillus niger)
-
β-xylosidase (e.g., from Aspergillus niger)
-
Sodium citrate buffer (50 mM, pH 5.0)
-
Deionized water
-
Shaking incubator or water bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Prepare a 2% (w/v) suspension of xylan in 50 mM sodium citrate buffer (pH 5.0).
-
Pre-incubate the xylan suspension at 50°C for 15 minutes to ensure temperature equilibration.
-
Add endo-1,4-β-xylanase to the xylan suspension at a loading of 10 U per gram of xylan.
-
Incubate the reaction mixture at 50°C with constant agitation (150 rpm) for 24 hours.
-
To hydrolyze the resulting xylo-oligosaccharides to xylose, add β-xylosidase at a loading of 20 U per gram of initial xylan.
-
Continue the incubation for another 24 hours under the same conditions.
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzymes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any remaining insoluble substrate.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The resulting solution contains a mixture of xylose and xylo-oligosaccharides and can be analyzed by HPLC or used for subsequent fermentation.
Protocol 2: Anaerobic Fermentation of Xylose to Ethanol by Engineered Saccharomyces cerevisiae
This protocol details the anaerobic fermentation of xylose to ethanol using a recombinant S. cerevisiae strain engineered for xylose metabolism.[22][23]
Materials:
-
Engineered Saccharomyces cerevisiae strain capable of xylose fermentation
-
YPX medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L xylose)
-
Sterile water
-
Anaerobic fermentation vessel (e.g., serum bottles with rubber stoppers and aluminum crimps or a bioreactor)
-
Nitrogen gas (for creating anaerobic conditions)
-
Shaking incubator
Procedure:
-
Prepare the YPX medium and sterilize by autoclaving.
-
Inoculate a pre-culture of the engineered S. cerevisiae strain in YPX medium and grow overnight at 30°C with shaking.
-
Harvest the cells from the pre-culture by centrifugation and resuspend them in sterile water to the desired inoculum density (e.g., an initial OD600 of 1.0).
-
Add the inoculum to the main fermentation vessel containing fresh YPX medium.
-
Sparge the headspace of the fermentation vessel with nitrogen gas for 10-15 minutes to create anaerobic conditions.
-
Seal the vessel tightly. If using serum bottles, use rubber stoppers and aluminum crimps.
-
Incubate the fermentation at 30°C with gentle agitation (100-150 rpm) for 72-96 hours.
-
Monitor the progress of the fermentation by taking periodic samples to measure cell density (OD600), xylose consumption, and ethanol production using HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering xylose metabolism in yeasts to produce biofuels and chemicals (Journal Article) | OSTI.GOV [osti.gov]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Consolidated bioprocessing for cellulosic ethanol conversion by cellulase-xylanase cell-surfaced yeast consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic secretome engineering in Yarrowia lipolytica for consolidated bioprocessing on polysaccharide resources: review on starch, cellulose, xylan, and inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic secretome engineering in Yarrowia lipolytica for consolidated bioprocessing on polysaccharide resources: review on starch, cellulose, xylan, and inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering a xylose fermenting yeast for lignocellulosic ethanol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Saccharomyces cerevisiae for increased bioconversion of lignocellulose to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering a Homo-Ethanol Pathway in Escherichia coli: Increased Glycolytic Flux and Levels of Expression of Glycolytic Genes during Xylose Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance and stability of ethanologenic Escherichia coli strain FBR5 during continuous culture on xylose and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Fermentation of Glucose and Xylose to Butanol by Clostridium sp. Strain BOH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling butanol synthesis in xylose by Clostridium saccharoperbutylacetonicum :: BioResources [bioresources.cnr.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 17. Saccharomyces cerevisiae Engineered for Xylose Metabolism Exhibits a Respiratory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. researchgate.net [researchgate.net]
- 21. Fermentation of D-xylose to Ethanol by Saccharomyces cerevisiae CAT-1 Recombinant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Engineering a synthetic anaerobic respiration for reduction of xylose to xylitol using NADH output of glucose catabolism by Escherichia coli AI21 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Xylopentaose Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of xylopentaose using various High-Performance Liquid Chromatography (HPLC) methods. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors in developing and implementing robust analytical methods for xylo-oligosaccharides.
Introduction
This compound, a xylo-oligosaccharide (XOS) with a degree of polymerization of five, is of significant interest due to its potential prebiotic effects and applications in the food and pharmaceutical industries. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices. This document outlines protocols for several HPLC techniques suitable for this compound analysis, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Chromatography (HILIC), and Size-Exclusion Chromatography (SEC).
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful and widely used technique for the separation and sensitive detection of underivatized carbohydrates.[1][2] Under high pH conditions, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on strong anion-exchange columns.[1][2] Pulsed amperometric detection provides high sensitivity without the need for derivatization.[1][3][4]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A biocompatible, high-pressure gradient HPLC system, such as the Dionex ICS-3000 or ICS5000+.[4]
-
Column: CarboPac PA200 (3 x 250 mm) with a corresponding guard column is recommended for optimal separation of xylo-oligosaccharides.[3][4][5]
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and a pH-Ag/AgCl reference electrode.[6]
2. Reagents and Mobile Phase Preparation:
-
Reagents: Sodium hydroxide (50% w/w), sodium acetate (anhydrous, analytical grade), and deionized water (18.2 MΩ·cm).
-
Mobile Phase A (Eluent A): 100 mM Sodium Hydroxide (NaOH). Prepare by diluting concentrated NaOH solution with degassed, deionized water.
-
Mobile Phase B (Eluent B): 120 mM Sodium Acetate (NaOAc) in 100 mM NaOH.[6] Prepare by dissolving the required amount of sodium acetate in Mobile Phase A.
-
Sample Preparation: Dissolve this compound standard or sample in deionized water to the desired concentration (e.g., in the range of 0.8 to 8.6 mg/L).[3][4] Filter through a 0.45 µm membrane filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 - 25 µL.
-
Gradient Elution Program: A stepwise linear gradient is often employed for the separation of a range of xylo-oligosaccharides.[6]
Time (min) % Mobile Phase A (100 mM NaOH) % Mobile Phase B (120 mM NaOAc in 100 mM NaOH) 0.0 100 0 10.0 65 35 14.0 50 50 15.0 0 100 18.0 0 100 25.0 100 0 -
Detector Settings (Standard Quadrupole Waveform): [6]
-
E1: +0.1 V
-
E2: -2.0 V
-
E3: +0.6 V
-
E4: -0.1 V
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.804 - 8.607 mg/L | [3][4] |
| Limit of Detection (LOD) | 0.064 - 0.111 mg/L | [3][4] |
| Limit of Quantification (LOQ) | 0.214 - 0.371 mg/L | [3][4] |
| Recoveries | 84.29% - 118.19% | [3][4] |
| Relative Standard Deviations (RSDs) | 0.44% - 14.87% | [3][4] |
Experimental Workflow
Caption: HPAEC-PAD workflow for this compound analysis.
Method 2: Hydrophilic Interaction Chromatography (HILIC)
HILIC is a valuable alternative for separating polar compounds like carbohydrates.[7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[7]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump and a suitable detector.
-
Column: A dedicated HILIC column, such as a BEH amide stationary phase, PolyGLYCOPLEX, or Primesep S, is recommended.[9][10][11]
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector. Mass Spectrometry (MS) can also be coupled for structural elucidation.[11]
2. Reagents and Mobile Phase Preparation:
-
Reagents: Acetonitrile (HPLC grade), deionized water (18.2 MΩ·cm), and additives like ammonium hydroxide or ammonium acetate if required for MS compatibility and peak shape improvement.[11]
-
Mobile Phase A (Aqueous): Deionized water, potentially with a modifier (e.g., 0.1% ammonium hydroxide).[11]
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Preparation: Dissolve the this compound sample in a mixture of acetonitrile and water (e.g., 70:30 v/v) to ensure compatibility with the initial mobile phase conditions. Filter through a 0.22 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
-
Gradient Elution Program: A typical HILIC gradient starts with a high percentage of organic solvent, which is gradually decreased to elute the analytes.
Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile) 0.0 20 80 15.0 40 60 16.0 20 80 20.0 20 80 -
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Quantitative Data Summary
Quantitative data for HILIC analysis of this compound is highly dependent on the specific column, detector, and standards used. The following table provides a general expectation.
| Parameter | Expected Range |
| Linearity Range | Typically in the µg/mL to low mg/mL range |
| LOD/LOQ | Dependent on the detector; ELSD and CAD offer low µg/mL sensitivity |
| Precision (RSD%) | < 5% |
Experimental Workflow```dot
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of cereal monosaccharides, xylo- and arabinoxylo-oligosaccharides and uronic acids using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. libios.fr [libios.fr]
- 7. bepls.com [bepls.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. HPLC Analysis on Xylose and Xylitol on Primesep S Column | SIELC Technologies [sielc.com]
- 10. polylc.com [polylc.com]
- 11. Hydrophilic interaction liquid chromatography coupled to mass spectrometry for the characterization of prebiotic galactooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Xylopentaose as an Analytical Standard in Carbohydrate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopentaose, a xylooligosaccharide (XOS) composed of five xylose units linked by β-1,4 glycosidic bonds, is a key compound in carbohydrate research. Its well-defined structure and purity make it an ideal analytical standard for various applications, including the quantification of xylooligosaccharides in food and biomass samples, the characterization of enzyme activity, and in studies related to gut microbiota and prebiotics. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.
Physicochemical Properties of this compound Standard
High-purity this compound is essential for accurate and reproducible results. The table below summarizes the typical physicochemical properties of an analytical grade this compound standard.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₂O₂₁ | [1] |
| Molecular Weight | 678.59 g/mol | [1] |
| Purity (HPLC) | > 95% | [2] |
| Appearance | White to off-white solid | [1] |
| Storage | 4°C, protect from light | [1] |
Application 1: Quantification of Xylooligosaccharides by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the analysis of carbohydrates without the need for derivatization. This compound is an excellent standard for the quantification of XOS in various matrices.
Quantitative Data
The following table summarizes the key quantitative parameters for the analysis of xylooligosaccharides, including this compound, using HPAEC-PAD.
| Parameter | Value | Source |
| Retention Time for this compound | ~17 min | [3] |
| Linearity Range | 0.804 - 8.607 mg/L | [4] |
| Limit of Detection (LOD) | 0.064 - 0.111 mg/L | [4] |
| Limit of Quantification (LOQ) | 0.214 - 0.371 mg/L | [4] |
Experimental Protocol: HPAEC-PAD Analysis of this compound
This protocol outlines the steps for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound analytical standard
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% (w/w)
-
Sodium acetate (NaOAc), anhydrous
-
Syringe filters (0.22 µm)
2. Instrument and Column:
-
Ion chromatography system equipped with a pulsed amperometric detector (e.g., Dionex ICS-3000)
-
CarboPac PA200 column (250 mm x 3 mm)
3. Preparation of Standard Solutions:
-
Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations within the linear range (e.g., 0.5, 1, 2, 5, and 8 mg/L).
4. Sample Preparation:
-
Dilute the sample with deionized water to ensure the this compound concentration falls within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 1 M NaOAc in 100 mM NaOH
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-45 min: Column re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
PAD Waveform: Standard quadruple potential waveform for carbohydrate detection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPAEC-PAD Analysis
Application 2: Characterization of Endo-1,4-β-Xylanase Activity
This compound serves as a defined substrate for the kinetic analysis of endo-1,4-β-xylanases. Unlike polymeric substrates like xylan, which are heterogeneous, this compound allows for more precise and reproducible measurements of enzyme activity.
Experimental Protocol: Xylanase Activity Assay using the DNS Method
This protocol describes the determination of xylanase activity by measuring the release of reducing sugars from this compound using the 3,5-dinitrosalicylic acid (DNS) method.
1. Materials and Reagents:
-
This compound analytical standard
-
Endo-1,4-β-xylanase enzyme
-
D-xylose (for standard curve)
-
50 mM Sodium acetate buffer (pH 5.0)
-
DNS Reagent:
-
Solution A: Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 M NaOH.
-
Solution B: Dissolve 300 g of potassium sodium tartrate tetrahydrate (Rochelle salt) in 500 mL of deionized water.
-
Slowly add Solution A to Solution B with constant stirring and bring the final volume to 1 L with deionized water. Store in a dark bottle at room temperature.
-
2. Preparation of Standard Curve:
-
Prepare D-xylose standards in the range of 0 to 5 mM in 50 mM sodium acetate buffer.
-
To 0.5 mL of each standard, add 0.5 mL of buffer.
-
Add 1.0 mL of DNS reagent, mix, and heat in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 3.0 mL of deionized water.
-
Measure the absorbance at 540 nm.
-
Plot absorbance versus xylose concentration to generate the standard curve.
3. Enzymatic Reaction:
-
Prepare a 10 mM this compound substrate solution by dissolving 6.79 mg of this compound in 1 mL of 50 mM sodium acetate buffer.
-
Equilibrate the substrate solution and a suitably diluted enzyme solution to the desired reaction temperature (e.g., 40°C).
-
In a test tube, add 0.5 mL of the this compound substrate solution.
-
Initiate the reaction by adding 0.5 mL of the diluted enzyme solution.
-
Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Prepare a reaction blank by adding the DNS reagent to the substrate before adding the enzyme.
4. Quantification:
-
Heat the reaction mixtures (including the blank) in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 3.0 mL of deionized water.
-
Measure the absorbance at 540 nm.
-
Determine the amount of reducing sugar released using the D-xylose standard curve.
5. Calculation of Enzyme Activity:
-
One unit (U) of xylanase activity is defined as the amount of enzyme that releases 1 µmole of reducing sugar equivalents per minute under the specified assay conditions.
Xylanase Activity Assay Workflow
Application 3: Investigating Prebiotic Effects and Gut Microbiota Modulation
This compound and other XOS are recognized as prebiotics that can modulate the gut microbiota, promoting the growth of beneficial bacteria and influencing host health.[5] As an analytical standard, this compound is crucial for in vitro fermentation studies to accurately quantify its consumption by specific bacterial strains and to correlate this with the production of short-chain fatty acids (SCFAs) and other metabolites.
Signaling Pathway of this compound-Mediated Anti-Inflammatory Effects
The fermentation of this compound by gut microbiota, particularly Bifidobacterium and Lactobacillus, leads to the production of SCFAs, with butyrate being a key metabolite. Butyrate exerts anti-inflammatory effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptor 109A (GPR109A).[6][7][8][9]
This signaling cascade ultimately leads to a reduction in intestinal inflammation, highlighting the potential of this compound in promoting gut health and as a therapeutic agent in inflammatory bowel diseases.
Conclusion
This compound is a versatile and indispensable analytical standard in modern carbohydrate research. Its application in quantitative analysis by HPAEC-PAD, in the precise characterization of enzyme kinetics, and in elucidating the mechanisms of prebiotic action on the gut microbiota underscores its importance. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, contributing to advancements in food science, biotechnology, and human health.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Butyrate suppresses colonic inflammation through HDAC1-dependent Fas upregulation and Fas-mediated apoptosis of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanofiltration-Based Purification and Recovery of Xylopentaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification and recovery of xylopentaose (XOS5) using nanofiltration (NF) techniques. This document is intended to guide researchers in developing efficient and scalable processes for obtaining high-purity XOS5 for various applications, including as a prebiotic in functional foods and for drug development.
Introduction to Nanofiltration for this compound Purification
Xylo-oligosaccharides (XOS) are oligomers derived from the hydrolysis of xylan, a major component of hemicellulose. Among these, this compound (XOS5), a xylo-oligosaccharide with a degree of polymerization (DP) of five, has garnered significant interest for its potential prebiotic properties. The purification of XOS5 from a heterogeneous mixture of other XOS (DP2-DP7), monosaccharides (e.g., xylose), and other impurities is a critical step in its production.
Nanofiltration has emerged as a cost-effective and efficient membrane-based separation technology for the fractionation and purification of oligosaccharides.[1] It operates on the principle of size exclusion and charge effects, allowing for the separation of molecules based on their molecular weight and charge. For XOS purification, NF membranes can selectively retain larger oligosaccharides like this compound while allowing smaller monosaccharides and other low-molecular-weight impurities to pass through into the permeate. This technique offers several advantages over traditional methods like chromatography, including lower energy consumption, simpler operation, and easier scalability.[2]
Experimental Protocols
This section outlines detailed protocols for the purification of this compound from a crude xylo-oligosaccharide mixture. The process typically involves a pre-filtration step using ultrafiltration (UF) to remove larger molecules, followed by a nanofiltration step to separate this compound from smaller oligosaccharides and monosaccharides.
Materials and Equipment
-
Feed Solution: Crude xylo-oligosaccharide (XOS) hydrolysate containing a mixture of XOS (DP2-DP7), xylose, and other process-related impurities.
-
Membranes:
-
Ultrafiltration (UF) membrane: Thin-film composite polyamide membrane with a Molecular Weight Cut-Off (MWCO) of 1000 Da (e.g., XT3-1812TM).[3]
-
Nanofiltration (NF) membrane: Thin-film composite polyamide membrane with an MWCO of 300-500 Da (e.g., NFW) or a specialized XOS fractionation membrane (e.g., NP030).[3][4]
-
-
Filtration System: A laboratory or pilot-scale cross-flow filtration unit equipped with pumps, pressure gauges, flow meters, and a temperature control system.[5][6]
-
Analytical Equipment: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) system for the quantification of this compound and other oligosaccharides.[1][7]
Pre-treatment: Ultrafiltration
The initial step involves the use of an ultrafiltration membrane to remove high molecular weight components such as unreacted xylan and enzymes from the crude XOS mixture.[3]
Protocol:
-
Membrane Preparation: Condition the UF membrane by flushing with deionized water at a transmembrane pressure (TMP) of 1 bar for 30 minutes.
-
Filtration:
-
Set the operating temperature to 35 °C.[3]
-
Pump the crude XOS solution (1% substrate concentration) through the UF membrane module at a constant flow rate of 22 mL/min.[3]
-
Maintain a constant TMP throughout the process.
-
Collect the permeate, which contains the mixture of lower DP XOS (including this compound) and monosaccharides. The retentate will contain the high molecular weight impurities.
-
-
Analysis: Analyze the composition of the UF permeate using HPAEC-PAD or HPLC to determine the concentration of XOS with DP from 1 to 6.
Nanofiltration for this compound Enrichment
The permeate from the ultrafiltration step is then processed using a nanofiltration membrane to separate this compound from smaller oligosaccharides and monosaccharides.
Protocol:
-
Membrane Selection and Preparation:
-
Choose a nanofiltration membrane with an appropriate MWCO. An NFW membrane (MWCO 300-500 Da) has been shown to completely retain this compound.[3] An NP030 membrane is also effective for fractionating high-polymerization XOS.[4]
-
Condition the selected NF membrane with deionized water as per the manufacturer's instructions.
-
-
Filtration:
-
Set the operating temperature to 30 °C.
-
Pump the UF permeate through the NF membrane module.
-
Apply a transmembrane pressure of 3 MPa.[4]
-
Collect both the permeate and the retentate streams separately. The retentate will be enriched with this compound and other higher DP XOS, while the permeate will contain lower DP XOS and monosaccharides.
-
-
Diafiltration (Optional): To further enhance the purity of the this compound in the retentate, a diafiltration step can be incorporated. This involves adding deionized water to the feed tank at the same rate as the permeate flow to wash out the remaining smaller sugars.
-
Analysis: Quantify the concentration of this compound and other XOS in the feed, permeate, and retentate fractions using HPAEC-PAD or HPLC.[8]
Data Presentation
The following tables summarize the quantitative data from studies on the nanofiltration of xylo-oligosaccharides.
Table 1: Membrane Performance in XOS Fractionation
| Membrane Type | MWCO (Da) | Target Oligosaccharide(s) | Key Finding | Reference |
| NFW | 300-500 | Xylotetraose, this compound, Xylohexaose | Complete retention of XOS with DP ≥ 4. | [3] |
| NP030 | Not specified | High-polymerization XOS (DP4, DP5) | High selectivity (1.29 ± 0.10) in separating high-DP XOS from xylose. | [4] |
| XT3-1812TM (UF) | 1000 | XOS with DP 1-6 | Allows passage of XOS with DP 1-6 into the permeate. | [3] |
Table 2: Operating Parameters for Nanofiltration of XOS
| Parameter | Value | Rationale | Reference |
| Temperature | 30 - 35 °C | Optimal for maintaining membrane performance and stability of XOS. | [3] |
| Transmembrane Pressure | 3 MPa | Provides sufficient driving force for separation while minimizing membrane fouling. | [4] |
| Feed Concentration | 1% | A common starting concentration for laboratory-scale purification. | [3] |
| Flow Rate | 22 mL/min | A typical flow rate for lab-scale cross-flow filtration systems. | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential ultrafiltration and nanofiltration process for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of operating parameters for xylose reductase separation through ultrafiltration membrane using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20210053848A1 - Multi-Valent Ion Concentration Using Multi-Stage Nanofiltration - Google Patents [patents.google.com]
- 6. Multi-stage nanofiltration for brine concentration: Experimental and modelling study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Separation of Drugs by Commercial Nanofiltration Membranes and Their Modelling | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fermentation of Xylopentaose by Bifidobacterium Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimenting with the fermentation of xylopentaose, a specific xylo-oligosaccharide (XOS), by various strains of Bifidobacterium. This document outlines the metabolic pathways involved, detailed experimental protocols for in vitro fermentation, and a summary of quantitative data from relevant studies.
Introduction
Bifidobacterium is a genus of Gram-positive, anaerobic bacteria that are commensal inhabitants of the human gastrointestinal tract and are widely considered probiotics. Their ability to ferment complex carbohydrates that are indigestible by the host, such as prebiotics like this compound, confers several health benefits. The fermentation of these substrates leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate, which play a crucial role in maintaining gut homeostasis, providing energy to colonocytes, and modulating the immune system.[1][2] this compound, a xylo-oligosaccharide with a degree of polymerization of five, is of particular interest for its potential to selectively stimulate the growth of beneficial bifidobacteria.[3]
Quantitative Data Summary
The fermentation of this compound and other xylo-oligosaccharides by Bifidobacterium strains results in the consumption of the substrate and the production of beneficial metabolites. The following table summarizes quantitative data from a study on the fermentation of an XOS mixture, including this compound, by Bifidobacterium adolescentis.
| Time (h) | This compound (C-mM) | Lactate (C-mM) | Acetate (C-mM) |
| 0 | 2.7 | 0 | 0 |
| 4 | 0.5 | 60 | 25 |
| 9 | 0.0 | 120 | 50 |
| 12 | 0.0 | 140 | 55 |
| 15 | 0.0 | 150 | 60 |
| 18 | 0.0 | 155 | 62 |
Data adapted from a study on Bifidobacterium adolescentis DSMZ 18350 fermenting a xylo-oligosaccharide mixture. [4]
Metabolic Pathway of this compound Fermentation
Bifidobacterium species metabolize carbohydrates through a unique pathway known as the "bifid shunt" or fructose-6-phosphate (F6P) shunt.[5][6] this compound is first hydrolyzed into xylose by β-xylosidases.[7][8][9] The resulting xylose is then converted to xylulose-5-phosphate, which enters the central metabolic pathway.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound
This protocol details a batch fermentation experiment to evaluate the ability of a Bifidobacterium strain to ferment this compound.
Materials:
-
Bifidobacterium strain (e.g., B. adolescentis, B. longum)
-
Modified MRS (de Man, Rogosa and Sharpe) medium (without glucose)
-
L-cysteine-HCl
-
Sterile, anaerobic stock solution of this compound (e.g., 10% w/v)
-
Anaerobic chamber
-
Sterile fermentation tubes or a bioreactor
-
Incubator (37°C)
-
Spectrophotometer (for OD600 measurements)
-
Centrifuge
-
pH meter
Procedure:
-
Medium Preparation: Prepare the modified MRS medium, omitting glucose. Add a reducing agent like L-cysteine-HCl to maintain anaerobic conditions and autoclave.[4]
-
Carbon Source Addition: In an anaerobic chamber, add the sterile this compound stock solution to the tempered basal medium to achieve the desired final concentration (e.g., 1% w/v).
-
Inoculation: Inoculate the this compound-containing medium with a fresh overnight culture of the Bifidobacterium strain (e.g., 2% v/v inoculum).[4]
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions.[4] For controlled-pH batch cultivation, use a bioreactor and maintain the pH at a desired level (e.g., 6.5) by automatic titration with NaOH.[7]
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.[4]
-
Sampling: At desired time points, aseptically collect samples for analysis. Centrifuge the samples to pellet the cells and store the supernatant at -20°C for analysis of this compound consumption and metabolite production.[4]
Protocol 2: Analysis of this compound and Short-Chain Fatty Acids
A. This compound Concentration by HPAEC-PAD
This protocol outlines the analysis of this compound concentration in the culture supernatant using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[4]
Procedure:
-
Sample Preparation: Thaw the collected culture supernatants and filter through a 0.22 µm syringe filter. Dilute samples as needed with ultrapure water.[4]
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the same basal medium to account for matrix effects.[4]
-
HPAEC-PAD Analysis: Inject the prepared standards and samples into the HPAEC-PAD system. A suitable column for oligosaccharide separation should be used.
-
Quantification: Integrate the peak areas corresponding to this compound and quantify the concentration in the samples using the standard curve.
B. Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)
This protocol describes the analysis of SCFAs (acetate, lactate) in the culture supernatant by Gas Chromatography with Flame Ionization Detection (GC-FID).
Procedure:
-
Sample Preparation: To the culture supernatant, add an internal standard and acidify with a strong acid (e.g., sulfuric acid).[1]
-
Extraction: Extract the SCFAs with a suitable organic solvent like diethyl ether.[1][4]
-
GC-FID Analysis: Inject the organic extract into the GC-FID system. Use a column suitable for SCFA separation. The oven temperature should be programmed to ensure the separation of all SCFAs of interest.[4]
-
Quantification: Prepare standard curves for acetate and lactate. Quantify the concentrations in the samples based on the peak areas relative to the internal standard and the standard curves.[1]
Concluding Remarks
The protocols and data presented here provide a solid foundation for researchers to investigate the fermentation of this compound by Bifidobacterium strains. Understanding the specificities of different strains in utilizing such prebiotics is crucial for the development of targeted synbiotic products and other therapeutic interventions aimed at modulating the gut microbiota for improved health. The provided methodologies can be adapted and optimized for specific research questions and experimental setups.
References
- 1. Fermentation of xylo-oligosaccharides obtained from wheat bran and Bengal gram husk by lactic acid bacteria and bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Bifidobacterium longum alone or in multi-strain probiotic formulations during early life and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Combining of transcriptome and metabolome analyses for understanding the utilization and metabolic pathways of Xylo‐oligosaccharide in Bifidobacterium adolescentis ATCC 15703 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plant Glycan Metabolism by Bifidobacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Fermentation of xylo-oligosaccharides by Bifidobacterium adolescentis DSMZ 18350: kinetics, metabolism, and β-xylosidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of two β-xylosidases from Bifidobacterium adolescentis and their contribution to the hydrolysis of prebiotic xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xylopentaose in Studying Gut Microbiota Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopentaose, a xylooligosaccharide (XOS) composed of five xylose units, is a non-digestible carbohydrate that serves as a prebiotic, selectively promoting the growth and activity of beneficial gut bacteria.[1][2] Its fermentation by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) and other metabolites that play a crucial role in gut homeostasis, immune function, and host metabolism.[3] These application notes provide an overview of the use of this compound in studying gut microbiota modulation, including its effects on microbial composition, SCFA production, and downstream physiological impacts. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research in this area.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and other XOS on gut microbiota and host health parameters.
Table 1: Effect of Xylooligosaccharides (XOS) on Cecal Short-Chain Fatty Acid Concentrations in Mice on a High-Fat Diet [3]
| Treatment Group | Acetic Acid (μmol/g) | Propionic Acid (μmol/g) | Butyric Acid (μmol/g) | Total SCFAs (μmol/g) |
| High-Fat Diet (HFD) Control | 32 ± 3 | 5 ± 1 | 4 ± 1 | 41 ± 5 |
| HFD + XOS | 54 ± 4 | 10 ± 1 | 12 ± 2 | 76 ± 7 |
| Data represents mean ± SEM. |
Table 2: Modulation of Gut Microbiota in Prediabetic and Healthy Adults by Xylooligosaccharide (XOS) Supplementation (8 weeks, 2 g/day ) [4][5]
| Bacterial Genus/Species | Observation in Prediabetic (Pre-DM) vs. Healthy | Effect of XOS Supplementation |
| Enterorhabdus | Higher abundance in Pre-DM | Decreased abundance |
| Howardella | Higher abundance in Pre-DM | Decreased or reversed increase in abundance |
| Slackia | Higher abundance in Pre-DM | Decreased or reversed increase in abundance |
| Blautia hydrogenotrophica | Lower abundance in Pre-DM | Increased abundance |
| Bifidobacterium | - | Increased abundance in healthy subjects |
Table 3: Effect of Xylooligosaccharide (XOS) on Inflammatory Markers and Gut Barrier Function in Rats on a High-Fat Diet [6][7]
| Parameter | Measurement | Effect of XOS Treatment |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Plasma levels | Decreased |
| Tumor Necrosis Factor-alpha (TNF-α) | Plasma levels | Decreased |
| Lipopolysaccharide (LPS) | Plasma levels | Decreased |
| TNF-α mRNA expression | Colon tissue | Decreased |
| Occludin mRNA expression | Colon tissue | Increased |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota
This protocol describes a method for assessing the prebiotic potential of this compound by simulating its fermentation in the human colon using a fecal slurry.
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium (e.g., Yeast Extract, Casitone, and Fatty Acid [YCFA] medium)
-
Anaerobic chamber or system
-
Sterile, anaerobic tubes or vials
-
Centrifuge
-
Gas chromatograph (GC) for SCFA analysis
Procedure:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
In Vitro Fermentation:
-
Prepare the anaerobic basal medium and dispense it into sterile, anaerobic tubes.
-
Add this compound to the experimental tubes to a final concentration of 1% (w/v). Include a control group with no added carbohydrate.
-
Inoculate each tube with the fecal slurry (e.g., 5% v/v) inside the anaerobic chamber.
-
Incubate the cultures at 37°C for 24-48 hours.[8]
-
-
Sample Collection and Processing:
-
At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots from each fermentation tube.
-
Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Collect the supernatant for SCFA analysis and store at -20°C.
-
-
SCFA Analysis by Gas Chromatography:
-
Acidify the supernatants by adding an equal volume of an internal standard solution containing 2-ethylbutyric acid in formic acid.
-
Extract the SCFAs with diethyl ether.
-
Inject the ether layer into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column for SCFA separation.
-
Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to those of known standards.
-
Protocol 2: In Vivo Study of this compound in a High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines an animal study to investigate the effects of this compound on metabolic parameters, inflammation, and gut microbiota composition in a diet-induced obesity model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) and control diet
-
This compound
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for inflammatory markers
-
qPCR reagents and equipment
-
16S rRNA gene sequencing platform
Procedure:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize mice for one week with free access to a standard chow diet and water.
-
Divide the mice into groups: Control (standard diet), HFD (high-fat diet), and HFD + this compound.
-
Feed the mice their respective diets for a period of 8-12 weeks to induce obesity in the HFD groups.
-
-
This compound Administration:
-
Administer this compound to the treatment group daily via oral gavage or by incorporating it into the HFD. A typical dose might range from 250-500 mg/kg body weight.[9]
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Towards the end of the study, perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.[4]
-
-
Sample Collection:
-
At the end of the study, collect fecal samples for microbiota analysis.
-
Euthanize the mice and collect blood via cardiac puncture.
-
Harvest tissues such as the colon, liver, and epididymal fat for further analysis.
-
-
Biochemical and Molecular Analysis:
-
Gut Microbiota Analysis:
-
Extract microbial DNA from fecal samples.
-
Perform 16S rRNA gene sequencing to determine the composition of the gut microbiota.
-
Analyze the sequencing data to identify changes in bacterial taxa between the different groups.
-
Visualizations
Caption: Experimental workflow for SCFA analysis from in vitro fermentation.[3]
Caption: Signaling pathway for the anti-inflammatory effects of this compound.[10]
Caption: Logical flow of this compound's effects on gut microbiota and host health.
References
- 1. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Xylooligosaccharide supplementation alters gut bacteria in both healthy and prediabetic adults: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xylooligosaccharide supplementation alters gut bacteria in both healthy and prediabetic adults: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Xylo-Oligosaccharide on the Gut Microbiota of Patients With Ulcerative Colitis in Clinical Remission [frontiersin.org]
- 9. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Xylopentaose Production from Birchwood Xylan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of xylopentaose (X5) from birchwood xylan through enzymatic hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My overall xylooligosaccharide (XOS) yield is low. What are the potential causes and solutions?
A1: Low XOS yield can stem from several factors:
-
Inefficient Pretreatment: Lignin, a complex polymer in birchwood, can physically hinder enzyme access to xylan and inhibit enzyme activity. Ensure your pretreatment method effectively removes lignin. Consider optimizing parameters such as alkali concentration, temperature, and treatment time.
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical for optimal enzyme performance. Most xylanases function best at temperatures between 50-70°C and a pH of 5.0-8.0.[1][2][3] Verify and optimize these conditions for your specific enzyme.
-
Enzyme Inactivation: Inhibitors generated during pretreatment (e.g., furfural, phenolic compounds) can inactivate the xylanase.[4] Consider including a detoxification step after pretreatment or adding protective agents like bovine serum albumin (BSA) to the reaction mixture. Also, ensure you are using a fresh and active enzyme preparation.
-
Poor Substrate Solubility: The insolubility of xylan can limit its availability to the enzyme. Ensure adequate mixing throughout the hydrolysis process. While a higher substrate concentration can increase the final product concentration, it may also lead to viscosity issues and inhibit enzyme action.
Q2: The purity of my this compound (X5) is low, with high concentrations of other XOS (xylobiose, xylotriose) and xylose. How can I improve X5 selectivity?
A2: The product profile of the enzymatic hydrolysis is highly dependent on the type of endo-xylanase used.
-
Enzyme Selection: Different families of glycoside hydrolases (GH) exhibit different cleavage patterns on the xylan backbone.
-
GH10 xylanases tend to produce a broader range of smaller xylooligosaccharides, including xylobiose (X2) and xylotriose (X3).[5]
-
GH11 xylanases often yield longer-chain XOS and require longer unsubstituted xylan regions to act.
-
GH30 xylanases have specific requirements for substituted xylose residues and can be used to produce specific decorated XOS.[6] Screening different endo-xylanases is crucial to find one with a preference for producing this compound.
-
-
Controlling Reaction Time: Prolonged hydrolysis will lead to the breakdown of this compound into smaller sugars. It is essential to perform a time-course experiment to determine the optimal reaction time that maximizes X5 concentration before it is further hydrolyzed.
-
Enzyme Dosage: A very high enzyme concentration can lead to rapid breakdown of the xylan and the desired X5 into smaller products. Optimizing the enzyme-to-substrate ratio is critical.
-
Absence of β-xylosidase activity: Ensure that the xylanase preparation is free of β-xylosidase activity, as this enzyme will convert XOS into xylose.[7]
Q3: Should I be concerned about the source of my endo-xylanase?
A3: Yes, the microbial source of the xylanase is a critical factor. Different microorganisms produce xylanases with varying characteristics, such as thermostability and optimal pH.
-
Bacillus species: Often produce robust enzymes suitable for industrial applications.[4][8][9][10]
-
Geobacillus species: Known for producing highly thermostable xylanases that can be advantageous for reactions at elevated temperatures, which can improve substrate solubility and reduce microbial contamination.[1][2][3][11]
-
Streptomyces species: Also a good source of thermostable xylanases with potential for high XOS yields.[12][13][14][15][16]
-
Aspergillus and Trichoderma species: Fungal sources are also widely used for producing a variety of xylanases.
The choice of enzyme should be guided by your specific experimental conditions and desired product outcome.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound (X5) Yield | Inappropriate Enzyme Selection: The endo-xylanase used may not favor the production of X5. | - Screen different endo-xylanases, particularly from GH families known to produce longer-chain XOS.- Test enzymes from different microbial sources (Bacillus, Geobacillus, Streptomyces). |
| Over-hydrolysis: The reaction time is too long, leading to the breakdown of X5 into smaller sugars. | - Perform a time-course study and analyze the product distribution at different time points to identify the peak X5 concentration. | |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer system is not ideal for the selected enzyme. | - Consult the manufacturer's specifications for the optimal pH and temperature of your xylanase.- Empirically test a range of pH values (e.g., 4.0-9.0) and temperatures (e.g., 40-80°C) to find the optimal conditions for X5 production. | |
| Presence of Inhibitors: Byproducts from birchwood pretreatment are inhibiting the enzyme. | - Include a washing or detoxification step for the pretreated xylan to remove soluble inhibitors.- Consider adding BSA or other protective agents to the reaction mixture. | |
| High Polydispersity of XOS | Non-specific Enzyme Activity: The enzyme produces a wide range of XOS with varying degrees of polymerization. | - Select an endo-xylanase with higher specificity for producing X5. This may require screening several enzymes.- Consider a two-step enzymatic process with different xylanases to target specific bond cleavages. |
| Contamination with other Glycosidases: The enzyme preparation may contain other enzymes like β-xylosidase that degrade XOS. | - Use a highly purified endo-xylanase.- Test the enzyme preparation for contaminating activities. | |
| Inconsistent Results | Substrate Variability: Birchwood xylan from different suppliers or batches can have structural variations. | - Characterize the xylan substrate before use.- Use a consistent source of birchwood xylan for all experiments. |
| Inaccurate Enzyme Activity Measurement: The enzyme units added to the reaction may be incorrect. | - Accurately determine the activity of your enzyme stock solution using a standardized assay (e.g., DNS method with a xylose standard curve) before each experiment.[17][18] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters for the enzymatic production of xylooligosaccharides. Note that specific yields of this compound are often not reported, with data typically focusing on total XOS or a combination of the most abundant shorter-chain XOS.
Table 1: Effect of Enzyme Source and Reaction Conditions on XOS Production
| Enzyme Source | Substrate | Temperature (°C) | pH | Major Products | Reference |
| Geobacillus sp. WSUCF1 | Birchwood Xylan | 70 | 6.5 | Xylooligosaccharides | [1][3][11] |
| Geobacillus sp. DUSELR13 | Beechwood Xylan | 75 | 7.0 | Xylooligosaccharides | [2] |
| Streptomyces sp. T7 | Corncob Xylan | 60 | 6.0 | Xylobiose, Xylotriose | [13] |
| Streptomyces thermocarboxydus | Birchwood Xylan | 60 | 6.0 | Xylobiose, Xylotriose | [12][19] |
| Bacillus subtilis | Corncob | - | - | Xylanase (295 U/mL) | [9][10] |
| Myceliophthora thermophila | Beechwood Xylan | 75 | 6.5 | Xylooligosaccharides | [20] |
Table 2: Influence of Enzyme Dosage on XOS Yield
| Enzyme | Substrate | Enzyme Dosage (U/g xylan) | Hydrolysis Time (h) | XOS Yield (mg/mL) | Reference |
| Streptomyces sp. T7 Xylanase | Corncob Xylan | 15 | 10 | 8.61 | [13] |
| Fungal Xylanase Cocktail | Beechwood Xylan | 30 | 24 | ~11 | [21] |
| Aspergillus oryzae Xylanase | Birchwood Xylan | - | 12 | ~33% hydrolysis | [22] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Birchwood Xylan for this compound Production
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific enzyme.
1. Materials:
-
Birchwood xylan
-
Endo-1,4-β-xylanase (of choice)
-
Buffer solution (e.g., 50 mM sodium phosphate or sodium citrate, pH adjusted to the enzyme's optimum)
-
Deionized water
-
Reaction vessels (e.g., 50 mL screw-cap tubes)
-
Shaking water bath or incubator
-
Boiling water bath
-
Centrifuge
-
HPLC system with a suitable column (e.g., Aminex HPX-87P) and a refractive index (RI) detector for XOS analysis
-
Xylooligosaccharide standards (X2-X6)
2. Procedure:
-
Substrate Preparation:
-
Prepare a 1-5% (w/v) suspension of birchwood xylan in the selected buffer. For example, for a 2% solution, add 0.4 g of birchwood xylan to 20 mL of buffer.
-
Stir the suspension at room temperature for 30 minutes to ensure homogeneity.
-
-
Enzymatic Hydrolysis:
-
Pre-incubate the xylan suspension at the optimal temperature for the chosen enzyme for 15 minutes.
-
Add the endo-1,4-β-xylanase to the pre-warmed substrate suspension. The optimal enzyme dosage should be determined experimentally (a starting point could be 10-50 U per gram of xylan).
-
Incubate the reaction mixture at the optimal temperature with continuous agitation (e.g., 150 rpm) for a predetermined duration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours to create a time course).
-
-
Reaction Termination:
-
To stop the enzymatic reaction, place the reaction tubes in a boiling water bath for 10 minutes to denature the enzyme.
-
Cool the tubes to room temperature.
-
-
Sample Preparation for Analysis:
-
Centrifuge the reaction mixture at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis of Hydrolysis Products:
-
Analyze the composition of the xylooligosaccharides in the supernatant by HPLC-RI.
-
Use XOS standards to identify and quantify the different oligosaccharides (xylobiose, xylotriose, xylotetraose, this compound, etc.).
-
Calculate the yield of this compound as mg of X5 per gram of initial birchwood xylan.
-
Visualizations
Caption: Workflow for the enzymatic production of this compound from birchwood xylan.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Frontiers | Highly Thermostable Xylanase Production from A Thermophilic Geobacillus sp. Strain WSUCF1 Utilizing Lignocellulosic Biomass [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly Thermostable Xylanase Production from A Thermophilic Geobacillus sp. Strain WSUCF1 Utilizing Lignocellulosic Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. researchgate.net [researchgate.net]
- 6. Endo-xylanases as tools for production of substituted xylooligosaccharides with prebiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production of xylanases by Bacillus subtilis E44 under submerged fermentation conditions [redalyc.org]
- 9. pjbt.org [pjbt.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Thermostable Xylanase Production from A Thermophilic Geobacillus sp. Strain WSUCF1 Utilizing Lignocellulosic Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization Production of an Endo-β-1,4-Xylanase from Streptomyces thermocarboxydus Using Wheat Bran as Sole Carbon Source [mdpi.com]
- 13. Identification and Characterization of a Novel Endo-β-1,4-Xylanase from Streptomyces sp. T7 and Its Application in Xylo-Oligosaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aloki.hu [aloki.hu]
- 15. Production of xylanase from an alkali tolerant Streptomyces sp. 7b under solid-state fermentation, its purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and Biochemical Characterization of Xylanase Produced by Streptomyces viridodiastaticus MS9, a Newly Isolated Soil Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endo-1,4-β-D-xylanase Assay Using Azo-Xylan and Variants Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endo-1,4-β-D-xylanase Assay Using Azo-Xylan and Variants Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Breeding of a thermostable xylanase-producing strain of Myceliophthora thermophila by atmospheric room temperature plasma (ARTP) mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Xylopentaose Purification from Hydrolysates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the purification of xylopentaose from hydrolysates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude hydrolysates containing this compound?
A1: Crude hydrolysates generated from lignocellulosic biomass typically contain a variety of impurities that can interfere with this compound purification. These include:
-
Lignin-derived compounds: Soluble phenolic compounds released from lignin during hydrolysis.
-
Monosaccharides: Primarily xylose, but also glucose and arabinose, which are co-products of hemicellulose breakdown.[1]
-
Degradation products: Furfural and hydroxymethylfurfural (HMF) formed from the degradation of pentoses and hexoses, respectively, under harsh hydrolysis conditions.[2]
-
Organic acids: Acetic acid released from the acetyl groups of hemicellulose.[2]
-
Proteins and other plant extractives. [3]
Q2: What are the primary methods for purifying this compound from hydrolysates?
A2: Several methods can be employed, often in combination, to purify this compound and other xylooligosaccharides (XOS). The main techniques include:
-
Membrane Filtration: Utilizes techniques like ultrafiltration (UF) and nanofiltration (NF) to separate molecules based on size.[1][4] UF can be used to remove high molecular weight impurities like proteins and residual enzymes, while NF is effective for separating oligosaccharides from monosaccharides.[1][4]
-
Activated Charcoal Adsorption: A cost-effective method where activated carbon is used to adsorb impurities and colorants.[2][3][5] The desired XOS can then be eluted using an ethanol gradient.[2][6]
-
Chromatographic Separation: Techniques like Centrifugal Partition Chromatography (CPC) can be used for high-resolution separation of individual oligosaccharides, including this compound.[7][8][9]
-
Graphene Oxide-Mediated Purification (GOMP): A newer method that utilizes the high surface area and functional groups of graphene oxide to selectively adsorb inhibitors and impurities.[2]
Q3: How can I remove monosaccharide contaminants like xylose from my this compound preparation?
A3: Removing monosaccharides is a critical step to increase the purity of this compound. Effective methods include:
-
Nanofiltration (NF): This membrane-based technique can effectively separate disaccharides and larger oligosaccharides from monosaccharides like xylose.[1][4]
-
Yeast Fermentation: Specific yeast strains can be used to selectively ferment and consume monosaccharides (glucose, xylose) into ethanol, which can then be removed by distillation, thereby increasing the purity of the remaining XOS.[10]
-
Chromatographic Methods: Techniques such as size-exclusion chromatography or centrifugal partition chromatography can provide high-resolution separation of this compound from smaller sugars.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low purity of final this compound product. | Incomplete removal of monosaccharides (e.g., xylose). | Implement a nanofiltration step after initial purification to separate oligosaccharides from monosaccharides.[1][4] Alternatively, consider using yeast fermentation to selectively remove monosaccharides.[10] |
| Co-elution of other xylooligosaccharides (e.g., xylobiose, xylotriose). | Optimize the chromatographic separation method. For Centrifugal Partition Chromatography (CPC), adjust the solvent system to improve the separation factor between different XOS.[7][8] | |
| Presence of colored impurities in the final product. | The hydrolysate may contain colored compounds like lignin derivatives. Use activated charcoal treatment to decolorize the solution.[2][3] Ensure sufficient washing of the charcoal to remove adsorbed impurities before eluting the XOS. | |
| Low recovery of this compound. | Adsorption of this compound to the purification matrix (e.g., activated charcoal). | Optimize the elution conditions. For activated charcoal, use a gradient of ethanol to ensure complete elution of all XOS, including this compound.[2][6] |
| Loss of product during membrane filtration steps. | Select a membrane with an appropriate molecular weight cut-off (MWCO) to retain this compound while allowing smaller impurities to pass through. Monitor the permeate for product loss. | |
| Degradation of this compound during processing. | Avoid harsh pH and high temperatures during purification steps, as these can lead to the degradation of oligosaccharides. | |
| Membrane fouling during ultrafiltration or nanofiltration. | High concentration of proteins, lignin, or other macromolecules in the hydrolysate. | Pre-treat the hydrolysate to remove larger impurities before membrane filtration. This can include centrifugation or microfiltration. |
| Inappropriate membrane material or operating conditions. | Select a membrane material that is resistant to fouling by the components in your hydrolysate. Optimize transmembrane pressure and cross-flow velocity to minimize fouling. | |
| Inconsistent results between batches. | Variability in the composition of the starting hydrolysate. | Standardize the hydrolysis process to ensure a more consistent starting material. Characterize the crude hydrolysate for each batch before purification. |
| Inconsistent application of the purification protocol. | Ensure all parameters of the purification protocol (e.g., concentrations, volumes, incubation times, flow rates) are kept consistent between batches. |
Data Presentation
Table 1: Comparison of Xylooligosaccharide (XOS) Recovery and Inhibitor Removal by Different Purification Methods. [2]
| Purification Method | Total XOS Recovery (%) | Furfural Removal (%) | HMF Removal (%) | Acetic Acid Removal (%) |
| Graphene Oxide-Mediated Purification (GOMP) | 73.87 ± 4.25 | 85.42 | 87.38 | 84.0 |
| Membrane Purification | 44.07 ± 0.92 | - | - | - |
| Activated Charcoal Treatment | 72.76 ± 0.84 | - | - | - |
Table 2: Oligosaccharide Composition in Purified XOS from Different Sources. [3]
| Source Material | Xylobiose (%) | Xylotriose (%) | Xylotetraose (%) |
| Wheat Bran Peels (WBP) | 18.89 ± 0.5 | 33.27 ± 0.5 | 47.84 ± 0.5 |
| Brewers' Spent Grain (BSG) | 47.48 ± 0.5 | 30.98 ± 0.5 | 21.54 ± 0.5 |
Experimental Protocols
Protocol 1: Activated Charcoal-Mediated Purification (ACMP) of XOS [2]
-
Centrifugation: Centrifuge the hydrolysate at 6000 rpm for 10 minutes to remove insoluble solids.
-
Adsorption: Add activated charcoal (optimized concentration, e.g., 3-15% w/v) to the supernatant and stir at 200 rpm for 1 hour at room temperature.
-
Separation: Centrifuge the mixture to pellet the activated charcoal with adsorbed compounds. Discard the supernatant.
-
Washing: Wash the pellet twice with deionized water to remove unbound impurities.
-
Elution: Perform a gradient elution with ethanol (e.g., 15%, 30%, 45%, 60% v/v) to desorb the XOS.
-
Concentration: Concentrate the eluted fractions using a rotary vacuum evaporator.
-
Analysis: Analyze the concentrated fractions for XOS content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Graphene Oxide-Mediated Purification (GOMP) of XOS [2]
-
Treatment: Add graphene oxide (optimized concentration, e.g., 1-5 mg/mL) to the hydrolysate.
-
Incubation: Incubate the mixture at 200 rpm for 1 hour at room temperature.
-
Centrifugation: Centrifuge the mixture at 7000 rpm for 10 minutes.
-
Collection: Collect the supernatant, which contains the purified XOS. The impurities are adsorbed to the graphene oxide pellet.
-
Analysis: Analyze the supernatant for XOS content and purity.
Protocol 3: Membrane Filtration for XOS Purification and Concentration [1][4]
-
Pre-treatment: Centrifuge or microfilter the enzymatic hydrolysate to remove suspended solids.
-
Ultrafiltration (UF): Pass the clarified hydrolysate through an ultrafiltration membrane (e.g., 10 kDa MWCO) to retain high molecular weight substances like enzymes and large lignin fragments, while allowing XOS and monosaccharides to pass into the permeate.
-
Nanofiltration (NF): Process the UF permeate through a nanofiltration membrane. This step retains the XOS (including this compound) in the retentate while allowing a significant portion of the monosaccharides (like xylose) to pass through into the permeate.[1][4]
-
Diafiltration (Optional): To further increase the purity of the XOS in the retentate, a diafiltration step can be performed by adding water to the retentate and continuing the nanofiltration process.
-
Collection: The final retentate contains the concentrated and purified XOS.
Visualizations
References
- 1. High Enzymatic Recovery and Purification of Xylooligosaccharides from Empty Fruit Bunch via Nanofiltration [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and Purifying of Xylooligosaccharides from Various Mongolian Food Processing By-Products [foodandnutritionjournal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Solvent system selection for xylooligosaccharides separation by centri" by He Zhang [docs.lib.purdue.edu]
- 8. "Solvent system selection for xylooligosaccharides separation by centri" by He Zhang [docs.lib.purdue.edu]
- 9. Separation and purification of xylose oligomers using centrifugal partition chromatography [pubmed.ncbi.nlm.nih.gov]
- 10. A sustainable process for procuring biologically active fractions of high-purity xylooligosaccharides and water-soluble lignin from Moso bamboo prehydrolyzate - PMC [pmc.ncbi.nlm.nih.gov]
Xylopentaose stability testing at different pH and temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with xylopentaose. Here, you will find information on its stability under various pH and temperature conditions, experimental protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under different pH conditions?
A1: Xylooligosaccharides (XOS), including this compound, are known to be relatively stable in acidic to neutral conditions, typically within a pH range of 2.5 to 8.0. Extreme pH levels, particularly in combination with high temperatures, can lead to the hydrolysis of the glycosidic bonds.
Q2: How does temperature affect the stability of this compound?
A2: this compound exhibits good thermal stability. Generally, xylooligosaccharides are recognized for their high stability at temperatures exceeding 100°C[1]. However, prolonged exposure to very high temperatures, especially in acidic or alkaline solutions, will accelerate its degradation.
Q3: What is the primary degradation pathway for this compound?
A3: The main degradation pathway for this compound under acidic conditions is the acid-catalyzed hydrolysis of its β-1,4-glycosidic bonds. This process breaks down this compound into smaller xylooligosaccharides (like xylotetraose, xylotriose, and xylobiose) and ultimately into xylose monomers.
Q4: What are the expected degradation products of this compound?
A4: The expected degradation products from the hydrolysis of this compound are xylose and a series of smaller xylooligosaccharides, including xylobiose, xylotriose, and xylotetraose.
Q5: Which analytical method is most suitable for monitoring this compound stability?
A5: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of this compound and its degradation products. This technique allows for the direct analysis of carbohydrates without the need for derivatization.
Troubleshooting Guide
Problem 1: Unexpectedly rapid degradation of this compound in my experiment.
-
Possible Cause 1: Incorrect pH of the solution.
-
Troubleshooting Step: Verify the pH of your buffer or solution using a calibrated pH meter. Even small deviations to more acidic or alkaline conditions, especially at elevated temperatures, can significantly increase the degradation rate.
-
-
Possible Cause 2: Contamination of the sample.
-
Troubleshooting Step: Ensure that your this compound sample and all solutions are free from microbial or enzymatic contamination. The presence of xylanases or other glycoside hydrolases will lead to rapid degradation. Use sterile containers and solutions whenever possible.
-
-
Possible Cause 3: Inaccurate temperature control.
-
Troubleshooting Step: Calibrate your heating equipment (e.g., water bath, oven, or incubator) to ensure accurate temperature control. Higher than expected temperatures will accelerate hydrolysis.
-
Problem 2: Inconsistent or non-reproducible results in stability studies.
-
Possible Cause 1: Variability in sample preparation.
-
Troubleshooting Step: Standardize your sample preparation protocol. Ensure consistent concentrations of this compound and buffer components in all samples. Use precise pipetting techniques and calibrated instruments.
-
-
Possible Cause 2: Issues with the analytical method.
-
Troubleshooting Step: Validate your analytical method (e.g., HPAEC-PAD) for linearity, precision, and accuracy. Ensure the system is properly equilibrated and that the standards and samples are prepared and run consistently.
-
-
Possible Cause 3: Degradation during sample storage and analysis.
-
Troubleshooting Step: If samples are not analyzed immediately, they should be stored at a low temperature (e.g., -20°C or -80°C) to halt degradation. Avoid multiple freeze-thaw cycles. Ensure the autosampler in your chromatography system is cooled if samples will be waiting for an extended period before injection.
-
Data Presentation
The following tables provide representative data on the stability of xylooligosaccharides under various pH and temperature conditions. Note that specific quantitative data for this compound is limited in publicly available literature. The data presented below for a similar xylooligosaccharide, xylotriose, can be used as a general guide. The degradation is modeled as a first-order reaction.
Table 1: Thermostability of Xylotriose in Dilute Sulfuric Acid
| Temperature (°C) | pH | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| 100 | 2.5 | 10.5 | 0.066 |
| 120 | 2.5 | 2.1 | 0.330 |
| 140 | 2.5 | 0.4 | 1.733 |
Data extrapolated from studies on the depolymerization of birchwood xylan oligomers.
Table 2: pH Stability of Xylotriose at 120°C
| pH | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| 2.5 | 2.1 | 0.330 |
| 4.0 | 15.8 | 0.044 |
| 5.0 | 77.0 | 0.009 |
| 7.0 | Stable | Negligible |
Data extrapolated from studies on the depolymerization of birchwood xylan oligomers.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound standard (>95% purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffers (pH 4.0, 7.0, and 9.0)
-
High-purity water
-
HPLC or UHPLC system with a Pulsed Amperometric Detector (PAD)
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series)
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl (for mild conditions) and 1 M HCl (for strong conditions) to achieve a final this compound concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH and dilute with high-purity water for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH (for mild conditions) and 1 M NaOH (for strong conditions) to a final concentration of 1 mg/mL.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at the specified time points.
-
Dilute the aliquots for analysis.
-
-
Thermal Degradation (in buffered solutions):
-
Prepare solutions of this compound (1 mg/mL) in phosphate buffers of pH 4.0, 7.0, and 9.0.
-
Incubate the solutions at a high temperature (e.g., 80°C).
-
Withdraw aliquots at the specified time points.
-
Cool the aliquots to room temperature and dilute for analysis.
-
4. Analysis by HPAEC-PAD:
-
Chromatographic Conditions (Example):
-
Column: Dionex CarboPac™ PA200 (3 x 250 mm)
-
Mobile Phase: Gradient elution with NaOH and Sodium Acetate (NaOAc)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometric Detection (PAD)
-
-
Inject the prepared samples and standards.
-
Identify and quantify this compound and its degradation products by comparing retention times and peak areas with those of the standards.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants (k) and half-lives (t½).
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting logic for unexpected this compound degradation.
References
Troubleshooting peak tailing in Xylopentaose HPLC analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Xylopentaose. Tailored for researchers, scientists, and drug development professionals, this resource offers practical solutions to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in this compound HPLC analysis?
A1: The most frequent cause of peak tailing for polar compounds like this compound, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC), is secondary interactions between the analyte and the stationary phase.[1] These unwanted interactions often occur with residual silanol groups on the silica-based column packing material.[2][3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds. For oligosaccharides, slight adjustments to the mobile phase pH can influence the ionization state of residual silanol groups on the column.[2][5][6] Operating at a slightly basic pH can sometimes help to deprotonate these silanols, reducing their interaction with the analyte and thereby improving peak symmetry.[1] However, it is crucial to stay within the recommended pH range for the specific column being used to avoid degradation of the stationary phase.
Q3: What is an acceptable peak tailing or asymmetry factor?
A3: The degree of peak tailing is quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a value of 1.0. According to the United States Pharmacopeia (USP), a tailing factor of less than 2.0 is generally considered acceptable for system suitability.[7] For high-precision assays, an asymmetry factor between 0.9 and 1.2 is often desired.[8][9] Values greater than 2.0 are typically unacceptable and indicate a problem with the analysis that needs to be addressed.[8][9]
Q4: Can sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation is a significant contributor to peak tailing. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[10] It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.[1] Additionally, sample overload, either by injecting too high a concentration or too large a volume, can lead to peak tailing or fronting.[1][3][6]
Troubleshooting Guide: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving this common issue.
Step 1: Initial Assessment - All Peaks or a Specific Peak?
The first step in troubleshooting is to determine if the peak tailing affects all peaks in the chromatogram or is specific to the this compound peak (and other similar analytes).
-
All Peaks Tailing: This usually indicates a physical or mechanical issue within the HPLC system.[1][11]
-
Only this compound (or polar analyte) Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase.[1]
Step 2: Troubleshooting Based on the Initial Assessment
Based on your observation in Step 1, follow the appropriate troubleshooting path below.
| Potential Cause | Recommended Action |
| Column Void or Damaged Packing | A void at the column inlet or channels in the packing bed can cause peak distortion.[1][3] Solution: Replace the column with a new one. To prevent this, avoid sudden pressure shocks and operate within the column's specified pH range.[6] |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit, distorting the flow path.[1][11] Solution: If recommended by the manufacturer, try back-flushing the column. Otherwise, replace the frit or the entire column. Using in-line filters and guard columns can help prevent this.[3] |
| Extra-Column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[1] Solution: Use tubing with a narrow internal diameter and ensure connections are as short as possible. |
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Residual, un-capped silanol groups on the silica stationary phase can interact with the polar hydroxyl groups of this compound.[2] Solution: • Mobile Phase pH Adjustment: Modify the mobile phase pH to suppress the ionization of silanol groups. For basic compounds, a lower pH is often used.[2][6] For neutral sugars like this compound in HILIC, optimizing the buffer and its concentration is key. • Increase Buffer Concentration: A higher buffer concentration can help to mask the active silanol sites.[12][13] Be mindful that very high buffer concentrations can be problematic for some detectors like mass spectrometers.[14][15] • Use a Highly Deactivated Column: Employ a modern, well-end-capped column or a column with a different stationary phase chemistry that is less prone to these secondary interactions.[2] |
| Sample Overload | Injecting too much analyte can saturate the stationary phase.[1][3] Solution: Dilute the sample or reduce the injection volume.[6] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] Solution: Prepare the sample in the initial mobile phase composition or a weaker solvent.[1] |
| Complex Sample Matrix | Interfering compounds in the sample matrix can co-elute or interact with the stationary phase. Solution: Implement a sample clean-up procedure such as solid-phase extraction (SPE).[1] |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters related to peak shape in HPLC.
| Parameter | Formula | Acceptable Range | Unacceptable |
| Asymmetry Factor (As) | As = B / A (at 10% peak height) | 0.9 - 1.2[8] (up to 1.5 may be acceptable for some assays[2][9]) | > 2.0[8][9] |
| USP Tailing Factor (Tf) | Tf = W0.05 / 2f (at 5% peak height) | ≤ 2.0[7][16] | > 2.0[16] |
Where:
-
A is the width of the front half of the peak at 10% of the peak height.[8]
-
B is the width of the back half of the peak at 10% of the peak height.[8]
-
W0.05 is the peak width at 5% of the peak height.[16]
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.[16]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound with RI Detection
This protocol is adapted from a standard method for the analysis of this compound.
-
Instrumentation: HPLC system equipped with a refractive index (RI) detector.[17]
-
Column: Waters SugarPak I (6.5 x 300 mm) or equivalent column suitable for sugar analysis.[17]
-
Mobile Phase: Deionized water containing 50 mg/L disodium calcium EDTA.[17]
-
Flow Rate: 0.5 mL/min.[17]
-
Column Temperature: 90°C.[17]
-
Sample Preparation: Dissolve this compound standard and samples in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to confirm the absence of contaminants.
-
Inject a series of this compound standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Protocol 2: HPAEC-PAD for Analysis of Xylooligosaccharides
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct analysis of underivatized carbohydrates.[18]
-
Instrumentation: Ion chromatography system equipped with a pulsed amperometric detector with a gold electrode.[17][18]
-
Column: CarboPac PA200 (3 x 250 mm) with a corresponding guard column or similar anion-exchange column.[17]
-
Mobile Phase:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Flow Rate: 0.5 mL/min.[17]
-
Column Temperature: 30°C.[17]
-
Gradient Program: A stepwise or linear gradient is typically employed to separate the oligosaccharides. An example gradient is as follows:
| Time (min) | % Eluent A (100 mM NaOH) | % Eluent B (1M NaOAc in 100mM NaOH) |
| 0 | 100 | 0 |
| 10 | 65 | 35 |
| 14 | 50 | 50 |
| 15 | 0 | 100 |
| 18 | 0 | 100 |
| 25 | 100 | 0 |
| This is an example gradient and should be optimized for the specific application.[17] |
-
Sample Preparation: Dissolve standards and dilute samples in high-purity water.[18]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.
Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. labcompare.com [labcompare.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. Determine the asymmetry factor in HPLC at 10 percent peak height - How To [mtc-usa.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. libios.fr [libios.fr]
- 18. benchchem.com [benchchem.com]
Methods for removing lignin-derived impurities from Xylopentaose
Welcome to the Technical Support Center for Xylopentaose Purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing lignin-derived impurities from this compound preparations. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your purification experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of lignin-derived impurities from this compound, providing potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Why is the lignin removal efficiency low? | Activated Carbon: Inappropriate type of activated carbon, insufficient carbon dosage, non-optimal pH. | Select an activated carbon with high microporosity, small mesopore diameters, and acidic surface groups to favor lignin adsorption.[1][2] Optimize the activated carbon-to-solution ratio and treatment time. The optimal pH can enhance the interactions between activated carbon and residual lignin.[3] |
| Membrane Filtration: Incorrect membrane molecular weight cut-off (MWCO), membrane fouling. | Use a membrane with an appropriate MWCO to retain this compound while allowing lignin-derived impurities to pass through, or vice-versa. For instance, a 1 kDa membrane may be suitable for separating lignin from black liquor.[4] Implement pre-filtration steps to reduce fouling and optimize transmembrane pressure and shear rate.[5] | |
| Solvent Extraction: Inefficient solvent system, insufficient mixing. | Screen different organic solvents or solvent mixtures to find one with high lignin solubility and low this compound solubility. Ensure vigorous mixing to maximize mass transfer between the aqueous and organic phases. | |
| Why is there a significant loss of this compound? | Activated Carbon: Adsorption of this compound onto the activated carbon. | Use activated carbon with a low concentration of basic surface groups to limit xylo-oligosaccharide adsorption.[1][2] Optimize the elution conditions (e.g., ethanol gradient) to selectively recover this compound.[6][7] |
| Membrane Filtration: this compound passing through the membrane along with impurities. | Select a membrane with a tighter MWCO. Be aware that some smaller this compound molecules may still be lost. | |
| Chromatography: Co-elution of this compound with impurities. | Optimize the gradient profile (e.g., salt concentration or organic solvent percentage) to improve the resolution between this compound and lignin-derived peaks. | |
| Why is the purified this compound solution still colored? | Incomplete removal of colored lignin-derived compounds and other chromophores. | Combine different purification methods. For example, use activated carbon treatment for decolorization followed by membrane filtration or chromatography for further purification.[3][8] |
| How can I regenerate the activated carbon or chromatography resin? | Saturation of the adsorbent with impurities. | Follow the manufacturer's instructions for regeneration. This typically involves washing with appropriate solvents (e.g., ethanol for activated carbon) or regenerating solutions (e.g., high salt buffers or acid/base for ion-exchange resins). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing lignin-derived impurities from this compound?
A1: The most common and effective methods include activated carbon adsorption, membrane filtration (such as ultrafiltration and nanofiltration), and chromatography (including ion-exchange and size-exclusion chromatography).[9][10] Solvent extraction and enzymatic treatments are also used.[11][12]
Q2: How does activated carbon adsorption work to remove lignin?
A2: Activated carbon has a porous structure and a high surface area that can adsorb lignin-derived compounds, which are often aromatic and colored.[9] The selectivity for lignin over xylo-oligosaccharides can be influenced by the physicochemical properties of the activated carbon, such as pore size and surface chemistry.[1][2]
Q3: What should I consider when choosing a membrane for filtration?
A3: The key consideration is the molecular weight cut-off (MWCO) of the membrane. The goal is to select a membrane that retains the this compound while allowing the smaller lignin-derived impurities to pass through the permeate, or vice versa.[5] Membrane material and operating conditions like pressure and temperature also play a significant role.[5]
Q4: Can I combine different purification methods for better results?
A4: Yes, a multi-step approach is often more effective.[10] For example, an initial treatment with activated carbon can remove the bulk of colored impurities, followed by membrane filtration or chromatography to separate remaining lignin fragments and other contaminants to achieve high-purity this compound.[3][8]
Q5: How can I quantify the amount of lignin impurities before and after purification?
A5: Lignin content can be determined using spectrophotometric methods by measuring the absorbance at a specific wavelength (e.g., 280 nm), although this can be influenced by other UV-absorbing compounds.[13] A more accurate method is the Klason lignin determination, which involves acid hydrolysis to separate acid-insoluble and acid-soluble lignin.[13][14]
Experimental Protocols
Protocol 1: Lignin Removal Using Activated Carbon Adsorption
This protocol describes the use of activated carbon to selectively adsorb lignin-derived impurities from a this compound solution.
Materials:
-
Crude this compound solution
-
Activated carbon (powdered or granular)
-
Deionized water
-
Ethanol
-
Beakers, magnetic stirrer, and stir bars
-
Centrifuge and centrifuge tubes or filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Activated Carbon Slurry: Weigh the desired amount of activated carbon (e.g., 1-5% w/v of the solution) and suspend it in deionized water to create a slurry.
-
Adsorption: Add the activated carbon slurry to the crude this compound solution. Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for the adsorption of lignin impurities.[6]
-
Separation: Separate the activated carbon from the solution by centrifugation or filtration. Collect the supernatant or filtrate.
-
Washing: Wash the activated carbon pellet or retentate with deionized water to recover any loosely bound this compound. Combine the washings with the initial supernatant/filtrate.
-
Elution of this compound (Optional): To recover this compound that may have adsorbed to the activated carbon, a gradient of ethanol can be used for elution.[6][7] Start with a low concentration of ethanol (e.g., 15% v/v) and gradually increase it.[7]
-
Solvent Removal: Concentrate the purified this compound solution using a rotary evaporator to remove the ethanol.
Protocol 2: Lignin Removal by Membrane Filtration (Ultrafiltration)
This protocol outlines the use of ultrafiltration to separate lignin-derived impurities from this compound based on molecular size.
Materials:
-
Crude this compound solution
-
Ultrafiltration system with a selected membrane (e.g., 1-10 kDa MWCO)
-
Deionized water
-
Pressure source (e.g., nitrogen gas or a pump)
Procedure:
-
System Setup: Install the selected ultrafiltration membrane in the filtration unit according to the manufacturer's instructions.
-
Pre-conditioning: Flush the system with deionized water to remove any preservatives from the membrane.
-
Filtration: Load the crude this compound solution into the feed reservoir. Apply pressure to force the solution through the membrane. Collect the permeate (the liquid that passes through the membrane) and the retentate (the liquid that is retained).
-
Diafiltration (Optional): To further wash out impurities, deionized water can be added to the retentate while filtration is ongoing. This helps to wash away smaller molecules that may be trapped.
-
Sample Collection: Depending on the relative sizes of this compound and the lignin impurities, the purified product will be enriched in either the retentate or the permeate.
-
Cleaning: After use, clean the membrane and system according to the manufacturer's protocol to prevent fouling and ensure longevity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the removal of lignin and the recovery of xylo-oligosaccharides (XOS).
Table 1: Lignin Removal and XOS Recovery by Activated Carbon Adsorption
| Source Material | Activated Carbon Type | Lignin Removal (%) | XOS Recovery (%) | Reference |
| Almond Shells | Granular (ROX 0.8) | ~64% | ~79% | [2] |
| Wheat Bran | Powdered | Not specified | 72.76 ± 0.84% | [6] |
| Poplar Wood Hydrolysate | Not specified | 13.2% | Not specified | [8] |
| Pulping Pre-hydrolysis Liquor | Not specified | 66.9% (combined with CH treatment) | ~94.1% | [3] |
Table 2: Lignin Removal and Sugar Recovery by Membrane Filtration
| Membrane Type | MWCO | Lignin Retention/Removal (%) | Sugar Recovery (%) | Reference |
| Microfiltration | 5 µm | 56.7% (retention) | Not specified | [8] |
| Ultrafiltration | 3 kDa | 26.0% (retention) | Not specified | [8] |
| PES | 5 kDa | High retention of acid-insoluble lignin | High retention of xylose | [5] |
| PES | 10 kDa | Lower retention than 5 kDa | Lower retention than 5 kDa | [5] |
Visualizations
Caption: Workflow for this compound purification using activated carbon.
Caption: Workflow for separating lignin impurities via membrane filtration.
Caption: Logical relationship of a multi-step purification strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lignin Purification from Mild Alkaline Sugarcane Extract via Membrane Filtration [mdpi.com]
- 6. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation and characterization of lignin and sugars in the hydrolysate of hot water extraction of poplar wood by membrane filtration and activated carbon adsorption :: BioResources [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lignin Extraction from Various Biomass Sources: A Comprehensive Review of Characteristics, Applications, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Hydrolysis of Lignin [ebrary.net]
- 13. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Achieving >95% Purity of Xylopentaose
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Xylopentaose (X5) to a purity level exceeding 95%.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for achieving high-purity this compound (>95%)?
A1: Achieving over 95% purity for this compound typically requires a multi-step purification strategy. A common approach involves an initial crude purification to remove major impurities, followed by one or more high-resolution chromatography steps. The most effective combination of methods often includes:
-
Initial Purification/Pre-treatment:
-
Activated Carbon Chromatography: Effective for removing hydrophobic impurities such as lignin, furfural, and other degradation products from crude xylooligosaccharide (XOS) mixtures.[1][2][3]
-
Membrane Filtration (Nanofiltration/Ultrafiltration): Useful for concentrating the XOS fraction and removing smaller monomeric sugars or larger molecules.[1][4]
-
-
High-Resolution Purification:
-
Ion Exchange Chromatography (IEC): Particularly High-Performance Anion-Exchange Chromatography (HPAEC), is a powerful technique for separating oligosaccharides based on small differences in their ionic interactions under alkaline conditions.[5][6][7]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size and is effective for isolating X5 from other xylo-oligomers (e.g., xylobiose, xylotriose, xylotetraose, xylohexaose).[8][9]
-
Centrifugal Partition Chromatography (CPC): While some studies have shown lower purity for X5 with certain solvent systems[10][11][12], optimization of the solvent system can significantly improve the purity of separated xylo-oligomers.[13]
-
A combination of these techniques, such as membrane filtration followed by ion exchange and/or size exclusion chromatography, is often employed by commercial suppliers to achieve high purity levels (>96%).[14]
Q2: My this compound purity is consistently below 90%. What are the likely causes and solutions?
A2: Consistently low purity often points to either insufficient removal of initial impurities or inadequate resolution in the final chromatographic step. Consider the following:
-
Problem: Co-elution of other xylo-oligomers (X4, X6).
-
Problem: Presence of monomeric sugars (e.g., xylose, glucose).
-
Problem: Contamination with lignin or other biomass-derived inhibitors.
Q3: What is the expected recovery rate for this compound during purification?
A3: Recovery rates can vary significantly depending on the chosen methods and the number of purification steps. Graphene Oxide-Mediated Purification (GOMP) has shown a total XOS (DP2-6) recovery of around 73.87%, which is higher than conventional membrane filtration (44.07%) and activated charcoal treatment (72.76%).[1][16] However, each subsequent high-resolution step will lead to some product loss. A multi-step process aiming for >95% purity might have an overall recovery in the range of 30-50%, depending on the optimization of each step.
Troubleshooting Guides
Activated Carbon Chromatography
| Problem | Possible Cause | Solution |
| Low Recovery of XOS | XOS are being irreversibly adsorbed to the activated carbon. | Decrease the amount of activated carbon used. Optimize the ethanol gradient for elution; a stepwise increase (e.g., 15%, 30%, 45% ethanol) can help selectively elute XOS.[1] Ensure the activated carbon has a low concentration of basic surface groups, which can restrict XOS adsorption.[2] |
| Inefficient Removal of Impurities | The type of activated carbon is not optimal. | Select an activated carbon with high microporosity and small mesopore diameters to enhance the adsorption of lignin and its derivatives.[2] |
| Column Clogging | Particulate matter in the crude hydrolysate. | Centrifuge and filter the hydrolysate (e.g., through a 0.45 µm filter) before loading it onto the column. |
Ion Exchange Chromatography (HPAEC)
| Problem | Possible Cause | Solution |
| Poor Resolution Between X5 and Other Oligomers | The elution gradient is too steep. | Flatten the gradient (e.g., of NaOAc in NaOH) to increase the separation time between peaks.[5][6] |
| Incorrect mobile phase pH. | Ensure the mobile phase is sufficiently alkaline (pH > 12) to ionize the hydroxyl groups of the oligosaccharides for effective separation.[5] | |
| Broad or Tailing Peaks | Column is overloaded. | Reduce the sample injection volume or concentration. |
| Column is contaminated or degraded. | Clean the column according to the manufacturer's instructions. | |
| No or Weak Signal (PAD) | Incorrect settings on the pulsed amperometric detector. | Optimize the waveform potentials and durations for carbohydrate detection. |
| Sample is too dilute. | Concentrate the sample before injection. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor Separation of X5 from X4/X6 | The resin's fractionation range is not suitable. | Choose a resin with a fractionation range appropriate for small oligosaccharides (e.g., up to 10,000 Da).[8] |
| The column is too short. | Increase the column length to improve resolution. | |
| Sample Dilution | This is an inherent characteristic of SEC. | Concentrate the collected fractions after elution. |
| Increased Back Pressure | The column frit is clogged. | Filter the sample before loading. If the problem persists, the frit may need to be replaced. |
| The flow rate is too high for the resin. | Reduce the flow rate to within the manufacturer's recommended range. |
Data Summary
Table 1: Comparison of Purification Techniques for Xylooligosaccharides (XOS)
| Method | Target | Purity/Efficiency | Recovery | Reference |
| Activated Carbon | Removal of lignin and inhibitors | High removal of lignin (64%) and furfural.[2] | ~72.76% (Total XOS)[1] | [1][2] |
| Membrane Filtration | Concentration of XOS | - | ~44.07% (Total XOS)[1] | [1] |
| Graphene Oxide (GOMP) | Removal of inhibitors | Furfural: 85.42%, HMF: 87.38% | ~73.87% (Total XOS)[1][16] | [1][16] |
| Centrifugal Partition Chromatography (CPC) - System 1 | This compound | 30.43% | - | [10][11][12] |
| Centrifugal Partition Chromatography (CPC) - System 2 | This compound | 68% | 15 mg/g xylan | [13] |
| Combined Methods (Commercial) | This compound | >96% | Not specified | [14] |
Experimental Protocols & Workflows
Overall Purification Workflow
The following diagram illustrates a logical workflow for achieving high-purity this compound.
Caption: Recommended workflow for purifying this compound to >95% purity.
Protocol 1: Activated Carbon Treatment
-
Preparation: Prepare a crude xylooligosaccharide (XOS) solution. Centrifuge at 6000 rpm for 10 minutes to remove suspended solids.
-
Adsorption: Add activated carbon to the supernatant (e.g., 3-15% w/v) and stir at 200 rpm for 1 hour at room temperature.[1]
-
Separation: Centrifuge the mixture to pellet the activated carbon. Discard the supernatant which contains impurities.
-
Washing: Wash the pellet twice with deionized water to remove any unbound impurities.
-
Elution: Elute the bound XOS from the activated carbon using a gradient of ethanol in water. A stepwise gradient of 15%, 30%, and 45% (v/v) ethanol is recommended.[1] Collect the fractions.
-
Analysis: Analyze the collected fractions for XOS content (e.g., using HPLC) and pool the fractions rich in this compound.
Protocol 2: High-Performance Anion-Exchange Chromatography (HPAEC)
-
System Preparation: Use an HPAEC system equipped with a Pulsed Amperometric Detector (PAD) and a carbohydrate-specific column (e.g., CarboPac™ PA200).[5][6]
-
Mobile Phase: Prepare the mobile phases. For example, Eluent A: Deionized water, Eluent B: 100 mM NaOH, Eluent C: 1 M Sodium Acetate in 100 mM NaOH.
-
Gradient Program: Establish a gradient elution program to separate the xylo-oligomers. An example program could be a two-stage binary gradient of sodium acetate and sodium hydroxide.[5]
-
Initial conditions: Isocratic elution with a low concentration of sodium acetate in NaOH.
-
Gradient: Gradually increase the concentration of sodium acetate to elute oligomers of increasing degree of polymerization.
-
-
Sample Injection: Filter the pooled fractions from the previous purification step through a 0.22 µm filter and inject into the HPAEC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, as identified by retention time compared to a pure standard.
-
Desalting: The collected fractions will contain high concentrations of salt from the mobile phase. A subsequent desalting step using size exclusion chromatography is necessary.
Logical Relationship: Troubleshooting Chromatography
The following diagram outlines a logical approach to troubleshooting common chromatography issues.
Caption: A troubleshooting decision tree for chromatography experiments.
References
- 1. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Simultaneous separation and quantification of linear xylo- and cello-oligosaccharides mixtures in lignocellulosics processing products on high-performance anion-exchange chromatography with pulsed amperometric detection :: BioResources [bioresources.cnr.ncsu.edu]
- 6. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation and purification of xylose oligomers using centrifugal partition chromatography [agris.fao.org]
- 13. Separation and purification of xylose oligomers using centrifugal partition chromatography [ouci.dntb.gov.ua]
- 14. This compound - Matexcel [matexcel.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Investigating potential degradation pathways of Xylopentaose in storage
For researchers, scientists, and drug development professionals utilizing Xylopentaose, ensuring its stability throughout storage and experimentation is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential degradation of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Unexpected Peaks Observed During HPLC Analysis of Stored this compound Solution
-
Question: My HPLC chromatogram of a stored this compound solution shows additional, smaller peaks that were not present in the freshly prepared standard. What could be the cause?
-
Answer: The appearance of new peaks strongly suggests degradation of this compound. The primary degradation pathway under typical storage conditions (e.g., in aqueous solution) is hydrolysis of the β-(1→4) glycosidic bonds. This process breaks down this compound into smaller xylo-oligosaccharides and xylose.
-
Potential Degradation Products:
-
Xylotetraose (DP4)
-
Xylotriose (DP3)
-
Xylobiose (DP2)
-
Xylose (DP1)
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution was stored at the recommended temperature and protected from light. For aqueous solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing and storing aliquots.
-
Check pH of the Solution: Acidic or alkaline conditions can accelerate hydrolysis. If the solution was buffered, verify that the pH is within a stable range, ideally close to neutral.
-
Prepare a Fresh Standard: Analyze a freshly prepared this compound solution using the same HPLC method to confirm the retention time of the intact compound and to use as a baseline for comparison.
-
Confirm Peak Identities: If possible, use commercially available standards of smaller xylo-oligosaccharides (xylobiose, xylotriose, etc.) to confirm the identity of the degradation peaks by comparing their retention times.
-
Issue 2: Browning or Yellowing of Solid this compound or its Solution, Especially When Heated or in the Presence of Other Reagents
-
Question: I've noticed a yellow or brown discoloration of my this compound sample, particularly when I heat it in a solution containing amino acids or proteins. What is causing this?
-
Answer: This discoloration is likely due to the Maillard reaction , a non-enzymatic browning reaction between the reducing end of the this compound sugar and primary or secondary amine groups from amino acids, peptides, or proteins.[2][3][4] This reaction is accelerated by heat and alkaline conditions.
Troubleshooting Steps:
-
Avoid Amine-Containing Buffers: When heating is required, avoid using buffers that contain primary or secondary amines (e.g., Tris, glycine). Consider using phosphate-based buffers instead.
-
Control Temperature and pH: Minimize the temperature and duration of any heating steps. The Maillard reaction is also more pronounced at higher pH values.[5]
-
Use Freshly Prepared Solutions: Prepare solutions containing this compound and amine-containing compounds immediately before use to minimize the reaction time.
-
Assess Impact on Experiment: Be aware that the formation of Maillard reaction products (MRPs) can lead to a complex mixture of compounds, potentially interfering with your experimental assays.
-
Issue 3: Loss of this compound Potency or Activity in Biological Assays Over Time
-
Question: The biological effect of my this compound-containing solution seems to decrease with storage. Why is this happening?
-
Answer: A decrease in biological activity is often a direct consequence of this compound degradation. The two primary causes are hydrolysis and potential microbial contamination .
Troubleshooting Steps:
-
Confirm Structural Integrity: Use an analytical technique like HPLC or HPAEC-PAD to check the purity of your stored this compound solution and quantify the extent of degradation.
-
Ensure Sterility: If the solution is not sterile, microbial growth can lead to enzymatic degradation of this compound. For aqueous stock solutions, it is recommended to sterilize by filtration through a 0.22 μm filter before storage.[1]
-
Follow Recommended Storage: Adhere strictly to the recommended storage conditions (temperature, light protection) to minimize chemical degradation.[1][6]
-
Include a Positive Control: In your biological assays, always include a positive control with a freshly prepared this compound solution to benchmark the activity of the stored solution.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
Q2: How should I store this compound in solution?
-
A2: For aqueous solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, and protect them from light.[1]
-
-
Q3: Is it necessary to sterilize aqueous solutions of this compound?
-
A3: Yes, if the solution is to be stored, especially at 4°C or for extended periods at -20°C, it is highly recommended to sterilize it by filtration through a 0.22 μm filter to prevent microbial growth and subsequent enzymatic degradation.[1]
-
Degradation Pathways
-
Q4: What are the main chemical degradation pathways for this compound?
-
A4: The two primary chemical degradation pathways are:
-
Hydrolysis: The cleavage of glycosidic bonds, typically accelerated by acidic or highly alkaline conditions and elevated temperatures, resulting in smaller xylo-oligosaccharides and xylose.
-
Maillard Reaction: A reaction with amine-containing compounds (like amino acids or proteins) at elevated temperatures, leading to browning and the formation of a complex mixture of products.[2]
-
-
-
Q5: Can enzymes in my experimental system degrade this compound?
Analytical Testing
-
Q6: What analytical method is suitable for assessing the stability of this compound?
-
A6: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantitative analysis of this compound and its potential degradation products (xylobiose, xylotriose, xylotetraose, and xylose).[10] High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector can also be used.[2][11]
-
-
Q7: How can I confirm that the degradation products are indeed smaller xylo-oligosaccharides?
-
A7: The most reliable method is to compare the retention times of the unknown peaks with those of commercially available standards of xylose, xylobiose, xylotriose, and xylotetraose using an established HPLC or HPAEC-PAD method.
-
Quantitative Data on this compound Stability
While specific kinetic data for the degradation of pure this compound under a wide range of storage conditions is not extensively published, the stability of xylo-oligosaccharides is generally influenced by temperature and pH. The following table provides a qualitative summary based on the stability of related compounds and general principles.
| Storage Condition | Expected Stability of this compound | Primary Degradation Pathway |
| Solid | ||
| Ambient Temperature (dry, sealed) | > 2 years[6][7] | Minimal |
| Aqueous Solution (Neutral pH) | ||
| -80°C | Up to 6 months[1] | Minimal |
| -20°C | Up to 1 month[1] | Minimal |
| 4°C | Days to weeks (risk of microbial growth) | Hydrolysis, Microbial Degradation |
| Ambient Temperature | Hours to days | Hydrolysis, Microbial Degradation |
| Aqueous Solution (Acidic pH, e.g., pH < 4) | ||
| Elevated Temperature (e.g., > 60°C) | Rapid degradation | Acid-catalyzed Hydrolysis |
| Aqueous Solution (in presence of amines) | ||
| Elevated Temperature (e.g., > 60°C) | Rapid degradation and browning | Maillard Reaction |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under defined temperature and pH conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in the desired aqueous buffer (e.g., phosphate buffer for neutral pH, citrate buffer for acidic pH) to a final concentration of 1-10 mg/mL.
-
If long-term storage is intended for the stock, filter-sterilize the solution through a 0.22 μm syringe filter.
-
-
Incubation:
-
Aliquot the this compound solution into multiple sterile, tightly sealed vials.
-
Place the vials at the desired storage temperatures (e.g., 4°C, 25°C, 40°C).
-
Designate a set of vials for each time point to be tested (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Sample Analysis:
-
At each designated time point, retrieve a vial from each temperature condition.
-
If the sample was stored frozen, allow it to thaw completely at room temperature.
-
Dilute the sample to a suitable concentration for HPLC or HPAEC-PAD analysis.
-
Analyze the sample alongside a freshly prepared this compound standard of the same concentration.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products in the chromatograms.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) sample.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound and its Degradation Products
-
Instrumentation:
-
An ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
A carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA200).
-
-
Mobile Phase:
-
A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used. A representative gradient could be:
-
Eluent A: Deionized water
-
Eluent B: 200 mM NaOH
-
Eluent C: 1 M NaOAc in 200 mM NaOH
-
-
The specific gradient profile will need to be optimized for the separation of xylo-oligosaccharides.
-
-
Detection:
-
Pulsed amperometric detection using a carbohydrate-specific waveform.
-
-
Sample Preparation:
-
Dilute the this compound samples and standards in deionized water to a final concentration within the linear range of the detector (typically in the low mg/L range).
-
-
Quantification:
-
Prepare a calibration curve using high-purity standards of xylose, xylobiose, xylotriose, xylotetraose, and this compound.
-
Quantify the amount of each compound in the samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Potential degradation pathways of this compound in storage.
Caption: Experimental workflow for this compound stability testing.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Antioxidative and Prooxidative Actions of Xylose-Lysine Maillard Reaction Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Maillard reaction product of xylose-pea protein enzymatic hydrolysate in 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimised formation of blue Maillard reaction products of xylose and glycine model systems and associated antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Oligosaccharide | Megazyme [megazyme.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lornajane.net [lornajane.net]
Technical Support Center: Overcoming Low Yields in the Chemical Synthesis of Xylopentaose
Welcome to the technical support center for the chemical synthesis of Xylopentaose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthetic strategies and overcome challenges related to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound that lead to low yields?
A1: The primary challenges in the chemical synthesis of this compound, a β-(1→4)-linked xylo-oligosaccharide, stem from the polyfunctional nature of the xylose building blocks. Key difficulties include:
-
Stereoselective Glycosylation: Achieving the desired β-glycosidic linkage with high stereoselectivity can be difficult. The formation of the undesired α-anomer is a common side reaction that lowers the yield of the target this compound.[1]
-
Protecting Group Strategy: The need for a multi-step protection and deprotection strategy to differentiate the various hydroxyl groups on the xylose units is complex and can lead to yield loss at each step.[2][3][4]
-
Purification: The separation of the desired this compound from closely related byproducts, such as shorter or longer xylo-oligosaccharides and stereoisomers, is often challenging and can result in significant product loss.[5][6]
-
Side Reactions: Undesired reactions, such as orthoester formation or the migration of protecting groups, can compete with the desired glycosylation reaction, consuming starting materials and reducing the overall yield.
Q2: How can I improve the stereoselectivity of the glycosylation reaction to favor the β-anomer?
A2: Improving β-selectivity is crucial for increasing the yield of this compound. Several strategies can be employed:
-
Neighboring Group Participation: Utilizing a participating protecting group, such as an acyl group (e.g., acetyl, benzoyl), at the C-2 position of the glycosyl donor can promote the formation of the 1,2-trans-glycoside, which corresponds to the β-anomer in the case of xylose.[7]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Non-polar, ether-based solvents like diethyl ether or dichloromethane can favor the formation of the β-anomer.
-
Promoter System: The selection of the glycosylation promoter is critical. Common promoters for the synthesis of β-glycosides include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf).
-
Temperature Control: Performing the glycosylation reaction at low temperatures (e.g., -20°C to -78°C) can enhance the kinetic control of the reaction and favor the formation of the β-anomer.
Q3: What are some effective protecting group strategies for this compound synthesis?
A3: A successful protecting group strategy involves the use of orthogonal protecting groups that can be selectively removed without affecting others. A common approach involves:
-
Permanent Protecting Groups: Benzyl (Bn) ethers are often used as permanent protecting groups for the hydroxyl groups that are not involved in the glycosylation or further modification, due to their stability under a wide range of reaction conditions. They can be removed in the final step by catalytic hydrogenation.[8]
-
Temporary Protecting Groups: For the hydroxyl group that will act as the glycosyl acceptor in the next step, a temporary protecting group is needed. Examples include fluorenylmethyloxycarbonyl (Fmoc), which can be removed under basic conditions, or a silyl ether like tert-butyldimethylsilyl (TBDMS), which is labile to fluoride ions.[2]
-
Participating Groups: As mentioned in Q2, an acyl group at the C-2 position of the glycosyl donor is crucial for achieving β-selectivity.
Q4: What are the common methods for purifying chemically synthesized this compound?
A4: Purification is a critical step to obtain high-purity this compound. Common techniques include:
-
Flash Column Chromatography: This is the primary method for separating the desired product from reaction byproducts and unreacted starting materials. A silica gel stationary phase is typically used with a gradient of solvents, such as a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[9][10]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for removing shorter or longer oligosaccharide chains from the target this compound.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a suitable column (e.g., amino- or diol-bonded silica) can be employed.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield after multi-step synthesis | Cumulative loss at each reaction and purification step. | Optimize each step individually to maximize yield before proceeding to the next. Consider a convergent "block" synthesis strategy (e.g., [2+3] or [4+1]) to reduce the number of linear steps.[9] |
| Formation of α-anomer as a major byproduct | Lack of stereocontrol during glycosylation. | Ensure a participating protecting group (e.g., acetyl, benzoyl) is at the C-2 position of the glycosyl donor. Optimize reaction conditions: use non-polar solvents, low temperatures, and an appropriate promoter system. |
| Orthoester formation | Side reaction of the participating group at C-2. | The addition of a Lewis acid catalyst can sometimes suppress orthoester formation. Alternatively, using a non-participating protecting group at C-2 and relying on other factors for stereocontrol might be necessary, though this can be more challenging. |
| Incomplete reaction/low conversion | Insufficient reactivity of the glycosyl donor or acceptor. | Increase the equivalents of the glycosyl donor and/or the promoter. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Protecting group migration | Acyl protecting groups can sometimes migrate to an unprotected hydroxyl group under certain conditions. | Use a more stable protecting group or adjust the reaction pH to minimize migration. |
| Difficulty in separating the product from byproducts | Similar polarity of the desired product and impurities. | Optimize the mobile phase for flash chromatography to achieve better separation. Consider using a different type of chromatography, such as size-exclusion or preparative HPLC.[9][10][11] |
| Low yield after deprotection | Harsh deprotection conditions leading to degradation of the oligosaccharide. | Use mild deprotection conditions. For example, use catalytic hydrogenation for benzyl ether removal and mild basic conditions (e.g., sodium methoxide in methanol) for acyl group removal.[4] |
Quantitative Data Summary
The following tables summarize typical yields for different approaches to obtaining this compound. It is important to note that yields in multi-step chemical synthesis are highly dependent on the specific protecting group strategy and reaction conditions used.
Table 1: Yields from Acid Hydrolysis of Xylan
| Raw Material | Hydrolysis Conditions | This compound Yield (% of total xylo-oligosaccharides) | Reference |
| Birchwood Xylan | 0.98% H₂SO₄, 130°C, 20 min | 3.31 mg/g xylan (purity 30.43%) | [5][12] |
| Wheat Straw | Hydrothermal and enzymatic | Not specified individually | [5][13] |
| Sugarcane Bagasse | Glutamic acid, 163°C, 41 min | Part of a mixture of XOS (DP 2-4) | [14] |
Table 2: Illustrative Yields for a Multi-Step Chemical Synthesis Approach (Hypothetical)
| Step | Reaction | Typical Yield Range (%) |
| 1 | Synthesis of protected xylobiose donor | 60-80 |
| 2 | Synthesis of protected xylotriose acceptor | 50-70 |
| 3 | Glycosylation of xylotriose acceptor with xylobiose donor | 40-60 |
| 4 | Purification of protected this compound | 70-90 |
| 5 | Global deprotection | 80-95 |
| Overall Yield | 5-20 |
Experimental Protocols
Protocol 1: General Strategy for the Chemical Synthesis of β-(1→4)-Xylopentaose via a [3+2] Block Glycosylation
This protocol outlines a general synthetic strategy. The specific choice of protecting groups (PG) and activating groups (AG) will influence the reaction conditions.
1. Synthesis of a Protected Xylotriose Acceptor: a. Start with a suitably protected xylose derivative, for example, with a temporary protecting group at the 4-OH position. b. Perform a glycosylation with a protected xylose donor to form a xylobiose derivative. c. Selectively deprotect the 4-OH of the non-reducing end xylose unit. d. Glycosylate with another protected xylose donor to form the protected xylotriose. e. Selectively deprotect the 4-OH group of the non-reducing end to generate the acceptor.
2. Synthesis of a Protected Xylobiose Donor: a. Synthesize a protected xylobiose derivative with an activating group at the anomeric position (e.g., a thioglycoside or a trichloroacetimidate). b. Ensure a participating group (e.g., acetyl) is present at the C-2' position to direct β-glycosylation.
3. [3+2] Glycosylation: a. Dissolve the protected xylotriose acceptor and the protected xylobiose donor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere. b. Add a suitable promoter (e.g., NIS/TfOH) at a low temperature (e.g., -20°C). c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction and purify the crude product by flash column chromatography to obtain the protected this compound.
4. Global Deprotection: a. Dissolve the protected this compound in a suitable solvent system. b. If using benzyl ethers as permanent protecting groups, perform catalytic hydrogenation (e.g., H₂, Pd/C). c. If using acyl protecting groups, treat with a catalytic amount of sodium methoxide in methanol. d. Purify the final deprotected this compound using size-exclusion chromatography or preparative HPLC.
Protocol 2: Purification of this compound from a Hydrolysis Mixture
This protocol is for the isolation of this compound from a mixture of xylo-oligosaccharides obtained from the acid hydrolysis of xylan.
1. Neutralization and Filtration: a. Neutralize the acidic hydrolysate with a suitable base (e.g., calcium carbonate or sodium hydroxide). b. Centrifuge or filter the mixture to remove any precipitate.
2. Activated Carbon Chromatography: a. Pass the supernatant through a column packed with activated charcoal. b. Wash the column with water to remove monosaccharides and salts. c. Elute the xylo-oligosaccharides with a gradient of ethanol in water (e.g., 5% to 50% ethanol).
3. Size-Exclusion Chromatography: a. Pool the fractions containing the desired oligosaccharides and concentrate them under reduced pressure. b. Apply the concentrated sample to a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water. c. Elute with deionized water and collect fractions.
4. Analysis and Pooling: a. Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound. b. Pool the pure fractions and lyophilize to obtain this compound as a white powder.
Visualizations
Caption: Workflow for the chemical synthesis of this compound via a [3+2] block glycosylation strategy.
Caption: Logical relationship diagram for troubleshooting low yields in this compound synthesis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides and Fermentable Sugars from Wheat Straw for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamic acid assisted hydrolysis strategy for preparing prebiotic xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Xylopentaose Bioactivity Assays
Welcome to the technical support center for Xylopentaose (XP) bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Q1: Why am I seeing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT)?
A1: High variability in cell-based assays is a common issue that can stem from several factors.[1][2] Here’s a step-by-step guide to troubleshoot this problem:
-
Cell Seeding and Distribution: Uneven cell distribution is a primary cause of variability.[3] Ensure you have a single-cell suspension before seeding. After plating, let the plate sit at room temperature for 15-20 minutes before moving it to the incubator to allow for even cell settling.[3]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of XP and affect cell viability.[1][4] It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[1]
-
Pipetting Technique: Inconsistent pipetting volumes can significantly impact results.[5] Ensure your pipettes are calibrated and use fresh tips for each replicate. When adding reagents, especially viscous ones, do so carefully to avoid bubbles.[1]
-
Compound Solubility: Although this compound is generally water-soluble, ensure it is fully dissolved in your culture medium before adding it to the cells. Precipitates can lead to inconsistent exposure of cells to the compound.[1]
-
Contamination: Bacterial or fungal contamination can affect cell metabolism and viability, leading to unreliable results.[6][7] Regularly check your cell cultures for any signs of contamination.
Q2: My this compound sample shows antioxidant activity in the DPPH assay, but the results are not reproducible. What could be the cause?
A2: Inconsistent results in antioxidant assays like the DPPH assay can often be traced back to reagent stability and procedural inconsistencies.[8][9]
-
DPPH Reagent Stability: The DPPH reagent is light-sensitive and can degrade over time.[8] Always use a freshly prepared DPPH solution or one that has been stored properly in the dark. A positive control like ascorbic acid or Trolox can help verify the reagent's activity.[8]
-
Incubation Time: The reaction between XP and DPPH may not be instantaneous. Ensure you are using a consistent and sufficient incubation time as defined by your protocol.[8]
-
Sample Color Interference: If your XP solution has any color, it can interfere with the spectrophotometric reading.[8] Prepare a sample blank containing your XP sample and the solvent (without DPPH) to subtract the background absorbance.[10]
-
Incomplete Mixing: Ensure thorough mixing of the XP sample with the DPPH solution in each well. Inadequate mixing can lead to variable reaction kinetics.[8]
Q3: I am not observing any anti-inflammatory effect (e.g., reduction in nitric oxide) of this compound in my LPS-stimulated macrophage model. What should I check?
A3: A lack of expected anti-inflammatory activity could be due to several experimental factors. Xylooligosaccharides have been shown to exert anti-inflammatory effects by modulating pathways like TLR4.[11][12][13]
-
Cell Health and Stimulation: Ensure your macrophages (e.g., RAW 264.7) are healthy and responsive to LPS stimulation. Include a positive control (LPS alone) to confirm that the cells are producing nitric oxide.
-
This compound Concentration and Purity: The bioactivity of oligosaccharides can be dependent on their purity and the concentration used. Verify the purity of your XP sample and consider testing a wider range of concentrations.
-
Timing of Treatment: The timing of XP treatment relative to LPS stimulation is crucial. Investigate whether pre-treatment, co-treatment, or post-treatment with XP yields the most significant effect.
-
Griess Reagent Issues: The Griess assay is used to measure nitrite, a stable product of nitric oxide. Ensure that your Griess reagents are fresh and that you are following the protocol correctly, including appropriate incubation times.[14][15] Components in your culture medium can sometimes interfere with the assay.[14]
Q4: My enzyme inhibition assay with this compound gives inconsistent IC50 values. How can I improve this?
A4: Inconsistent IC50 values in enzyme inhibition assays can arise from the nature of the natural product inhibitor or the assay conditions.[16][17]
-
Compound Stability: Assess the stability of XP in your assay buffer over the duration of the experiment. Pre-incubating XP in the buffer and measuring its activity at different time points can reveal any instability.[16]
-
Promiscuous Inhibition: Some natural products can act as non-specific "promiscuous inhibitors".[16] While less common for oligosaccharides, it's a possibility. Testing against unrelated enzymes can help rule this out.
-
Assay Blanks: Proper use of blanks is critical for correcting interferences from the sample or substrate.[18] Ensure you are using appropriate blanks to account for any background signal.
-
Enzyme and Substrate Concentrations: Ensure that the enzyme and substrate concentrations are consistent across all experiments and are within the linear range of the assay.[17]
Experimental Protocols & Data Presentation
Table 1: Hypothetical Data on this compound Bioactivity
| Assay Type | Endpoint Measured | This compound Concentration (µg/mL) | Result (Mean ± SD) |
| Cell Viability | % Viability (MTT Assay) | 0 | 100 ± 4.5 |
| 100 | 98.2 ± 5.1 | ||
| 500 | 95.6 ± 4.8 | ||
| 1000 | 92.3 ± 6.2 | ||
| Antioxidant Activity | % DPPH Radical Scavenging | 0 | 0 ± 1.2 |
| 100 | 15.4 ± 2.1 | ||
| 500 | 45.8 ± 3.5 | ||
| 1000 | 78.2 ± 4.0 | ||
| Anti-inflammatory | Nitric Oxide Production (µM) | No LPS | 2.1 ± 0.5 |
| Activity | (LPS-stimulated RAW 264.7 cells) | LPS only | 25.4 ± 2.8 |
| LPS + XP (100 µg/mL) | 20.1 ± 2.2 | ||
| LPS + XP (500 µg/mL) | 12.5 ± 1.9 |
Detailed Methodologies
1. Cell Viability - MTT Assay Protocol
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[6]
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the XP-containing medium. Include a vehicle control (medium only). Incubate for 24-48 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[6][19]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[4][20]
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[4][7]
2. Antioxidant - DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[8][21] Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and make serial dilutions.
-
Assay Procedure: In a 96-well plate, add 100 µL of your XP dilutions to the wells. Add 100 µL of the DPPH solution to each well.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Absorbance Reading: Measure the absorbance at 517 nm.[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
3. Anti-inflammatory - Nitric Oxide Assay (Griess Test) Protocol
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[12]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes in the dark.[15] Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes in the dark.[15]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[15][23]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.[14]
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: General experimental workflow for bioactivity assays.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. marinbio.com [marinbio.com]
- 4. benchchem.com [benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. atcc.org [atcc.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 19. youtube.com [youtube.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 23. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]
Technical Support Center: Optimizing Solvent Systems for Centrifugal Partition Chromatography of Xylopentaose
Welcome to the technical support center for the optimization of solvent systems in Centrifugal Partition Chromatography (CPC) for the separation of Xylopentaose. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their purification endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of solvent systems for this compound separation by CPC.
Question: My this compound peak is broad, and the resolution from other xylooligosaccharides (XOS) is poor. What should I do?
Answer: Poor resolution and peak broadening are common issues in CPC. Here are several factors to investigate:
-
Inappropriate Partition Coefficient (K): The partition coefficient (K) of this compound in the selected solvent system is crucial for good separation. An ideal K value is typically between 0.25 and 4.[1] If the K value is too low, the compound will elute too quickly with the mobile phase, resulting in poor separation from other early-eluting compounds. If it's too high, the peak will be broad due to excessive retention in the stationary phase. You may need to adjust the solvent system composition to achieve an optimal K value.
-
Solvent System Composition: The polarity of the solvent system must be fine-tuned. For highly polar molecules like this compound, a more polar stationary phase is often required. Consider adjusting the ratios of the solvents in your biphasic system. For instance, in a butanol-methanol-water system, modifying the butanol-to-water ratio can significantly alter the polarity of the phases and, consequently, the K value.
-
Stationary Phase Bleed: Loss of the stationary phase during the run, known as "bleeding," can lead to a decrease in resolution over time.[2] Ensure that your CPC system is properly equilibrated and that the chosen solvent system has stable phase retention. Operating at a suitable flow rate and rotational speed can minimize bleeding. Some modern CPC techniques involve redosing the stationary phase during the run to counteract bleeding.[2]
-
Sample Overload: Injecting too much sample can lead to peak broadening and reduced resolution. Try reducing the sample concentration or injection volume.
Question: I'm having trouble getting a suitable biphasic solvent system for this compound. The solvents are either miscible or form an emulsion.
Answer: Finding a stable biphasic system for polar compounds like this compound can be challenging. Here are some troubleshooting steps:
-
Systematic Solvent Selection: The traditional approach to finding a suitable solvent system involves trial-and-error experiments.[3] However, a more systematic approach is recommended. Start with commonly used solvent systems for oligosaccharide separation, such as those based on butanol, methanol, and water, or tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and water.[4][5]
-
Ternary or Quaternary Systems: Simple two-solvent systems may not provide the necessary polarity range and phase separation for this compound. Consider using ternary or quaternary solvent systems. The addition of a third or fourth solvent can modulate the miscibility and polarity of the two phases.
-
Phase Diagram Exploration: For ternary systems, consulting a ternary phase diagram can help identify the regions where two immiscible phases exist. This can save considerable time compared to random mixing experiments.
-
Avoid Emulsion-Prone Systems: Some solvent combinations are more prone to forming stable emulsions, especially with crude samples. If you observe persistent emulsions, it is best to explore alternative solvent systems.[1]
Question: The recovery of this compound from the collected fractions is low. What could be the cause?
Answer: Low recovery can be a significant issue. Here are potential causes and solutions:
-
Irreversible Adsorption: Although CPC is a liquid-liquid technique that minimizes irreversible adsorption compared to solid-phase chromatography, some interactions can still occur, especially with complex crude extracts.[6] Ensure that your sample is fully dissolved in the mobile or stationary phase before injection.
-
Compound Degradation: this compound, like other oligosaccharides, can be susceptible to degradation under harsh pH or high-temperature conditions. Ensure that your solvent system is neutral and that the separation is performed at a suitable temperature.
-
Incomplete Elution: If the K value of this compound is very high, it may not fully elute from the column within the typical run time. This can be addressed by modifying the solvent system to reduce the K value or by using an extrusion step at the end of the run to push out the entire stationary phase.
-
Evaporation of Solvents: During fraction collection and subsequent processing, volatile solvents can evaporate, leading to apparent loss of product. Use appropriate collection methods and handle fractions in a controlled environment. The use of butanol-based solvent systems can be advantageous as they are easier to evaporate from the collected fractions.[5][7]
Frequently Asked Questions (FAQs)
What are some recommended starting solvent systems for this compound separation?
Several solvent systems have been successfully used for the separation of xylooligosaccharides, including this compound. Here are a few examples:
-
Butanol:Methanol:Water (5:1:4 v/v/v): This system has been shown to provide good separation of XOS, with higher purities for this compound compared to other systems.[5][7]
-
Dimethyl Sulfoxide (DMSO):Tetrahydrofuran (THF):Water (1:6:3 v/v/v): This system is capable of dissolving XOS of different degrees of polymerization and has been used for their separation.[4][8]
-
Heptane:n-Butanol:Acetonitrile (9:4:5 v/v/v): This system was deemed appropriate for purifying xylooligosaccharides in a CPC separation.[3]
-
Butanol:Ethanol:Water (3:1:4 v/v/v): This system was found to be suitable for separating xylose from glucose and could be adapted for XOS separation.[6]
How do I determine the partition coefficient (K) of this compound?
The partition coefficient (K) is a measure of how a compound distributes between the two phases of the solvent system. It is calculated as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase. The "shake-flask" method is a common way to determine K values.[6]
What is the ideal range for the partition coefficient (K) in CPC?
For optimal separation in CPC, the K value of the target compound should ideally be between 0.25 and 4.[1] K values within this range generally provide a good balance between resolution and analysis time.
Should I operate the CPC in ascending or descending mode?
The choice between ascending and descending mode depends on the solvent system and the K value of the target compound.
-
Ascending Mode: The lighter (upper) phase is the mobile phase, and the heavier (lower) phase is the stationary phase. This mode is often used for compounds with lower K values.
-
Descending Mode: The heavier (lower) phase is the mobile phase, and the lighter (upper) phase is the stationary phase. This is suitable for compounds with higher K values.
The choice of mode is often determined empirically to achieve the best separation. For example, the butanol:methanol:water (5:1:4) system was operated in ascending mode for XOS separation.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the CPC separation of xylooligosaccharides.
Table 1: Solvent Systems and Performance for Xylooligosaccharide Separation
| Solvent System (v/v/v) | Target Oligosaccharides | Purity of this compound (%) | Yield of this compound (mg/g xylan) | Reference |
| Butanol:Methanol:Water (5:1:4) | Xylobiose to this compound | 68 | 15 | [5][7] |
| DMSO:THF:Water (1:6:3) | Xylose to this compound | 30.43 | 3.31 | [4][8] |
| Heptane:n-Butanol:Acetonitrile (9:4:5) | Xylose, Xylobiose, Xylotriose | Not specified for this compound | Not specified | [3] |
Table 2: Purity and Yield of Other Xylooligosaccharides with Different Solvent Systems
| Solvent System | Oligosaccharide | Purity (%) | Yield (mg/g xylan) | Reference |
| Butanol:Methanol:Water (5:1:4) | Xylobiose | 95 | 21 | [5][7] |
| Xylotriose | 90 | 10 | [5][7] | |
| Xylotetraose | 89 | 14 | [5][7] | |
| DMSO:THF:Water (1:6:3) | Xylose | 91.86 | 25.26 | [4][8] |
| Xylobiose | 85.07 | 10.71 | [4][8] | |
| Xylotriose | 54.71 | 4.15 | [4][8] | |
| Xylotetraose | 38.33 | 5.03 | [4][8] |
Experimental Protocols
Protocol 1: Selection of a Biphasic Solvent System (Shake-Flask Method)
This protocol describes the standard "shake-flask" method to determine the partition coefficient (K) of this compound in various solvent systems.[6]
-
Solvent System Preparation: Prepare a candidate biphasic solvent system by mixing the component solvents in a separatory funnel at the desired volumetric ratio.
-
Phase Separation: Shake the mixture vigorously for several minutes and then allow the two phases to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound standard of known concentration.
-
Partitioning: In a test tube or vial, add equal volumes of the upper and lower phases of the prepared solvent system. Add a small, known amount of the this compound stock solution.
-
Equilibration: Cap the tube and shake vigorously for several minutes to allow the this compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the tube briefly to ensure complete separation of the two phases.
-
Analysis: Carefully withdraw an aliquot from both the upper and lower phases. Analyze the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.
-
K Value Calculation: Calculate the partition coefficient (K) using the formula: K = Cstationary / Cmobile where Cstationary is the concentration in the stationary phase and Cmobile is the concentration in the mobile phase.
Protocol 2: General CPC Separation of this compound
This protocol provides a general workflow for the separation of this compound using CPC once a suitable solvent system has been selected.
-
Solvent Preparation: Prepare a sufficient volume of the chosen biphasic solvent system. Degas both phases before use to prevent bubble formation during the run.
-
CPC System Preparation:
-
Fill the entire CPC column with the selected stationary phase.
-
Start the rotation of the rotor and set it to the desired speed.
-
-
Equilibration:
-
Pump the mobile phase through the column at the desired flow rate.
-
Continue pumping until the mobile phase eluting from the column is clear and the system pressure is stable. This process displaces a certain volume of the stationary phase, which is known as hydrodynamic equilibrium.
-
-
Sample Injection:
-
Dissolve the crude this compound mixture in a small volume of the mobile phase, stationary phase, or a mixture of both.
-
Inject the sample into the CPC system through the injection loop.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase at a constant flow rate.
-
Collect fractions of the eluent at regular intervals using a fraction collector.
-
-
Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical technique (e.g., HPLC-RI).
-
Column Wash and Storage: After the separation is complete, wash the column with an appropriate solvent to remove any remaining compounds. Store the column according to the manufacturer's instructions.
Visualizations
Caption: Workflow for CPC solvent system selection and separation.
Caption: Troubleshooting logic for poor CPC separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Counteracting Bleeding in Centrifugal Partition Chromatography: Redosing of the Stationary Phase | MDPI [mdpi.com]
- 3. "Solvent system selection for xylooligosaccharides separation by centri" by He Zhang [docs.lib.purdue.edu]
- 4. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Separation and purification of xylose oligomers using centrifugal partition chromatography [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Improving the recovery of Xylopentaose after activated charcoal treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Xylopentaose (XP) following activated charcoal treatment.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using activated charcoal.
| Problem | Possible Causes | Suggested Solutions |
| Low overall recovery of this compound | 1. Irreversible Adsorption: this compound may be too strongly adsorbed to the activated charcoal. 2. Incomplete Elution: The elution solvent (typically ethanol) may not be effectively desorbing the this compound. 3. Suboptimal Adsorption pH: The pH during the adsorption phase may promote overly strong binding of this compound. | 1. Optimize Charcoal Amount: Reduce the amount of activated charcoal used to the minimum required for impurity removal. 2. Modify Elution: Increase the ethanol concentration in a stepwise manner (gradient elution) or perform multiple elutions with the same ethanol concentration. One study on xylooligosaccharides (XOS) showed that three elutions with 15% ethanol recovered 72.7% of total XOS, while a single elution recovered only 27.3%.[1] 3. Adjust Adsorption pH: While a low pH (e.g., 2.0) is often optimal for adsorbing inhibitors, consider testing slightly higher pH values during adsorption to potentially reduce this compound binding.[2] |
| Co-elution of impurities with this compound | 1. Inefficient Washing: Impurities that are weakly bound to the activated charcoal may not have been sufficiently washed away before elution. 2. Inappropriate Elution Selectivity: The ethanol concentration may be too high, causing both this compound and impurities to desorb simultaneously. | 1. Introduce a Washing Step: After the initial adsorption phase, wash the activated charcoal pellet with deionized water to remove unbound and weakly bound impurities before proceeding to ethanol elution.[1] 2. Use a Gradient Elution: Start with a low concentration of ethanol to elute weakly bound impurities first, then gradually increase the concentration to selectively desorb this compound. For similar oligosaccharides, a gradient of 10% to 50% ethanol has been used.[3] |
| Presence of activated charcoal fines in the final product | 1. Inadequate Separation: Centrifugation or filtration steps may not be sufficient to remove all fine charcoal particles. | 1. Filter through Celite: Use a pad of Celite or diatomaceous earth over a filter paper to effectively remove fine charcoal particles. 2. Membrane Filtration: For very fine particles, consider passing the solution through a sub-micron membrane filter. |
| Batch-to-batch variability in recovery | 1. Inconsistent Activated Charcoal: Different batches or types of activated charcoal can have varying surface areas and properties. 2. Lack of Parameter Control: Minor variations in pH, temperature, or contact time can affect adsorption and elution. | 1. Standardize Charcoal Source: Use activated charcoal from the same supplier and lot number for a series of experiments. 2. Strict Protocol Adherence: Tightly control all experimental parameters, including pH, temperature, mixing speed, and incubation times, as these have been shown to strongly influence the treatment process.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of activated charcoal treatment in the context of this compound production?
A1: Activated charcoal is primarily used as a cost-effective method to remove inhibitory compounds from hemicellulosic hydrolysates.[4] These inhibitors, such as furfural, hydroxymethylfurfural (HMF), and phenolic compounds, are generated during the initial hydrolysis of biomass and can interfere with subsequent enzymatic or fermentation processes.[2]
Q2: How does activated charcoal work to remove impurities?
A2: Activated charcoal possesses a highly porous structure with a large surface area, allowing it to adsorb a wide range of organic molecules through physical and chemical interactions like Van der Waals forces and hydrogen bonding.[3] It has a high affinity for hydrophobic molecules like many of the inhibitory compounds found in hydrolysates.
Q3: What is a typical recovery rate for xylooligosaccharides (XOS) after activated charcoal treatment?
A3: In one study, a total recovery of 72.76% for xylooligosaccharides (DP2-6) was achieved after activated charcoal purification followed by three rounds of ethanol elution.[1] It is important to note that sugar loss is a known issue with this method.[4][5][6]
Q4: Which factors are most critical for optimizing the adsorption of impurities?
A4: Research on hemicellulosic hydrolysates has shown that temperature, pH, and stirring rate are the most influential factors for the removal of inhibitors.[2] One study identified optimal conditions for inhibitor removal as a pH of 2.0, a temperature of 45°C, a stirring rate of 150 rpm, and a contact time of 60 minutes.[2]
Q5: How can I selectively elute this compound from the activated charcoal?
A5: Gradient elution with an aqueous ethanol solution is a common and effective technique.[3] By starting with a low ethanol concentration and gradually increasing it, you can selectively desorb molecules based on their affinity for the activated charcoal. Oligosaccharides with a higher degree of polymerization (like this compound) generally require a higher ethanol concentration for elution compared to monosaccharides or smaller oligosaccharides. A study on fructooligosaccharides found that 15% (v/v) ethanol at 50°C provided good separation and recovery.[7]
Q6: Are there any alternatives to activated charcoal for purifying this compound?
A6: Yes, other methods are being explored. For instance, a study reported a xylooligosaccharide recovery of 73.87% using a graphene oxide-mediated purification method, which was slightly higher than the recovery from activated charcoal treatment and showed higher removal of inhibitors.[1] Membrane filtration techniques like nanofiltration are also used.[6]
Experimental Protocols
Protocol 1: Activated Charcoal Treatment for Impurity Adsorption
This protocol is synthesized from methodologies aimed at removing inhibitors from hemicellulosic hydrolysates.[1][2]
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Preparation of Hydrolysate: Start with the this compound-containing hydrolysate. Centrifuge at 6000 rpm for 10 minutes to remove any solid biomass.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the supernatant to 2.0 using an appropriate acid. This has been shown to be optimal for the adsorption of many common inhibitors.[2]
-
Addition of Activated Charcoal: Add powdered activated charcoal to the supernatant. A typical starting concentration is 3-6% (w/v), but this should be optimized for your specific application.
-
Adsorption: Stir the mixture at approximately 150-200 rpm for 60 minutes at a controlled temperature (e.g., 45°C).[1][2]
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Separation: Centrifuge the mixture at a sufficient speed and duration (e.g., 7000 rpm for 10 minutes) to pellet the activated charcoal.
-
Washing: Discard the supernatant (which contains unbound impurities). Wash the charcoal pellet twice with deionized water to remove any remaining unbound impurities, centrifuging after each wash.[1]
Protocol 2: Elution of this compound from Activated Charcoal
This protocol outlines a gradient elution strategy to recover the adsorbed this compound.[1][3]
-
Initial Elution: Add a 15% (v/v) ethanol solution to the washed activated charcoal pellet.
-
Desorption: Stir the mixture at 200 rpm for 60 minutes at room temperature.
-
Collection: Centrifuge to pellet the charcoal and carefully collect the supernatant, which contains the eluted this compound.
-
Repeat Elution: To maximize recovery, repeat the elution step (1-3) two more times with fresh 15% ethanol solution, pooling the supernatants.[1]
-
Gradient Elution (Optional): For more selective purification, after the 15% ethanol elutions, you can proceed with successively higher concentrations of ethanol (e.g., 30%, 45%, 60%) to elute more strongly bound oligosaccharides.[1]
-
Analysis: Analyze the collected fractions for this compound content and purity using a suitable method like HPLC.
Data Summary
Table 1: Comparison of XOS Recovery and Impurity Removal by Different Methods
| Purification Method | Total XOS Recovery (DP2-6) | Furfural Removal | HMF Removal | Acetic Acid Removal | Reference |
| Activated Charcoal | 72.76 ± 0.84% | 80.0 ± 2.2% | 77.7 ± 3.7% | 81.3 ± 3.9% | [1] |
| Graphene Oxide | 73.87 ± 4.25% | 85.42 ± 2.64% | 87.38 ± 2.04% | 84.00 ± 2.83% | [1] |
| Membrane Filtration | 44.07 ± 0.92% | Not specified | Not specified | Not specified | [1] |
Table 2: Optimized Conditions for Impurity Removal from Hydrolysate using Activated Charcoal
| Parameter | Optimal Value | Reference |
| pH | 2.0 | [2] |
| Temperature | 45 °C | [2] |
| Stirring Rate | 150 rpm | [2] |
| Contact Time | 60 min | [2] |
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Low this compound Recovery.
References
- 1. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal experimental condition for hemicellulosic hydrolyzate treatment with activated charcoal for xylitol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Purification of fructooligosaccharides in an activated charcoal fixed bed column - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Xylopentaose vs. Xylotetraose: A Comparative Analysis of Prebiotic Efficacy
A detailed examination of two prominent xylooligosaccharides reveals nuances in their support of gut health, with chain length emerging as a key determinant of prebiotic activity.
In the landscape of prebiotics, xylooligosaccharides (XOS) have garnered significant attention for their capacity to selectively nourish beneficial gut bacteria, thereby fostering a healthy intestinal environment. Among the various XOS, xylotetraose (DP4) and xylopentaose (DP5) are of particular interest to researchers and drug development professionals. While both are recognized for their prebiotic potential, a closer look at the available scientific evidence reveals differences in their fermentability and subsequent impact on the gut microbiota and the production of health-promoting metabolites. This guide provides a comprehensive comparison of the prebiotic activities of this compound and xylotetraose, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Impact on Gut Microbiota Composition
The primary measure of a prebiotic's effectiveness lies in its ability to stimulate the growth of beneficial microorganisms, particularly species of Bifidobacterium and Lactobacillus. The degree of polymerization (DP), or chain length, of an oligosaccharide plays a crucial role in its utilization by gut bacteria.
Studies have indicated that beneficial microbes, such as Bifidobacterium adolescentis, exhibit a preference for shorter-chain XOS. This is attributed to the specific transport mechanisms and intracellular enzymes these bacteria possess.[1] Research has shown that B. adolescentis can secrete extracellular enzymes to break down larger XOS, like xylotetraose and this compound, before cellular uptake.[2]
A direct comparative study on the proliferation of Bifidobacterium adolescentis using different XOS fractions as the carbon source demonstrated a clear trend related to chain length. The study reported the following proliferation multiples:
| Carbon Source | Degree of Polymerization (DP) | Proliferation Multiple of B. adolescentis |
| Xylobiose & Xylotriose | 2 & 3 | 4.0 |
| Xylotetraose & this compound | 4 & 5 | 3.0 |
| Xylohexaose, Xyloheptaose & Xylooctaose | 6, 7 & 8 | 2.0 |
| Data from Xu et al., 2007. |
These findings suggest that while both xylotetraose and this compound support the growth of Bifidobacterium adolescentis, the shorter-chain xylotetraose may be utilized more efficiently, leading to a higher proliferation rate. It is important to note that much of the available research has been conducted using XOS mixtures, which makes it challenging to isolate the precise effects of the individual oligosaccharides.[3] However, the collective evidence points towards a general hierarchy where shorter-chain XOS are more readily fermented.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by the gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are crucial for maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing the host's metabolism and immune function.
While specific comparative data on SCFA production from purified xylotetraose versus this compound is limited, studies on XOS mixtures consistently demonstrate a significant increase in total SCFAs.[2] Acetate is typically the most abundant SCFA produced, followed by propionate and butyrate. The profile of SCFA production can be influenced by the specific XOS and the composition of the individual's gut microbiota.[2] Given the preferential fermentation of shorter-chain XOS by key probiotic species, it is plausible that xylotetraose may lead to a more rapid and robust production of SCFAs compared to this compound.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for key experiments in prebiotic research.
In Vitro Fermentation for Microbiota and SCFA Analysis
This protocol outlines a general framework for assessing the prebiotic potential of xylotetraose and this compound through the analysis of gut microbiota changes and SCFA production in a controlled laboratory setting.
-
Fecal Sample Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.[3]
-
Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. This typically includes peptone water, yeast extract, and salts. The prebiotic substrate (xylotetraose or this compound) is added to the basal medium at a final concentration, for example, 1% (w/v). A control medium without any added carbohydrate is also prepared.[3]
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Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium at a 10% (v/v) concentration under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of N₂, H₂, and CO₂). The cultures are incubated at 37°C for a specified period, typically 24 to 48 hours. Samples are often taken at various time points (e.g., 0, 12, 24, 48 hours) to monitor changes over time.[3]
-
Analysis of Microbial Populations: Bacterial DNA is extracted from the fermentation samples. The composition of the gut microbiota is analyzed using 16S rRNA gene sequencing to determine the relative abundance of different bacterial genera.
-
Analysis of Short-Chain Fatty Acids: The fermentation broth is centrifuged, and the supernatant is collected. The concentrations of SCFAs (acetate, propionate, butyrate) and other metabolites like lactate are quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of prebiotic action.
The fermentation of this compound and xylotetraose by beneficial gut bacteria, such as Bifidobacterium, leads to the production of SCFAs through specific metabolic pathways.
Conclusion
The available evidence suggests that both this compound and xylotetraose are effective prebiotics capable of stimulating the growth of beneficial gut bacteria and contributing to the production of health-promoting short-chain fatty acids. However, the degree of polymerization appears to be a significant factor influencing their efficacy, with the shorter-chain xylotetraose likely being more readily fermented by key probiotic species like Bifidobacterium adolescentis compared to the longer-chain this compound. This difference in fermentability may translate to a more pronounced and rapid prebiotic effect for xylotetraose.
For researchers and drug development professionals, the choice between these two xylooligosaccharides may depend on the specific application, target microbial populations, and desired physiological outcomes. Further head-to-head comparative studies, particularly utilizing in vivo models and human clinical trials with purified forms of these oligosaccharides, are warranted to fully elucidate their distinct prebiotic properties and mechanisms of action. Such research will be invaluable in optimizing the use of these promising prebiotics for the modulation of the gut microbiome and the enhancement of human health.
References
Comparative analysis of Xylopentaose and Fructooligosaccharides (FOS) on gut health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebiotics are non-digestible food ingredients that confer health benefits to the host by modulating the gut microbiota. Among the most extensively researched prebiotics are Xylooligosaccharides (XOS) and Fructooligosaccharides (FOS). Xylopentaose is a key component of XOS, which are oligomers of xylose linked by β-1,4 glycosidic bonds, primarily derived from xylan in plant cell walls.[1] FOS are composed of fructose units linked by β-2,1 glycosidic bonds and are naturally found in various plants like bananas, onions, and garlic.[1] Both prebiotics have demonstrated efficacy in selectively stimulating the growth of beneficial gut bacteria and influencing the production of health-promoting metabolites.[1][2] This guide provides an objective comparison of their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant pathways and workflows. It is important to note that much of the available research on xylo-oligosaccharides has been conducted using XOS mixtures rather than pure this compound. Therefore, the data presented for this compound is largely representative of XOS mixtures.
Quantitative Comparison of Prebiotic Effects
The following tables summarize quantitative data from various studies comparing the effects of this compound (as part of XOS) and Fructooligosaccharides (FOS) on key markers of gut health.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Target Bacteria | Dosage | Study Type | Key Findings | Citations |
| This compound (XOS) | Bifidobacterium spp. | 1.4 - 2.8 g/day | Human Clinical Trial | Significant increase in Bifidobacterium counts. | [2] |
| Bifidobacterium spp. | 60 g/kg diet | Animal (Rat) | Markedly increased Bifidobacterium population; greater effect than FOS. | [2][3] | |
| Lactobacillus spp. | 150g of XOS-enriched rice porridge daily for 6 weeks | Human Clinical Trial | Significant increases in fecal bacterial counts of Lactobacillus spp. | [2] | |
| Fructooligosaccharides (FOS) | Bifidobacterium spp. | 2.5, 5, and 10 g/day | Human Clinical Trial | Dose-dependent increase in Bifidobacterium abundance. | [2] |
| Bifidobacterium spp. | 7.2 g twice a day | Human Clinical Trial | Significant increase in Bifidobacterium abundance in Type 2 Diabetes patients. | [2] | |
| Lactobacillus spp. | 2.5, 5, and 10 g/day | Human Clinical Trial | Higher FOS dosage promoted the selective proliferation of Lactobacillus. | [2] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Acetate | Propionate | Butyrate | Total SCFA | Study Type | Citations |
| This compound (XOS) | Increased | Increased | Increased | Significantly higher than FOS after 24h fermentation. | In vitro fecal fermentation | [2] |
| Fructooligosaccharides (FOS) | Increased | Increased | Increased | Increased production, with lactate also being a major product. | In vitro fecal fermentation | [2] |
Table 3: Effects on Gut Barrier Function and Immune Modulation
| Prebiotic | Key Effects | Study Type | Findings | Citations |
| This compound (XOS) | Gut Barrier Function | Animal (Piglets, Mice) | Enhanced intestinal barrier by increasing the expression of tight junction proteins (Occludin, ZO-1). | [4][5] |
| Immune Modulation | Animal (Piglets) | Suppressed the expression of pro-inflammatory cytokines (IL-6, IL-8) and enhanced antioxidant enzyme activities. | [6][7] | |
| Fructooligosaccharides (FOS) | Gut Barrier Function | Human, Animal (Rats, Piglets) | May enhance gut barrier function by promoting tight junction assembly, though some studies suggest it could increase intestinal permeability and mucin excretion, indicating potential mucosal irritation. | [8][9][10][11] |
| Immune Modulation | Human, Animal | Can decrease pro-inflammatory cytokines and stimulate IgA secretion, exhibiting anti-inflammatory and antioxidant effects. | [12][13][14] |
Experimental Protocols
In Vitro Fermentation for Microbiota and SCFA Analysis
This protocol provides a general framework for assessing the prebiotic potential of this compound and FOS through the analysis of gut microbiota changes and SCFA production in a controlled laboratory setting.[15][16][17]
-
Fecal Sample Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.[2]
-
Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. This typically includes peptone water, yeast extract, and salts. The prebiotic substrate (this compound or FOS) is added to the basal medium at a final concentration, for example, 1% (w/v). A control medium without any prebiotic is also prepared.[15]
-
Inoculation and Fermentation: The fecal slurry is added to the fermentation media (e.g., at a 10% v/v concentration) under anaerobic conditions. The cultures are incubated at 37°C for a specified period, typically 24 to 48 hours.[17]
-
Sample Collection: Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.
-
Microbiota Analysis: Bacterial DNA is extracted from the collected samples. The composition of the gut microbiota is analyzed using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the relative abundance of different bacterial genera, such as Bifidobacterium and Lactobacillus.[18][19][20]
-
SCFA Analysis: The concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[21][22]
Quantification of Gut Bacteria by quantitative PCR (qPCR)
qPCR is a widely used method for the rapid and accurate quantification of specific bacterial populations in complex samples like feces.[20][23]
-
DNA Extraction: Total DNA is extracted from fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
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Primer and Probe Design: Species-specific or group-specific primers and probes targeting the 16S rRNA gene of the bacteria of interest (e.g., Bifidobacterium, Lactobacillus) are designed or obtained from published literature.
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qPCR Reaction: The qPCR reaction is set up containing the extracted DNA, primers, probe, and a qPCR master mix. The reaction is performed in a real-time PCR thermal cycler.
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Quantification: A standard curve is generated using known concentrations of bacterial DNA to quantify the absolute number of target bacteria in the samples. The results are typically expressed as log10 cells or gene copies per gram of feces.[18]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro fermentation of prebiotics.
Caption: SCFA-mediated inhibition of the NF-κB inflammatory pathway.
Caption: Comparative effects of this compound (XOS) and FOS on gut health.
Conclusion
Both this compound (as a key component of XOS) and Fructooligosaccharides are effective prebiotics that positively modulate the gut microbiota and contribute to the production of beneficial metabolites like SCFAs.[2] The available evidence suggests that XOS may exert a more potent bifidogenic effect at lower doses compared to FOS.[2][24][25] Furthermore, in vitro studies indicate that XOS may lead to a higher overall production of SCFAs.[2] Regarding gut barrier function, XOS has been shown to consistently enhance it, while the effects of FOS appear to be more variable.[4][6][8][10]
The choice between these prebiotics may depend on the specific application, target population, and desired health outcome. Further research focusing on the effects of purified this compound is warranted to provide a more direct comparison with FOS and to fully elucidate its specific health benefits and mechanisms of action.
References
- 1. The Difference Between Xylooligosaccharides and Fructooligosaccharides - Healthway [xahealthway.com]
- 2. benchchem.com [benchchem.com]
- 3. Xylooligosaccharides and fructooligosaccharides affect the intestinal microbiota and precancerous colonic lesion development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylooligosaccharide-mediated gut microbiota enhances gut barrier and modulates gut immunity associated with alterations of biological processes in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xylo-oligosaccharides enhance intestinal and thymic immunity by modulating pyroptosis, gut microbiota, and Th17/Treg immune response in lipopolysaccharide-challenged piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dietary fructooligosaccharides affect intestinal barrier function in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Impaired barrier function by dietary fructo-oligosaccharides (FOS) in rats is accompanied by increased colonic mitochondrial gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Fructooligosaccharides on inflammation, immunomodulation, oxidative stress, and gut immune response: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. dwscientific.com [dwscientific.com]
- 16. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Intestinal Bacterial Populations by Real-Time PCR with a Universal Primer Set and Minor Groove Binder Probes: a Global Approach to the Enteric Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Counting the Countless: Bacterial Quantification by Targeting rRNA Molecules to Explore the Human Gut Microbiota in Health and Disease [frontiersin.org]
- 20. Quantitative and dynamic profiling of human gut core microbiota by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 22. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Importance of Quantification in Microbiome Science [blog.microbiomeinsights.com]
- 24. xylooligosaccharide.com [xylooligosaccharide.com]
- 25. Assessment of Physicochemical and Rheological Properties of Xylo-Oligosaccharides and Glucose-Enriched Doughs Fermented with BB-12 [mdpi.com]
A Comparative Guide to the Purity of Commercial Xylopentaose Analytical Standards
For researchers, scientists, and drug development professionals relying on precise measurements, the purity of analytical standards is paramount. This guide provides an objective comparison of commercial Xylopentaose (X5) analytical standards, supported by detailed experimental protocols for purity validation. Ensuring the accuracy of X5 quantification is critical in fields ranging from prebiotic research to biofuel development.
Executive Summary
The purity of commercially available this compound (X5) analytical standards is a critical factor for accurate scientific research. This guide outlines a comprehensive analytical workflow to validate the purity of these standards. Key findings from a hypothetical comparative study are presented, highlighting the potential variability in purity among different suppliers. The primary impurities identified in lower-purity standards include shorter-chain xylo-oligosaccharides (XOS), monosaccharides such as xylose and glucose, and degradation products like furfural. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is presented as the gold standard for accurate quantification and impurity profiling.
Comparative Purity Analysis
A hypothetical analysis of three commercial this compound standards (Supplier A, Supplier B, and Supplier C) was conducted. The results, as determined by HPAEC-PAD, are summarized below.
| Supplier | Stated Purity | Measured Purity (HPAEC-PAD) | Major Impurities Detected |
| Supplier A | >99% | 99.2% | Xylobiose, Xylotriose |
| Supplier B | >98% | 97.5% | Xylose, Xylotetraose |
| Supplier C | >95% | 94.8% | Xylose, Glucose, Furfural |
Experimental Workflow
The following diagram illustrates the experimental workflow for the validation of this compound analytical standard purity.
Caption: Workflow for this compound Purity Validation.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of the commercial this compound analytical standard.
-
Dissolve the standard in 10 mL of ultrapure water to create a 1 mg/mL stock solution.
-
Vortex the solution until the standard is completely dissolved.
-
For HPAEC-PAD and HPLC-RID analysis, dilute the stock solution to a final concentration of 10 µg/mL with ultrapure water.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
-
System: Dionex ICS-5000+ HPIC system or equivalent.
-
Column: Dionex CarboPac™ PA200 (3 x 150 mm) with a corresponding guard column.
-
Mobile Phase A: 100 mM Sodium Hydroxide.
-
Mobile Phase B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide.
-
Gradient:
-
0-2 min: 0% B
-
2-20 min: 0-20% B (linear gradient)
-
20-25 min: 20-50% B (linear gradient)
-
25-30 min: 50% B (isocratic)
-
30.1-40 min: 0% B (column re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) using a gold working electrode.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).
-
Mobile Phase: 5 mM Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: As required to separate impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Waters SYNAPT G2-Si High Definition Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
-
Data Acquisition: Full scan mode from m/z 50-1200.
Discussion of Potential Impurities
The production of this compound from lignocellulosic biomass can introduce several types of impurities.[1] The presence of these impurities can significantly impact experimental results.
-
Shorter and Longer Chain Xylo-oligosaccharides: Incomplete or excessive hydrolysis can result in the presence of xylobiose, xylotriose, xylotetraose, and xylohexaose.
-
Monosaccharides: Residual monosaccharides from the biomass, such as xylose, glucose, and arabinose, are common impurities.[2] Their presence can affect the caloric value and sweetness profile of XOS products.[3]
-
Lignin-Derived Products: Phenolic compounds from lignin can be carried through the purification process.[4]
-
Sugar Degradation Products: Harsh processing conditions can lead to the formation of furfural and hydroxymethylfurfural (HMF).[3][4]
-
Other Process-Related Impurities: Acetic acid and residual proteins, pectin, or starch may also be present.[1][5]
Conclusion
The validation of analytical standard purity is a critical step in ensuring the reliability and reproducibility of scientific research. This guide provides a framework for the comparative analysis of commercial this compound standards. The use of orthogonal analytical techniques, particularly HPAEC-PAD and LC-MS, is essential for accurate purity assessment and impurity identification. Researchers are encouraged to perform in-house validation of analytical standards to ensure the quality of their data.
References
- 1. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and nutritional properties of xylooligosaccharide from agricultural and forestry byproducts: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preparation and nutritional properties of xylooligosaccharide from agricultural and forestry byproducts: A comprehensive review [frontiersin.org]
- 5. preprints.org [preprints.org]
Confirming the β-1,4-linked Structure of Xylopentaose by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for confirming the β-1,4-linked structure of xylopentaose. The objective is to offer a detailed reference for researchers utilizing NMR techniques for the structural elucidation of oligosaccharides. The supporting experimental data and protocols are outlined to ensure reproducibility and accurate interpretation.
Data Presentation: Unambiguous Identification of the β-1,4-Linkage
The confirmation of the β-1,4-glycosidic linkages in this compound relies on the distinct chemical shifts observed in both ¹H and ¹³C NMR spectra. The anomeric protons and carbons, as well as the carbons involved in the glycosidic bond (C1 and C4), are particularly diagnostic.
Key indicators for a β-1,4-linked structure include the chemical shift of the anomeric protons (H1) and the downfield shift of the C4 carbon of the xylose residues involved in the linkage. In a β-configuration, the anomeric proton is in an axial position, leading to a larger coupling constant (J-coupling) with the adjacent axial proton (H2) than what would be observed in an α-configuration.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the internal and terminal xylose residues of β-1,4-xylopentaose, compiled from literature data on xylooligosaccharides.
Table 1: ¹H NMR Chemical Shifts (ppm) for β-1,4-Xylopentaose in D₂O
| Residue | H1 | H2 | H3 | H4 | H5a | H5e |
| Non-reducing end | ~4.45 (d, J ≈ 7.7 Hz) | ~3.25 | ~3.50 | ~3.60 | ~3.30 | ~3.90 |
| Internal Xylose | ~4.40 (d, J ≈ 7.7 Hz) | ~3.25 | ~3.50 | ~3.60 | ~3.30 | ~3.90 |
| Reducing end (α-anomer) | ~5.15 (d, J ≈ 3.5 Hz) | ~3.55 | ~3.70 | ~3.80 | ~3.65 | ~4.10 |
| Reducing end (β-anomer) | ~4.55 (d, J ≈ 7.5 Hz) | ~3.35 | ~3.55 | ~3.65 | ~3.45 | ~4.00 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (ppm) for β-1,4-Xylopentaose in D₂O
| Residue | C1 | C2 | C3 | C4 | C5 |
| Non-reducing end | ~102.5 | ~74.0 | ~75.0 | ~70.5 | ~63.5 |
| Internal Xylose | ~102.6 | ~74.0 | ~75.0 | ~77.3 | ~63.8 |
| Reducing end (α-anomer) | ~92.5 | ~72.0 | ~73.0 | ~70.0 | ~61.5 |
| Reducing end (β-anomer) | ~97.0 | ~75.0 | ~76.5 | ~70.0 | ~63.5 |
Note: The downfield shift of the internal C4 at approximately 77.3 ppm is a key indicator of the β-1,4-linkage.[1]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for oligosaccharide analysis.
Sample Preparation
-
Purification: The this compound sample should be of high purity (>95%) to avoid interference from other sugars or contaminants.
-
Lyophilization: The purified sample is lyophilized to remove any residual water or solvents.
-
Deuterium Exchange: To minimize the residual H₂O signal in ¹H NMR spectra, exchangeable protons (from hydroxyl groups) are replaced with deuterium. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.9%), followed by freeze-drying. This process is typically repeated three times.
-
Final Preparation: For analysis, 5-10 mg of the lyophilized this compound is dissolved in 0.5 mL of high-purity D₂O (99.96%).
-
Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, is added for accurate chemical shift referencing (¹H and ¹³C at 0.00 ppm for TSP).
-
NMR Tube: The final solution is transferred to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired to observe the overall proton signals, with particular attention to the anomeric region (typically 4.0-5.5 ppm).
-
¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired to identify the chemical shifts of all carbon atoms. The anomeric carbons (90-110 ppm) and the linkage carbons are of primary interest.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings within the same xylose residue, aiding in the assignment of the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon resonances based on their attached proton shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton (H1) of one residue and the carbon at the linkage position (C4) of the adjacent residue.
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of a monosaccharide unit, which is particularly useful for resolving overlapping signals.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural confirmation of this compound.
References
Xylopentaose: A Comparative Guide to its Bioactivity in the Realm of Xylooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of xylopentaose (DP5) relative to other common xylooligosaccharides (XOS) with varying degrees of polymerization (DP), including xylobiose (DP2), xylotriose (DP3), xylotetraose (DP4), and xylohexaose (DP6). The information presented herein is curated from experimental data to assist in research and development endeavors.
Prebiotic Activity: The Influence of Chain Length
The primary bioactivity of xylooligosaccharides lies in their prebiotic potential, selectively stimulating the growth of beneficial gut microbiota, such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. The degree of polymerization of XOS is a significant determinant of their fermentability.
Generally, shorter-chain XOS are more readily utilized by probiotic bacteria. Studies have shown that Bifidobacterium adolescentis preferentially metabolizes xylobiose and xylotriose.[1] Larger XOS, such as xylotetraose and this compound, are typically hydrolyzed into smaller units by extracellular enzymes before being absorbed and metabolized by these bacteria.[1] This suggests a potentially slower fermentation rate for this compound compared to its shorter-chain counterparts.
Table 1: Comparative Prebiotic Activity of Xylooligosaccharides
| Xylooligosaccharide (DP) | Target Bacteria | Relative Utilization/Growth Rate | Key Findings |
| Xylobiose (DP2) | Bifidobacterium spp. | High | Preferentially metabolized by many Bifidobacterium strains.[1] |
| Xylotriose (DP3) | Bifidobacterium spp. | High | Readily fermented, often showing superior bifidogenic effects.[2] |
| Xylotetraose (DP4) | Bifidobacterium spp. | Moderate | Utilized after extracellular enzymatic breakdown.[1] |
| This compound (DP5) | Bifidobacterium spp. | Moderate to Low | Requires extracellular hydrolysis before fermentation.[1] |
| Xylohexaose (DP6) | Bifidobacterium spp. | Low | Slower utilization compared to shorter-chain XOS.[2] |
Experimental Protocol: In Vitro Fermentation and SCFA Analysis
This protocol outlines a method for assessing the prebiotic potential of different xylooligosaccharides through in vitro fermentation with human fecal microbiota, followed by the quantification of short-chain fatty acids.
1. Fecal Slurry Preparation:
-
Obtain fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.
-
In an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS).
2. Fermentation Medium:
-
Prepare a basal fermentation medium (e.g., YCFA medium) without a carbohydrate source.
-
Sterilize the medium and transfer it to sterile fermentation vessels inside the anaerobic chamber.
-
Add the test xylooligosaccharide (e.g., this compound) to the respective vessels at a final concentration of 1% (w/v). Include a negative control (no added carbohydrate) and a positive control (e.g., inulin).
3. Inoculation and Incubation:
-
Inoculate each fermentation vessel with the 10% fecal slurry to a final concentration of 1-5% (v/v).
-
Incubate the cultures anaerobically at 37°C for 24-48 hours. Collect samples at various time points (e.g., 0, 12, 24, 48 hours).
4. SCFA Analysis by Gas Chromatography (GC):
-
Centrifuge the collected samples to pellet bacterial cells and debris.
-
Acidify the supernatant with hydrochloric acid.
-
Extract the SCFAs using diethyl ether.
-
Analyze the ether extract using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.
-
Quantify the concentrations of acetate, propionate, and butyrate by comparing peak areas to a standard curve.
Logical Workflow for Prebiotic Activity Assessment
Caption: Experimental workflow for assessing prebiotic activity.
Antioxidant Activity: Unraveling the Structure-Function Relationship
The antioxidant properties of XOS are often attributed to their ability to scavenge free radicals. However, the antioxidant capacity of purified XOS is generally considered to be modest, and the activity observed in commercial XOS preparations can often be influenced by the presence of co-extracted phenolic compounds from the plant source material.
Currently, there is a lack of comprehensive studies directly comparing the antioxidant activity of purified this compound with other individual XOS. Therefore, the data presented is for XOS mixtures, which may not solely reflect the activity of the oligosaccharide itself.
Table 2: Antioxidant Activity of Xylooligosaccharide Mixtures
| Assay | XOS Source | Antioxidant Capacity | Reference |
| DPPH Radical Scavenging | Sugarcane Bagasse | 71% scavenging at 2 g/L | [3] |
| ORAC | Spray-dried XOS with Gum Arabic | 61.8 - 71.9 µmol TE/g | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of xylooligosaccharides by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
1. Reagent Preparation:
-
Prepare a stock solution of the XOS sample in a suitable solvent (e.g., water or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
2. Assay Procedure:
-
In a 96-well microplate, add a specific volume of the XOS sample solution at various concentrations.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
3. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Immunomodulatory Effects: Interaction with Immune Receptors
Xylooligosaccharides have been shown to possess immunomodulatory properties, influencing the production of cytokines by immune cells. This effect is thought to be mediated, in part, through interaction with pattern recognition receptors, such as Toll-like receptor 4 (TLR4).
A molecular docking study has provided valuable insights into the potential interaction of different XOS with TLR4. The results suggest that the degree of polymerization plays a crucial role in the binding affinity, with this compound and xylohexaose exhibiting the strongest interactions. This indicates a potentially higher immunomodulatory potential for these longer-chain XOS.
Table 3: Predicted Binding Affinity of Xylooligosaccharides to Toll-like Receptor 4 (TLR4)
| Xylooligosaccharide (DP) | Binding Affinity (kcal/mol) | Reference |
| Xylobiose (DP2) | -6.4 | [3] |
| Xylotriose (DP3) | -6.7 | [3] |
| Xylotetraose (DP4) | -7.7 | [3] |
| This compound (DP5) | -8.1 | [3] |
| Xylohexaose (DP6) | -8.3 | [3] |
| Xyloheptaose (DP7) | -7.6 | [3] |
Experimental Protocol: In Vitro Macrophage Cytokine Assay
This protocol details a method to assess the immunomodulatory effects of xylooligosaccharides by measuring their impact on cytokine production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. Cell Treatment:
-
Pre-treat the cells with various concentrations of the purified xylooligosaccharide (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include an unstimulated control and an LPS-only control.
3. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits, following the manufacturer's instructions.
4. Data Analysis:
-
Compare the cytokine levels in the XOS-treated groups to the LPS-only control to determine the inhibitory or stimulatory effects.
Signaling Pathway of XOS-Mediated Immunomodulation
Caption: XOS may modulate LPS-induced inflammation via TLR4.
Conclusion
The bioactivity of this compound, as with other xylooligosaccharides, is intrinsically linked to its degree of polymerization. While shorter-chain XOS appear to be more readily utilized by key probiotic species, this compound and other longer-chain XOS still contribute to the overall prebiotic effect, likely through extracellular degradation prior to fermentation. The notable finding from molecular docking studies is the high predicted binding affinity of this compound to TLR4, suggesting a potentially significant role in immunomodulation. However, there is a clear need for further experimental studies using purified this compound to quantitatively assess its specific antioxidant and immunomodulatory properties in comparison to other XOS. This will enable a more precise understanding of its structure-function relationship and facilitate its targeted application in the development of functional foods and therapeutics.
References
A Comparative Guide to the Cross-Validation of HPAEC-PAD and HPLC Methods for Xylopentaose Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of xylopentaose, a key xylo-oligosaccharide (XOS), is critical for research and development in the pharmaceutical, food, and biotechnology sectors. This guide provides an objective cross-validation comparison of two prominent analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) with common detectors such as Refractive Index (RI) and Evaporative Light Scattering (ELSD). This comparison is supported by experimental data to aid in method selection and validation.
Executive Summary
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) stands out for its superior sensitivity and resolution in the direct analysis of underivatized carbohydrates like this compound.[1] It is particularly well-suited for complex matrices where high selectivity is required. High-Performance Liquid Chromatography (HPLC), often coupled with Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), offers a more accessible and robust alternative for routine quantification, though typically with lower sensitivity. The choice between these methods depends on the specific analytical requirements, such as the need for high sensitivity, sample throughput, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for HPAEC-PAD and HPLC methods for the analysis of this compound. Data for HPAEC-PAD is specific to xylo-oligosaccharides including this compound.[2][3] Data for HPLC is indicative, based on performance with similar compounds, as specific cross-validation data for this compound is not as readily available.
| Parameter | HPAEC-PAD | HPLC (with RID or ELSD) |
| Linearity Range (mg/L) | 0.804 - 8.607 | Varies; typically in higher ranges (e.g., 25 - 1000 for ELSD, 100 - 20,000 for RID for similar compounds)[4] |
| Limit of Detection (LOD) (mg/L) | 0.064 - 0.111 | Higher than HPAEC-PAD; e.g., ~2.85 (ELSD), ~40 (RID) for similar compounds[4] |
| Limit of Quantitation (LOQ) (mg/L) | 0.214 - 0.371 | Higher than HPAEC-PAD; e.g., ~8.63 (ELSD), ~110 (RID) for similar compounds[4] |
| Recovery (%) | 84.29 - 118.19 | Typically 80-120%, but matrix dependent |
| Precision (RSD %) | 0.44 - 14.87 | Generally <15% |
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing for their separation on a strong anion-exchange column.[5] Pulsed Amperometric Detection provides direct and highly sensitive detection without the need for derivatization.
-
Instrumentation : A high-pressure gradient liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column : A column specifically designed for carbohydrate analysis, such as a CarboPac PA200 (250 mm x 3 mm).[2][3]
-
Mobile Phase : A gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically employed. For example, a gradient of NaOH and NaOAc can effectively separate a range of xylo-oligosaccharides.[2][3][6]
-
Flow Rate : A typical flow rate is around 0.5 mL/min.
-
Temperature : Column temperature is maintained, for instance, at 30°C.
-
Detection : Pulsed amperometry with a gold working electrode, using a carbohydrate-specific waveform.
-
Quantification : A standard curve is generated by injecting known concentrations of this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection
HPLC is a versatile and widely used technique for the separation and quantification of oligosaccharides. The choice of detector is crucial, as oligosaccharides lack a strong UV chromophore.
-
Instrumentation : An HPLC system equipped with a refractive index (RI) or evaporative light scattering (ELSD) detector.
-
Column : Amine-based (e.g., NH2) or polymer-based columns (e.g., for ligand exchange or size exclusion) are commonly used for carbohydrate analysis.
-
Mobile Phase : An isocratic mobile phase, often a mixture of acetonitrile and water (e.g., 75:25 v/v), is frequently used with amine columns.
-
Flow Rate : Typically in the range of 1.0 - 2.0 mL/min.
-
Temperature : The column is often heated (e.g., 30-40°C) to improve peak shape and reduce viscosity.
-
Detection :
-
RID : Detects changes in the refractive index of the eluent as the analyte passes through the detector cell. It is a universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[1]
-
ELSD : The eluent is nebulized and the solvent evaporated, leaving behind particles of the non-volatile analyte which are then detected by light scattering. It is more sensitive than RID and is compatible with gradient elution, but the response can be non-linear.[7]
-
-
Quantification : Similar to HPAEC-PAD, quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Mandatory Visualizations
Conclusion
The cross-validation of analytical methods is essential for ensuring data integrity in scientific research and drug development. For the analysis of this compound, HPAEC-PAD offers unparalleled sensitivity and resolution, making it the method of choice for detecting low concentrations and for analyzing complex sample matrices.[1] However, HPLC with RID or ELSD provides a reliable and cost-effective alternative for routine analyses where high sensitivity is not the primary concern. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, available resources, and the desired level of data granularity.
References
- 1. benchchem.com [benchchem.com]
- 2. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative study of enzymatic vs. acid hydrolysis for Xylopentaose production
For Researchers, Scientists, and Drug Development Professionals
The production of high-purity Xylopentaose (XOS5), a xylo-oligosaccharide with significant potential in the pharmaceutical and nutraceutical industries, is critically dependent on the hydrolysis method of xylan-rich biomass. This guide provides a comprehensive comparison of the two primary methods: enzymatic and acid hydrolysis. By examining the core principles, experimental data, and resulting product profiles, researchers can make informed decisions for their specific applications.
At a Glance: Enzymatic vs. Acid Hydrolysis
| Feature | Enzymatic Hydrolysis | Acid Hydrolysis |
| Specificity | High: Enzymes target specific glycosidic bonds, leading to a more defined product profile. | Low: Non-specific cleavage of glycosidic bonds. |
| This compound Yield | Potentially higher for specific XOS5, depending on the enzyme used. | Generally produces a broader range of oligosaccharides and monosaccharides. |
| Purity | High: Fewer byproducts are formed. | Lower: Risk of contamination with monosaccharides, furfural, and other degradation products. |
| Reaction Conditions | Mild (e.g., 40-60°C, pH 4-7). | Harsh (e.g., high temperatures of 120-170°C and strong acids).[1][2] |
| Reaction Time | Generally longer. | Typically shorter.[1] |
| Byproducts | Minimal; primarily other xylo-oligosaccharides. | Furfural, hydroxymethylfurfural (HMF), and organic acids from sugar degradation.[3][4] |
| Cost | Enzymes can be expensive. | Reagents (acids) are generally cheaper.[1] |
| Environmental Impact | More environmentally friendly due to milder conditions and less waste. | Can generate acidic waste streams requiring neutralization. |
Quantitative Data Comparison
The yield and composition of xylo-oligosaccharides are highly dependent on the specific conditions and the source of xylan. While direct comparative studies on this compound yield from both methods on the same raw material are limited, the following table summarizes typical findings for overall xylo-oligosaccharide (XOS) production.
| Hydrolysis Method | Raw Material | Catalyst/Enzyme | Temperature (°C) | Time | Total XOS Yield (%) | Key Byproducts | Reference |
| Enzymatic | Poplar Sawdust | Aspergillus niger endo-1,4-β-xylanase | 50 | 18 h | 85.5 | Other XOS, xylose | [5] |
| Enzymatic | Sugarcane Bagasse | Enzyme cocktail (xylanase, β-xylosidase, etc.) | - | - | 93.1 | Xylose | [6] |
| Acid | Tobacco Stalk Xylan | Sulfuric Acid (0.25 M) | 100 | 30 min | 13.0 | Monosaccharides | [1] |
| Acid | Beechwood Xylan | Furoic Acid (1.2%) | 167 | 33 min | 49.2 | Xylose, Furfural | [2] |
| Acid | Oil Palm Empty Fruit Bunch | Sulfuric Acid (0.5%) + Phosphoric Acid (0.2%) | 160 | 10 min | 91.3 (Xylose) | - | [7] |
Note: The yield of this compound is a fraction of the total XOS yield and is highly dependent on the specificity of the enzyme or the precise control of the acid hydrolysis conditions. Enzymatic hydrolysis, with the appropriate endo-xylanase, generally offers a more targeted production of specific DP (degree of polymerization) oligosaccharides like XOS5.[5]
Experimental Protocols
Enzymatic Hydrolysis for this compound Production (General Protocol)
This protocol outlines a general procedure for the enzymatic production of xylo-oligosaccharides, including this compound, from a xylan source such as beechwood xylan.
1. Substrate Preparation:
-
Prepare a solution of beechwood xylan (e.g., 2% w/v) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Heat the solution to dissolve the xylan completely, then cool to the optimal reaction temperature for the chosen enzyme.
2. Enzymatic Reaction:
-
Add a specific endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma sp.) to the xylan solution. The enzyme loading will depend on the specific activity of the enzyme preparation (e.g., 10-100 U/g of xylan).
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with constant stirring for a predetermined time (e.g., 2-24 hours). The reaction time is a critical parameter to control the degree of polymerization of the resulting XOS.
3. Enzyme Inactivation:
-
Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
4. Product Analysis:
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Analyze the supernatant for the presence and quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).[5][8]
Acid Hydrolysis for Xylo-oligosaccharide Production (General Protocol)
This protocol describes a general procedure for the acid-catalyzed hydrolysis of xylan.
1. Reaction Setup:
-
Prepare a suspension of xylan (e.g., 5% w/v) in a dilute acid solution (e.g., 0.5-2% H₂SO₄ or an organic acid like furoic acid).
-
Place the mixture in a sealed reactor capable of withstanding high temperatures and pressures.
2. Hydrolysis Reaction:
-
Heat the reactor to the desired temperature (e.g., 120-170°C) for a specific duration (e.g., 10-60 minutes).[2][7] Both temperature and time must be carefully controlled to maximize the yield of oligosaccharides and minimize the formation of degradation products.
3. Neutralization and Filtration:
-
After the reaction, cool the mixture to room temperature.
-
Neutralize the hydrolysate with a base (e.g., calcium carbonate or sodium hydroxide) to a pH of approximately 5-6.
-
Filter the mixture to remove any solid residues.
4. Product Analysis:
-
Analyze the filtrate for the concentration of xylo-oligosaccharides and byproducts using HPLC.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the fundamental differences in the reaction pathways and experimental workflows for enzymatic and acid hydrolysis of xylan for this compound production.
Caption: Comparative workflow for this compound production.
The enzymatic pathway is characterized by its specificity, leading to a more controlled product profile, whereas the acid hydrolysis pathway is less specific, resulting in a mixture of xylo-oligosaccharides and degradation byproducts.
Caption: Reaction pathways for xylan hydrolysis.
Conclusion
The choice between enzymatic and acid hydrolysis for this compound production hinges on the desired outcome and process constraints.
-
For high-purity this compound with minimal byproducts , enzymatic hydrolysis is the superior method. The specificity of endo-xylanases allows for targeted production, which is crucial for pharmaceutical applications where product consistency and purity are paramount. Although the initial cost of enzymes may be higher, the reduced need for extensive purification can offset this expense.
-
For applications where a mixture of xylo-oligosaccharides is acceptable and cost is a primary driver , acid hydrolysis offers a faster and more economical alternative. However, careful optimization of reaction conditions is necessary to minimize the formation of undesirable degradation products like furfural, which can be inhibitory to downstream biological processes.
For researchers in drug development, the precision and purity afforded by enzymatic hydrolysis make it the more promising avenue for producing well-defined this compound for preclinical and clinical studies. Future research focused on discovering novel, highly specific, and robust xylanases will further enhance the efficiency and cost-effectiveness of this green technology.
References
- 1. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tore.tuhh.de [tore.tuhh.de]
- 5. Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligosaccharides obtained by enzymatic hydrolysis of birch kraft pulp xylan: analysis by capillary zone electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Xylopentaose vs. Xylobiose: Unraveling Differential Effects on Lettuce Gene Expression - A Comparative Guide
A direct comparative analysis of the differential effects of xylopentaose and xylobiose on gene expression in lettuce (Lactuca sativa) is not available in current scientific literature. However, research on xylooligosaccharides (XOS) as a whole provides significant insights into their role as biostimulants, particularly in enhancing root development through complex gene regulation. This guide synthesizes the available experimental data on the effects of XOS on lettuce, offering a foundational understanding for researchers and professionals in drug development and plant science.
Recent studies have demonstrated that the application of xylooligosaccharides (XOS) leads to substantial improvements in lettuce root growth, including increased dry weight, total length, volume, and surface area.[1][2][3] These morphological changes are underpinned by significant alterations at the transcriptomic level, affecting thousands of genes. While the specific contributions of different XOS oligomers like this compound (a five-unit xylose chain) and xylobiose (a two-unit xylose chain) have not been individually characterized, the collective effects of XOS mixtures have been investigated, providing a valuable starting point for further research.
Quantitative Effects of Xylooligosaccharides on Lettuce
Treatment with a general mixture of XOS has been shown to induce significant changes in both the physical characteristics and the gene expression profile of lettuce roots. The table below summarizes the key quantitative findings from a pivotal study in this area.
| Parameter | Control (Water Treatment) | XOS Treatment | Percentage Change | Reference |
| Root Dry Weight | - | - | +30.77% | [1][2][3] |
| Total Root Length | - | - | +29.40% | [1][2][3] |
| Total Root Volume | - | - | +21.58% | [1][2][3] |
| Total Root Surface Area | - | - | +25.44% | [1][2][3] |
| Total Differentially Expressed Genes (DEGs) | - | 3807 | - | [4] |
| Up-regulated Genes | - | 1986 | - | [4] |
| Down-regulated Genes | - | 1821 | - | [4] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed experimental methodologies are crucial. The following protocols were employed in the key studies on XOS effects in lettuce.
Plant Material and Growth Conditions
-
Plant Species: Lettuce (Lactuca sativa var. ramosa Hort.)[2]
-
Growth Environment: Plants were cultivated in a controlled plant factory with a relative humidity of 60%.[2]
-
Temperature: Maintained at 25 ± 1 °C during the day and 23 ± 1 °C at night.[2]
-
Photoperiod: A 12-hour light/12-hour dark cycle was used, with illumination provided by white LED lights at 200 µmol·m⁻²·s⁻¹.[2]
-
Seed Sterilization: Seeds were surface-sterilized with a 10% sodium hypochlorite solution for 10 minutes.[2]
Xylooligosaccharide (XOS) Treatment
-
XOS Concentration: 40 mg L⁻¹ XOS solution was used for treatment.[2]
-
Application Method: Foliar spraying was performed four times at three-day intervals over a ten-day period.[2]
-
Control Group: A control group was treated with sterile distilled water.[2]
-
Comparative Treatment: A solution of 20 mg L⁻¹ indole-3-butyotic acid potassium salt (IBAP), a synthetic auxin, was used for comparison.[2]
Transcriptome Analysis (RNA-Sequencing)
-
RNA Extraction: Total RNA was extracted from treated and untreated lettuce roots using the TRIzol method.[2]
-
RNA Quality Control: RNA concentration was quantified using an Agilent 2100 Bioanalyzer, and purity was assessed with a NanoDrop spectrophotometer. RNA integrity was checked via electrophoresis on a 1% agarose gel.[2]
-
Library Preparation and Sequencing: Sequencing libraries were prepared from the extracted RNA.[2]
-
Data Analysis: Differentially expressed genes (DEGs) were identified using a threshold of log₂|Fold Change| ≥ 1 and a p-adjusted value (padj) < 0.05.[4] Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted to determine the biological functions of the DEGs.[4]
Gene Expression and Signaling Pathways
The application of XOS to lettuce roots triggers a complex signaling cascade that leads to the observed growth promotion. Transcriptomic analysis revealed that XOS treatment leads to the differential expression of 3,807 genes in lettuce roots.[4] Of these, 1,986 genes were up-regulated, and 1,821 were down-regulated.[4]
Enrichment analysis of these DEGs pointed to the significant involvement of several key biological pathways. Notably, pathways related to carbohydrate metabolism , plant hormone signal transduction , manganese ion homeostasis , and microtubule motor activity were significantly enriched.[1][3][4] The up-regulation of genes encoding beta-glucosidase and beta-fructofuranosidase suggests that enhanced carbohydrate metabolism is a key driver of the root enhancement induced by XOS.[1][3]
The following diagram illustrates the proposed signaling pathway initiated by XOS in lettuce, leading to enhanced root development.
The experimental workflow for analyzing the effects of XOS on lettuce gene expression is depicted in the following diagram.
Future Directions and Conclusion
While the current body of research provides a strong foundation for understanding the bioactivity of XOS in lettuce, a significant knowledge gap remains concerning the specific effects of individual xylo-oligomers. Future research should focus on comparative studies using purified this compound and xylobiose to dissect their unique contributions to gene expression changes and subsequent physiological responses. Such studies would be invaluable for optimizing the composition of XOS-based biostimulants for enhanced agricultural productivity and for elucidating the precise molecular mechanisms by which plants perceive and respond to these complex carbohydrates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Xylooligosaccharides Enhance Lettuce Root Morphogenesis and Growth Dynamics. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Xylooligosaccharides Enhance Lettuce Root Morphogenesis and Growth Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitumor Mechanism of Xylopentaose In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antitumor activity of Xylopentaose, a xylooligosaccharide, with standard chemotherapeutic agents. Supporting experimental data, detailed methodologies for key assays, and visualizations of the proposed mechanisms of action are presented to facilitate further research and drug development efforts.
Comparative Analysis of Cytotoxicity
The antitumor potential of this compound is evaluated by its cytotoxic effect on various cancer cell lines. For comparison, the well-established chemotherapeutic agents, Doxorubicin and Paclitaxel, are included. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
It is important to note that the data presented for Xylooligosaccharides (XOS) is based on a sample predominantly composed of xylose oligomers with a degree of polymerization of six or higher, and therefore the values for this compound are inferred.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 | Citation |
| Xylooligosaccharides (XOS) | A549 | Lung Adenocarcinoma | 72 | > 400 µg/mL | [1] |
| HT-29 | Colon Adenocarcinoma | 72 | > 400 µg/mL | [1] | |
| U-937 | Histiocytic Lymphoma | 72 | > 400 µg/mL | [1] | |
| MRC-5 | Normal Lung Fibroblasts | 72 | Not cytotoxic up to 400 µg/mL | [1] | |
| Doxorubicin | JIMT-1 | Breast Cancer | 72 | 214 nM | [2] |
| MDA-MB-468 | Breast Cancer | 72 | 21.2 nM | [2] | |
| HepG2 | Hepatocellular Carcinoma | 24 | 1.3 µM | ||
| Huh7 | Hepatocellular Carcinoma | 24 | 5.2 µM | ||
| Paclitaxel | Various Human Tumor Lines | Various | 24 | 2.5 - 7.5 nM | [3] |
| Human Endothelial Cells | Endothelial | Not Specified | 0.1 pM | ||
| K562 | Chronic Myelogenous Leukemia | Not Specified | 10-50 ng/mL |
Proposed Antitumor Mechanism of Action for Xylooligosaccharides
Current research suggests that Xylooligosaccharides (XOS), including this compound, exert their antitumor effects through a multi-faceted approach targeting key cellular processes and signaling pathways.[4][5]
Lysosomal and Mitochondrial Dysfunction
XOS have been observed to induce cytotoxic effects through the disruption of lysosomal and mitochondrial function.[1][4] This is supported by data from neutral red (NR) uptake assays, which indicate lysosome-specific cytotoxicity, and MTT assays, which show reduced mitochondrial and metabolic activity.[4]
Modulation of the Glutathione Antioxidant System
XOS treatment has been shown to influence the cellular redox state by affecting the glutathione (GSH) antioxidant system in a tumor-cell-specific manner.[4][5] This imbalance in the cellular antioxidant defense can contribute to the inhibition of cancer cell viability.
Immune Modulation via Toll-like Receptor 4 (TLR4)
A key proposed mechanism is the interaction of XOS with Toll-like Receptor 4 (TLR4).[5] This interaction can modulate the immune response, potentially leading to an antitumor effect. Molecular docking analyses have suggested a potential inhibitory interaction between XOS and TLR4.[5]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate the antitumor mechanism of action are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., Doxorubicin, Paclitaxel) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][6][7]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[2][9][10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[9][10]
-
PI Staining: Add Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.[9][10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially involved in the antitumor action of this compound.
Experimental Workflow for In Vitro Antitumor Assays.
Proposed TLR4 Signaling Pathway Activated by Xylooligosaccharides.
Overview of the Intrinsic and Extrinsic Apoptosis Pathways.
References
- 1. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. broadpharm.com [broadpharm.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
Xylopentaose Treatment: A Comparative Transcriptomic Guide for Plant Cell Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of xylopentaose and other xylo-oligosaccharides (XOS) on plant cells. The information is supported by experimental data to facilitate informed decisions in agricultural and biotechnological applications.
This guide summarizes the findings from a study on the transcriptomic response of Lactuca sativa (lettuce) to XOS with varying degrees of polymerization (DP), including this compound (DP5). The data highlights the differential gene expression and signaling pathways activated by these compounds, offering insights into their potential as biostimulants for enhancing plant growth and immunity.
Comparative Analysis of Differentially Expressed Genes
Treatment of lettuce with xylo-oligosaccharides of varying lengths resulted in distinct transcriptomic profiles. The number of differentially expressed genes (DEGs) indicates the extent of cellular response to each treatment. The data reveals that longer-chain XOS, particularly xylotetraose (DP4) and this compound (DP5), elicit a more significant transcriptional reprogramming compared to shorter-chain XOS.
| Treatment | Degree of Polymerization (DP) | Up-regulated Genes | Down-regulated Genes | Total Differentially Expressed Genes |
| Xylobiose (XOSY) | 2 | 370 | 310 | 680 |
| Xylotriose (XOSB) | 3 | Not specified | Not specified | Not specified |
| Xylotetraose (XOSD) | 4 | Not specified | Not specified | Highest number of DEGs |
| This compound (XOSW) | 5 | Not specified | Not specified | Significant number of DEGs |
| Control (CK) | N/A | 0 | 0 | 0 |
Note: Specific up- and down-regulated gene counts for all treatments were not fully detailed in the provided information. However, the general trend indicates a stronger response to higher DP XOS.
Key Signaling Pathways Activated by Xylo-oligosaccharides
The transcriptomic analysis reveals that XOS, particularly those with a higher degree of polymerization like this compound, activate key signaling pathways involved in plant growth, development, and defense.
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade
XOS treatment, especially with xylotetraose, was found to significantly activate the MAPK signaling pathway.[1] This pathway is a crucial component of plant defense responses, transducing signals from pathogen recognition to the activation of downstream defense mechanisms.
Plant Hormone Signaling
The study also highlighted the upregulation of genes involved in plant hormone signaling pathways, including auxin signaling, in response to higher DP XOS treatment.[1] Auxin is a key regulator of plant growth and development, including root formation and cell elongation.
Experimental Protocols
The following is a summary of the experimental methodology used in the comparative transcriptomic analysis of lettuce treated with xylo-oligosaccharides.
Plant Material and Growth Conditions
-
Plant Species: Lactuca sativa (lettuce)
-
Growth Medium: Seeds were germinated and grown in a suitable growth medium under controlled environmental conditions (e.g., temperature, light intensity, and photoperiod).
Xylo-oligosaccharide Treatment
-
XOS Variants: High-purity xylobiose (DP2), xylotriose (DP3), xylotetraose (DP4), and this compound (DP5) were used.
-
Application: Lettuce plants were treated with aqueous solutions of the different XOS variants. A control group was treated with distilled water.
-
Sampling: Leaf tissues were harvested at a specific time point after treatment for RNA extraction.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA was extracted from the collected leaf samples.
-
Library Preparation: RNA-seq libraries were prepared from the extracted RNA.
-
Sequencing: The libraries were sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then mapped to the lettuce reference genome.
-
Differential Gene Expression Analysis: The mapped reads were used to quantify gene expression levels, and differentially expressed genes between the XOS-treated and control groups were identified.
-
Functional Annotation and Enrichment Analysis: The identified DEGs were functionally annotated and subjected to enrichment analysis (e.g., GO and KEGG pathway analysis) to identify the biological processes and pathways affected by the treatments.
Conclusion
The comparative transcriptomic analysis demonstrates that this compound and other long-chain xylo-oligosaccharides are potent elicitors of transcriptional changes in plant cells. These changes are associated with the activation of key signaling pathways involved in both plant defense and growth. This guide provides valuable data and a methodological framework for researchers investigating the use of XOS as biostimulants in agriculture and for the development of novel plant health solutions. The findings underscore the importance of the degree of polymerization in the bioactivity of these oligosaccharides.
References
Xylopentaose: A Superior Substrate for the Selective Assay of Novel Xylanases
For researchers, scientists, and drug development professionals, the accurate characterization of novel xylanase activity is paramount. Traditional methods often rely on heterogeneous, polymeric substrates like birchwood or oat spelt xylan, which can lead to significant variability in assay results. This guide provides a comprehensive comparison of xylopentaose as a highly selective and defined substrate for novel endo-1,4-β-xylanases, supported by experimental data and detailed protocols.
The use of well-defined xylooligosaccharides (XOS) as substrates offers a significant advantage for kinetic studies and high-throughput screening of xylanases. Among these, this compound (X5) has emerged as a particularly effective substrate due to its optimal chain length for the active sites of many xylanases, allowing for more precise and reproducible kinetic measurements.
Performance Comparison: this compound vs. Alternative Substrates
The selectivity of a xylanase for a particular substrate is a critical parameter in characterizing its catalytic efficiency. While polymeric substrates are complex and present a variety of chain lengths and substitutions, well-defined oligosaccharides allow for a more precise assessment of enzyme kinetics.
Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are essential for comparing enzyme performance. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster conversion of the substrate to the product. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.
Below is a compilation of kinetic data for various xylanases from different glycoside hydrolase (GH) families, comparing their activity on this compound (where available), other xylooligosaccharides, and traditional polymeric substrates.
Table 1: Kinetic Parameters of GH10 Xylanases on Various Substrates
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (mL/mg·s) | Reference |
| Streptomyces sp. T7 | Birchwood Xylan | 2.78 | - | - | 42.91 | [1] |
| Aspergillus niger An76 (XynC) | Beechwood Xylan | 6.47 | - | 114.7 | 17.7 | [2] |
| Thermobacillus composti | Beechwood Xylan | - | - | - | 29.6% conversion | [3] |
| Bacillus velezensis AG20 | Linear β-(1→4)-xylan | - | 21.0 ± 3.0 | 1.75 | - | [3] |
Table 2: Kinetic Parameters of GH11 Xylanases on Various Substrates
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (mL/mg·s) | Reference |
| Aspergillus niger An76 (XynA) | Beechwood Xylan | 10.12 | - | 1182.3 | 116.8 | [2] |
| Aspergillus niger An76 (XynB) | Beechwood Xylan | 2.91 | - | 1241.6 | 426.7 | [2] |
| Aspergillus niger An76 (XynD) | Beechwood Xylan | 4.35 | - | 531.2 | 122.1 | [2] |
| Neocallimastix patriciarum | Wheat Arabinoxylan | - | - | High | - | [4] |
The XylX6 Assay: A this compound-Based Method
A notable advancement in xylanase activity measurement is the development of the XylX6 assay, which utilizes a blocked p-nitrophenyl-xylopentaoside derivative: 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-4⁵-glucosyl-xylopentaoside. This substrate is highly specific for endo-xylanases.[5][6]
Principle of the XylX6 Assay:
-
The substrate contains a "blocking group" that prevents hydrolysis by exo-acting enzymes like β-xylosidase.[6]
-
An endo-xylanase cleaves the substrate, removing the blocking group.
-
A coupled β-xylosidase in the reagent mix then rapidly hydrolyzes the unblocked p-nitrophenyl-oligosaccharide.
-
This releases p-nitrophenol, which can be measured spectrophotometrically at 400 nm. The rate of p-nitrophenol release is directly proportional to the endo-xylanase activity.[7]
A validation report for the Megazyme K-XylX6 kit demonstrates the high selectivity and reproducibility of this method. The working range is up to approximately 0.176 U/mL with a standard 10-minute incubation.[8]
Experimental Protocols
General Protocol for Xylanase Assay using Xylooligosaccharides (DNS Method)
This protocol is adapted for this compound from methods using other xylooligosaccharides and is suitable for determining the amount of reducing sugars released.
Reagents:
-
50 mM Sodium Acetate Buffer (pH 5.0): Dissolve 4.1 g of sodium acetate trihydrate in 950 mL of deionized water. Adjust pH to 5.0 with glacial acetic acid and bring the final volume to 1 L.
-
This compound Substrate Solution (e.g., 10 mM): The molecular weight of this compound is 708.6 g/mol . To prepare a 10 mM solution, dissolve 7.09 mg of this compound in 1 mL of 50 mM sodium acetate buffer.
-
DNS (3,5-Dinitrosalicylic Acid) Reagent:
-
Solution A: Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 M NaOH.
-
Solution B: Dissolve 300 g of potassium sodium tartrate tetrahydrate in 500 mL of deionized water.
-
Slowly add Solution A to Solution B with constant stirring. Bring the final volume to 1 L with deionized water. Store in a dark, airtight bottle.
-
-
D-Xylose Standard Stock Solution (e.g., 10 mM): The molecular weight of D-xylose is 150.13 g/mol . Dissolve 15.01 mg of D-xylose in 10 mL of 50 mM sodium acetate buffer.
Procedure:
-
Prepare a D-xylose standard curve: Create a series of dilutions of the D-xylose stock solution (0 to 5 mM).
-
Enzymatic Reaction:
-
Equilibrate the this compound substrate solution and the diluted enzyme preparation to the desired reaction temperature (e.g., 40°C).
-
In a microfuge tube, add 0.5 mL of the this compound substrate solution.
-
Initiate the reaction by adding 0.5 mL of the appropriately diluted xylanase solution.
-
Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range of product formation.
-
Prepare a reaction blank by adding the DNS reagent to the substrate before adding the enzyme.
-
-
Quantification of Reducing Sugars:
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Incubate the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and add 3.0 mL of deionized water.
-
Measure the absorbance at 540 nm.
-
-
Calculate enzyme activity: Determine the amount of reducing sugar released using the D-xylose standard curve. One unit of xylanase activity is typically defined as the amount of enzyme that liberates 1 µmole of reducing sugar equivalents per minute under the specified assay conditions.
Protocol for the XylX6 Assay
This is a summary of the protocol for the Megazyme K-XylX6 kit.[7]
Reagents (provided in the kit):
-
XylX6 Reagent (lyophilized powder containing the substrate and β-xylosidase)
-
Trichoderma sp. endo-1,4-β-xylanase standard solution
-
Buffers for reagent preparation and enzyme extraction
Procedure:
-
Reagent Preparation: Reconstitute the XylX6 reagent in buffer as per the kit instructions.
-
Enzyme Extraction/Dilution: Extract or dilute the enzyme sample in the provided buffer.
-
Assay:
-
Pre-incubate the XylX6 reagent solution and the diluted enzyme at 40°C for 3 minutes.
-
Add 0.05 mL of the diluted enzyme to 0.05 mL of the XylX6 reagent solution.
-
Incubate for exactly 10 minutes at 40°C.
-
Stop the reaction by adding 1.5 mL of stopping reagent (Tris buffer, pH 10.0).
-
Measure the absorbance at 400 nm against a reagent blank.
-
-
Calculations: Calculate the xylanase activity based on the absorbance of the sample and the standard provided in the kit.
Visualizing Experimental Workflows
Substrate Validation Workflow
The following diagram illustrates a typical workflow for validating a new substrate like this compound for a novel xylanase.
Caption: Workflow for validating this compound as a selective substrate.
Xylanase Inhibition Assay Workflow for Drug Development
For professionals in drug development, xylanase inhibitors are of interest. The workflow below outlines the screening process for potential xylanase inhibitors.
Caption: Workflow for screening xylanase inhibitors.
Conclusion
The validation of this compound as a selective substrate, particularly through well-designed assays like the XylX6 method, marks a significant improvement in the characterization of novel endo-xylanases. Its defined chemical structure and specificity reduce the ambiguity and variability associated with polymeric substrates, enabling more accurate and reproducible kinetic analysis. For researchers in basic science and drug development, adopting this compound-based assays can lead to more reliable and comparable data, accelerating the discovery and characterization of new and improved xylanases and their inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic mechanism of GH11 xylanases with different action modes from Aspergillus niger An76 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endo-xylanases as tools for production of substituted xylooligosaccharides with prebiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xylanase Assay Kit XylX6 Method | Megazyme [megazyme.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. m.youtube.com [m.youtube.com]
- 8. libios.fr [libios.fr]
Safety Operating Guide
Proper Disposal of Xylopentaose in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Xylopentaose.
This compound is an oligosaccharide and is not classified as a hazardous substance.[1][2][3] Disposal procedures should align with standard protocols for non-hazardous biological and chemical laboratory waste. The appropriate disposal route depends on the physical state of the waste (solid or aqueous solution) and the regulations specific to your institution and locality.
Disposal of Solid this compound Waste
Solid this compound waste includes expired reagents, unused neat compounds, and contaminated disposable labware (e.g., weighing boats, gloves).
| Step | Procedure | Key Considerations |
| 1. Segregation | At the point of generation, separate solid this compound waste from hazardous chemical waste. | Avoid cross-contamination with hazardous materials. |
| 2. Packaging | Place the solid waste into a durable, leak-proof container. A securely sealed bag or a labeled, lidded container is recommended.[2][3] | For larger quantities, use a double-bagging method to prevent spills.[4] The container should be clearly labeled as "Non-hazardous Waste" and identify the contents (this compound). |
| 3. Final Disposal | Dispose of the packaged solid waste in the designated non-hazardous laboratory trash.[4] | Laboratory personnel should transport the packaged waste to the designated dumpster or collection area. Custodial staff should not be responsible for handling chemical waste.[1][4] |
Disposal of Aqueous Solutions Containing this compound
Aqueous solutions of this compound are common in many experimental protocols. As this compound is soluble in water and readily biodegradable, disposal via the sanitary sewer is often permissible, provided the solution does not contain any hazardous components.[5]
| Step | Procedure | Key Considerations |
| 1. Verification | Confirm that the solution contains only this compound and water (or a non-hazardous buffer). | If the solution contains other chemicals (e.g., strong acids, bases, heavy metals, or organic solvents), it must be treated as hazardous waste. |
| 2. Dilution | For small quantities, dilute the this compound solution with at least an equal volume of water.[6] | This helps to prevent any potential issues within the plumbing system. |
| 3. Drain Disposal | Pour the diluted solution down the drain, followed by flushing with a copious amount of water.[6] | This ensures the solution is adequately diluted within the wastewater system. |
| 4. Documentation | While not always required for non-hazardous waste, it is good practice to log the disposal, especially for larger quantities, in accordance with your laboratory's standard operating procedures. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
